Sulfo-Cy5 Picolyl Azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C43H52N8O11S3 |
|---|---|
Poids moléculaire |
953.1 g/mol |
Nom IUPAC |
1-[6-[[3-[[6-(azidomethyl)-3-pyridinyl]amino]-3-oxopropyl]amino]-6-oxohexyl]-2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C43H52N8O11S3/c1-42(2)34-26-32(64(57,58)59)17-19-36(34)50(23-10-6-9-14-40(52)45-22-21-41(53)48-31-16-15-30(46-28-31)29-47-49-44)38(42)12-7-5-8-13-39-43(3,4)35-27-33(65(60,61)62)18-20-37(35)51(39)24-11-25-63(54,55)56/h5,7-8,12-13,15-20,26-28H,6,9-11,14,21-25,29H2,1-4H3,(H4-,45,48,52,53,54,55,56,57,58,59,60,61,62) |
Clé InChI |
ABEBFVMRJPOACK-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Picolyl Azide Group in Sulfo-Cy5: A Technical Guide to Accelerated Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a powerful tool for covalently linking molecules with high efficiency and specificity.[1] The Sulfo-Cy5 dye, a bright and water-soluble fluorophore, is a workhorse for fluorescently labeling biomolecules. The incorporation of a picolyl azide (B81097) group into the Sulfo-Cy5 structure represents a significant advancement in CuAAC, addressing key limitations of the standard reaction and opening new avenues for research and drug development. This technical guide provides an in-depth exploration of the role of the picolyl azide group in Sulfo-Cy5, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
The Pivotal Role of the Picolyl Azide Moiety
The defining feature of Sulfo-Cy5 picolyl azide is the presence of a pyridine (B92270) ring directly adjacent to the azide functionality. This seemingly subtle structural modification has a profound impact on the kinetics of the CuAAC reaction. The nitrogen atom in the pyridine ring acts as a chelating agent for the copper(I) catalyst.[2] This chelation effectively increases the local concentration of the copper catalyst at the site of the reaction, dramatically accelerating the rate of triazole formation.[2]
This "chelation-assisted" CuAAC offers several key advantages over conventional CuAAC reactions that utilize simple alkyl azides:
-
Accelerated Reaction Kinetics: The intramolecular chelation of copper by the picolyl group leads to a significant increase in the reaction rate. This allows for faster and more efficient conjugation, even at low reactant concentrations.[3]
-
Reduced Catalyst Concentration: Due to the enhanced reaction rate, the concentration of the copper catalyst can be substantially reduced, often by an order of magnitude or more, without compromising reaction efficiency.[3]
-
Improved Biocompatibility: High concentrations of copper can be toxic to living cells. By enabling the use of lower copper concentrations, the picolyl azide group makes CuAAC more amenable to applications in live-cell imaging and other sensitive biological systems.[4]
-
Enhanced Signal in Labeling Applications: The increased efficiency of the conjugation reaction translates to a higher degree of labeling, resulting in a stronger fluorescent signal and improved detection sensitivity.[3]
Quantitative Data: Picolyl Azide vs. Alkyl Azide in CuAAC
The superior performance of picolyl azide in CuAAC has been demonstrated through kinetic studies. The following table summarizes the comparative reaction yields of a picolyl azide derivative versus a non-chelating benzyl (B1604629) azide analog in a fluorogenic CuAAC reaction.
| Azide Type | Copper (CuSO₄) Concentration | Ligand (THPTA) | Reaction Yield after 5 min | Reaction Yield after 30 min |
| Benzyl Azide (non-chelating) | 100 µM | With THPTA | ~20% | ~80% |
| Benzyl Azide (non-chelating) | 40 µM | With THPTA | ~10% | ~50% |
| Benzyl Azide (non-chelating) | 10 µM | With THPTA | <5% | ~20% |
| Benzyl Azide (non-chelating) | 100 µM | Without THPTA | <5% | ~10% |
| Benzyl Azide (non-chelating) | 40 µM | Without THPTA | <5% | <5% |
| Benzyl Azide (non-chelating) | 10 µM | Without THPTA | <5% | <5% |
| Picolyl Azide Analog (chelating) | 100 µM | With THPTA | ~95% | >95% |
| Picolyl Azide Analog (chelating) | 40 µM | With THPTA | >95% | >95% |
| Picolyl Azide Analog (chelating) | 10 µM | With THPTA | >95% | >95% |
| Picolyl Azide Analog (chelating) | 100 µM | Without THPTA | ~80% | >95% |
| Picolyl Azide Analog (chelating) | 40 µM | Without THPTA | ~60% | >95% |
| Picolyl Azide Analog (chelating) | 10 µM | Without THPTA | ~20% | ~70% |
Data adapted from a study by Uttamapinant et al. using a fluorogenic assay to monitor reaction progress.[3] The study highlights that the rate enhancement from the picolyl azide is so significant that it can even compensate for the absence of an accelerating ligand like THPTA.[3]
Experimental Protocols
Protocol 1: General Labeling of an Alkyne-Modified Protein with this compound
This protocol provides a general workflow for the fluorescent labeling of a protein that has been previously modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-7.5. Avoid buffers containing primary amines (e.g., Tris).
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Degassing equipment (e.g., vacuum line, argon or nitrogen gas)
-
Purification column (e.g., Sephadex G-25 size-exclusion chromatography column)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the alkyne-modified protein in an appropriate buffer to a final concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
Prepare the Labeling Reagent:
-
Dissolve this compound in water or DMSO to a stock concentration of 10 mM.
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with a 2-5 molar excess of this compound.
-
Add THPTA to a final concentration of 1 mM.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 5-10 minutes, or by subjecting it to several cycles of vacuum and backfilling with inert gas. This is crucial to prevent the oxidation of Cu(I).
-
-
Initiate the Reaction:
-
Prepare a premix of CuSO₄ and sodium ascorbate. For a final reaction concentration of 100 µM Cu(I), mix equal volumes of 2 mM CuSO₄ and 10 mM sodium ascorbate.
-
Add the freshly prepared catalyst premix to the reaction mixture to initiate the cycloaddition.
-
Gently mix the reaction and protect it from light.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. The reaction time may be optimized depending on the specific protein and desired degree of labeling.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and other small molecules by size-exclusion chromatography (e.g., using a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS).[5]
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization:
-
Determine the concentration of the labeled protein and the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~648 nm (for Sulfo-Cy5).
-
Visualizations
Chelation-Assisted CuAAC Mechanism
The following diagram illustrates the proposed mechanism for the chelation-assisted copper-catalyzed azide-alkyne cycloaddition, highlighting the role of the picolyl group in coordinating the copper catalyst.
Caption: Chelation-assisted CuAAC mechanism.
Experimental Workflow: Metabolic Labeling and Detection
This diagram outlines a typical experimental workflow for the metabolic labeling of biomolecules within a cell, followed by fluorescent detection using this compound. This technique is widely used in drug development to study cellular processes and target engagement.[6]
Caption: Workflow for metabolic labeling and detection.
Conclusion
The integration of the picolyl azide group into the Sulfo-Cy5 fluorophore represents a significant refinement of click chemistry for bioconjugation. The ability of the picolyl moiety to chelate and localize the copper catalyst accelerates the CuAAC reaction, enabling the use of lower, more biocompatible catalyst concentrations and leading to more efficient labeling. This enhanced performance makes this compound an invaluable tool for researchers and drug development professionals, facilitating a wide range of applications from in vitro protein labeling to live-cell imaging and the study of complex biological pathways. The detailed protocols and workflows provided in this guide offer a practical framework for harnessing the power of this advanced bioconjugation reagent.
References
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Click Chemistry – Med Chem 101 [medchem101.com]
The Role of the Sulfo Group in Enhancing Water Solubility of Cyanine Dyes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the sulfo group in modifying the physicochemical properties of cyanine (B1664457) dyes, with a particular focus on enhancing their water solubility. This guide provides a comprehensive overview of the structure-solubility relationship, detailed experimental protocols, and the impact of sulfonation on the practical application of these versatile fluorophores in research and drug development.
Core Concept: The Sulfo Group and its Impact on Cyanine Dye Properties
Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties.[1][2] Their exceptional brightness, high molar extinction coefficients, and tunable fluorescence spectra make them invaluable tools in various biomedical applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][3] However, the inherent hydrophobicity of the core cyanine structure often limits their utility in aqueous biological environments, leading to poor solubility and a tendency to aggregate.[4][5]
The introduction of one or more sulfonate (-SO₃H) groups, a process known as sulfonation, is a key chemical modification used to address these limitations. The negatively charged sulfonate groups significantly increase the hydrophilicity and overall water solubility of the cyanine dye molecules.[1][5][6] This enhanced water solubility is crucial for their use in bioconjugation, where the dyes are attached to biomolecules such as antibodies, peptides, and nucleic acids in aqueous buffers.[1]
Key advantages of sulfonated cyanine dyes include:
-
Enhanced Water Solubility: Sulfonated cyanines are highly water-soluble, eliminating the need for organic co-solvents like DMSO or DMF during labeling reactions, which can be detrimental to sensitive proteins.[1][6]
-
Reduced Aggregation: The charged sulfonate groups decrease the propensity of dye molecules to aggregate in aqueous solutions, which can otherwise lead to fluorescence quenching and inaccurate experimental results.[3][6]
-
Improved Bioconjugation Efficiency: By preventing precipitation in aqueous reaction buffers, sulfonation ensures a higher effective concentration of the dye, leading to more efficient labeling of biomolecules.[6]
-
Simplified Purification: The increased polarity of sulfonated dyes facilitates the removal of unreacted dye from labeled conjugates, particularly when using dialysis against aqueous buffers.[3]
It is important to note that the introduction of sulfo groups has a minimal effect on the spectral properties of the cyanine dyes; the absorption and emission maxima of sulfonated and non-sulfonated analogs are nearly identical.[3][6]
Data Presentation: Solubility of Cyanine Dyes
While qualitative descriptions of the enhanced water solubility of sulfonated cyanine dyes are abundant, specific quantitative data is less commonly reported in a comparative format. The following tables summarize the available information.
Table 1: Quantitative Solubility of a Sulfonated Cyanine Dye
| Dye | Solvent | Solubility |
| CY3 (Sulfo-Cyanine3) | Water | 25 mg/mL (39.63 mM) (Sonication is recommended)[7] |
Table 2: Qualitative Comparison of Water Solubility
| Cyanine Dye Type | Water Solubility | Typical Labeling Conditions |
| Non-Sulfonated | Low aqueous solubility.[4][6] | Requires dissolution in an organic co-solvent (e.g., 5-20% DMF or DMSO) before addition to aqueous buffers.[6] |
| Sulfonated | Highly water-soluble.[1][6] | Can be used in purely aqueous conditions.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, purification, and characterization of sulfonated cyanine dyes.
Synthesis of a Water-Soluble Pentamethine Indocyanine Dye (sulfo-Cy5 analog)
This protocol is adapted from a published procedure for the synthesis of a sulfo-Cy5 carboxylic acid.[8]
Materials:
-
2,3,3-trimethyl-1-(4-sulfobutyl)-3H-indol-1-ium-5-sulfonate
-
Glutaconaldehyde (B1235477) dianil hydrochloride
-
Acetic anhydride
-
6-aminohexanoic acid
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Methanol
-
Ethyl acetate (B1210297)
Procedure:
-
Synthesis of the Hemicyanine Intermediate:
-
Dissolve 2,3,3-trimethyl-1-(4-sulfobutyl)-3H-indol-1-ium-5-sulfonate in a mixture of pyridine and acetic anhydride.
-
Add glutaconaldehyde dianil hydrochloride and heat the mixture under reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and precipitate the product by adding diethyl ether.
-
Collect the solid by filtration and wash with diethyl ether.
-
-
Condensation to form the Cyanine Dye:
-
Dissolve the hemicyanine intermediate and a second equivalent of 2,3,3-trimethyl-1-(4-sulfobutyl)-3H-indol-1-ium-5-sulfonate in anhydrous DMF.
-
Add triethylamine and stir the reaction at room temperature.
-
Monitor the formation of the cyanine dye by UV-Vis spectroscopy, observing the appearance of the characteristic long-wavelength absorption peak.
-
Precipitate the crude dye by adding ethyl acetate.
-
Collect the solid by filtration and wash with ethyl acetate.
-
-
Introduction of the Carboxylic Acid Moiety (for subsequent bioconjugation):
-
This step would typically involve the reaction of a suitable precursor with a linker containing a carboxylic acid group, such as 6-aminohexanoic acid, prior to the final condensation step. The exact methodology will vary depending on the desired final product.
-
Characterization: The synthesized dye should be characterized by:
-
Mass Spectrometry: To confirm the molecular weight.
-
¹H NMR Spectroscopy: To verify the chemical structure.
-
UV-Vis Spectroscopy: To determine the absorption maximum and molar extinction coefficient.
-
Fluorimetry: To determine the emission maximum and quantum yield.
Purification of Sulfonated Cyanine Dyes
A. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a common method for purifying cyanine dyes.
Instrumentation and Columns:
-
A preparative or semi-preparative HPLC system with a UV-Vis detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A gradient of acetonitrile (B52724) in water or a buffer system is typically used. A common buffer is triethylammonium (B8662869) acetate (TEAA).[9]
-
Buffer A: 0.1 M TEAA in water.
-
Buffer B: 0.1 M TEAA in acetonitrile/water (e.g., 90:10).
-
General Protocol:
-
Dissolve the crude dye in a minimal amount of the initial mobile phase composition (e.g., high Buffer A concentration).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Elute the dye using a linear gradient of increasing Buffer B.
-
Monitor the elution profile at the absorbance maximum of the cyanine dye (e.g., ~650 nm for Cy5).
-
Collect the fractions corresponding to the main peak.
-
Combine the pure fractions and remove the solvent by lyophilization.
B. Solid-Phase Extraction (e.g., Sep-Pak C18)
This method is useful for desalting and initial purification.[9]
Materials:
-
Sep-Pak C18 cartridge.
-
Acetonitrile.
-
Water.
Protocol:
-
Condition the Cartridge: Wash the Sep-Pak C18 cartridge sequentially with acetonitrile and then with water.
-
Load the Sample: Dissolve the crude dye in a minimal amount of water and load it onto the conditioned cartridge.
-
Wash: Wash the cartridge with water to remove polar impurities and salts.
-
Elute: Elute the purified dye with a solution of acetonitrile in water (e.g., 50% acetonitrile). The exact percentage may need to be optimized.
-
Solvent Removal: Evaporate the solvent from the collected fraction to obtain the purified dye.
Characterization of Sulfonated Cyanine Dyes
A. UV-Visible Spectroscopy for Concentration Determination
The concentration of a cyanine dye solution can be accurately determined using the Beer-Lambert law.[10]
Protocol:
-
Prepare a dilute solution of the cyanine dye in a suitable solvent (e.g., water or PBS).
-
Measure the absorbance of the solution at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.
-
Calculate the concentration using the formula: Concentration (M) = Absorbance / (Molar Extinction Coefficient (ε) x Path Length (cm)) .
-
The molar extinction coefficient is a constant specific to each dye.
-
B. NMR Spectroscopy for Structural Verification
¹H NMR spectroscopy is used to confirm the chemical structure of the synthesized dye.[11][12]
Protocol:
-
Dissolve a small amount of the purified dye in a suitable deuterated solvent (e.g., D₂O for water-soluble dyes or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Analyze the chemical shifts, integration, and coupling patterns of the protons to confirm that they are consistent with the expected structure.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of sulfonated cyanine dyes.
Caption: Impact of Sulfonation on Cyanine Dye Properties.
Caption: Bioconjugation Workflow Comparison.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Sulfo-Cy3 | CY3 | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. Cyanine Dye Purification Protocol [cmgm-new.stanford.edu]
- 10. science.valenciacollege.edu [science.valenciacollege.edu]
- 11. Coordination mechanism of cyanine dyes on the surface of core@active shell β-NaGdF 4 :Yb 3+ ,Er 3+ nanocrystals and its role in enhancing upconversion ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC03333F [pubs.rsc.org]
- 12. osti.gov [osti.gov]
A Technical Guide to Sulfo-Cy5 Picolyl Azide for Enhanced Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action, key benefits, and practical application of Sulfo-Cy5 Picolyl Azide (B81097) in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This advanced fluorescent probe is engineered for superior performance in bioconjugation, offering enhanced reaction kinetics and biocompatibility, making it an invaluable tool for labeling and detecting biomolecules in complex biological systems.
Core Concepts: Unpacking the Sulfo-Cy5 Picolyl Azide Molecule
This compound is a multifunctional reagent meticulously designed for fluorescent labeling of alkyne-modified molecules. Its structure comprises three key moieties, each contributing a distinct advantage to the labeling process:
-
Sulfo-Cy5: A bright, photostable cyanine (B1664457) dye that fluoresces in the far-red region of the spectrum. The addition of sulfonate (Sulfo) groups significantly increases its water solubility, making it ideal for use in aqueous buffers without the need for organic co-solvents that can be detrimental to biomolecule structure and function[1][2][3].
-
Picolyl Azide: This is the reactive handle for the click chemistry reaction. The picolyl group, a pyridine (B92270) ring adjacent to the azide, acts as a copper-chelating motif[4][5][6]. This intramolecular chelation dramatically increases the effective concentration of the copper(I) catalyst at the site of the reaction, leading to a significant acceleration of the cycloaddition process[4][7].
-
Linker: A spacer arm connects the dye to the picolyl azide group, providing steric separation and preventing potential quenching of the fluorophore by the triazole ring formed upon reaction.
Mechanism of Action: The Picolyl Azide Advantage in CuAAC
The copper(I)-catalyzed azide-alkyne cycloaddition is a highly efficient and specific bioorthogonal reaction that forms a stable triazole linkage between an azide and a terminal alkyne[8]. The reaction rate is dependent on the concentration of all reactants, including the copper(I) catalyst[4].
The defining feature of this compound is its integrated copper-chelating picolyl group. This structural element provides a significant kinetic advantage over traditional azide reagents. The pyridine nitrogen of the picolyl group coordinates with the copper(I) ion, effectively recruiting and concentrating the catalyst at the azide moiety. This increased local concentration of the catalyst accelerates the rate-determining step of the reaction, leading to faster conjugation, even at substantially lower overall copper concentrations[4][7][9].
This rate enhancement allows for:
-
Reduced Catalyst Concentration: The use of picolyl azides can permit a tenfold reduction in the required copper catalyst concentration without compromising labeling efficiency[4].
-
Increased Biocompatibility: Lowering the copper concentration is crucial for live-cell imaging and in vivo studies, as high concentrations of copper can be toxic to cells[5][7].
-
Faster Reaction Times: The accelerated kinetics lead to shorter incubation times, minimizing potential damage to sensitive biomolecules and improving workflow efficiency.
-
Higher Sensitivity: The enhanced reaction rate contributes to higher labeling yields, resulting in improved signal-to-noise ratios for the detection of low-abundance targets[4][7].
The synergy between the picolyl azide and water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) further boosts reaction rates and protects cells from copper-induced damage[5].
Quantitative Data
The following tables summarize the key quantitative properties of this compound and the kinetic advantages of the picolyl azide moiety.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄₃H₅₂N₈O₁₁S₃ | [2] |
| Molecular Weight | 953.11 g/mol | [2][10] |
| Excitation Maximum (λ_exc) | ~648 nm | [2][4] |
| Emission Maximum (λ_em) | ~671 nm | [2][4] |
| Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [2][4] |
| Solubility | Water, DMSO, DMF | [2][4][10] |
Table 2: Comparative Kinetics of Picolyl Azide vs. Benzyl (B1604629) Azide in CuAAC
This data, adapted from Uttamapinant et al. (2012), demonstrates the enhanced reaction rate of a picolyl azide compared to a standard non-chelating benzyl azide. Reactions were monitored using a fluorogenic alkyne.
| Azide Type | Copper (CuSO₄) Conc. | % Conversion (10 min) | % Conversion (30 min) |
| Benzyl Azide (non-chelating) | 10 µM | No detectable product | No detectable product |
| Picolyl Azide (chelating) | 10 µM | ~20% | ~38% |
Conditions: Reactions were performed without an accelerating ligand like THPTA. The data clearly shows that even at low copper concentrations, the picolyl azide is significantly more reactive.
Further experiments demonstrated that with the addition of the ligand THPTA, the picolyl azide reaction proceeded to completion within 5 minutes, even at the low 10 µM copper concentration. In contrast, the non-chelating azide showed minimal reaction under the same conditions. This highlights the profound rate enhancement afforded by the picolyl group[7].
Experimental Protocols
This section provides a general protocol for labeling an alkyne-modified protein with this compound. Note: Optimal conditions (e.g., concentrations, reaction time) may vary depending on the specific protein and application, and should be determined empirically.
Materials and Reagents
-
This compound
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, HEPES)
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in dH₂O)
-
Sodium Ascorbate solution (e.g., 100 mM in dH₂O, freshly prepared)
-
THPTA ligand solution (e.g., 50 mM in dH₂O)
-
Purification resin (e.g., desalting spin column or dialysis cassette)
Labeling Reaction Procedure
-
Prepare Reagents:
-
Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
Prepare a fresh solution of sodium ascorbate.
-
Prepare a premix of the catalyst solution. For a final reaction concentration of 50 µM CuSO₄ and 250 µM THPTA, mix the appropriate volumes of the stock solutions.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 1-10 mg/mL).
-
Add the this compound stock solution to the protein solution. A molar excess of the dye (e.g., 5-20 fold) is typically used. The final DMSO concentration should be kept below 10% to avoid protein denaturation.
-
Add the THPTA ligand to the reaction mixture.
-
Initiate the reaction by adding the CuSO₄ solution, immediately followed by the freshly prepared sodium ascorbate. The sodium ascorbate reduces Cu(II) to the active Cu(I) state.
-
-
Incubation:
-
Mix the reaction components gently by pipetting.
-
Incubate the reaction at room temperature for 1 hour, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
Purification of the Labeled Protein
It is crucial to remove unreacted dye after the labeling reaction.
-
Spin Column Chromatography (for rapid purification):
-
Equilibrate a desalting spin column appropriate for the protein's molecular weight with the desired storage buffer (e.g., PBS).
-
Load the reaction mixture onto the center of the resin bed.
-
Centrifuge the column according to the manufacturer's instructions. The purified, labeled protein will be in the eluate, while the smaller, unreacted dye molecules are retained in the resin.
-
-
Dialysis (for larger volumes or sensitive proteins):
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Dialyze against a large volume of the desired storage buffer at 4°C.
-
Perform at least three buffer changes over 24-48 hours to ensure complete removal of free dye.
-
Characterization
After purification, determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~648 nm (for Sulfo-Cy5).
Mandatory Visualizations
Chemical Structure of this compound
Enhanced CuAAC Reaction Mechanism
Experimental Workflow Diagram
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectral Properties of Sulfo-Cy5 Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core spectral properties of Sulfo-Cy5 Picolyl Azide (B81097), a fluorescent probe essential for various bio-conjugation applications. This document details its excitation and emission characteristics, offers standardized experimental protocols for their determination, and presents this information in a clear, accessible format for professionals in research and drug development.
Core Spectral Properties
Sulfo-Cy5 Picolyl Azide is a bright, far-red fluorescent dye engineered for high sensitivity and aqueous solubility. The incorporation of a picolyl azide group enhances the rate of copper-catalyzed click chemistry (CuAAC) reactions, making it a superior choice for labeling biomolecules. Its spectral characteristics are summarized below.
Quantitative Data Summary
The spectral properties of this compound exhibit slight variations across different suppliers, which is typical for fluorescent dyes. The following table consolidates the available data for easy comparison.
| Spectral Property | Reported Value | Source |
| Excitation Maximum (λ_exc_) | 648 nm | BroadPharm, AxisPharm[1][2] |
| 647 nm | Jena Bioscience[3] | |
| Emission Maximum (λ_em_) | 671 nm | BroadPharm, AxisPharm[1][2] |
| 663 nm | Jena Bioscience[3] | |
| Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | BroadPharm, AxisPharm[1][2] |
| 255,000 cm⁻¹M⁻¹ | Jena Bioscience | |
| Quantum Yield (Φ) | ~0.28 (for Sulfo-Cyanine5 dyes) | BOC Sciences, Lumiprobe[][5] |
Note: The quantum yield provided is for the general class of Sulfo-Cyanine5 dyes and serves as a close approximation for the picolyl azide derivative.
Experimental Protocols
Accurate determination of the spectral properties of fluorescent dyes is critical for their effective use. Below are detailed methodologies for measuring the key spectral parameters of this compound.
Determining Excitation and Emission Spectra
This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of a fluorophore using a spectrofluorometer.
Materials:
-
This compound
-
High-purity solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), or water)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the desired final solvent (e.g., PBS) to a low concentration, ensuring the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the known excitation maximum of this compound (e.g., 648 nm).
-
Scan a range of emission wavelengths, typically from 20 nm above the excitation wavelength to 150-200 nm beyond it (e.g., 660 nm to 800 nm).
-
Record the fluorescence intensity at each emission wavelength. The peak of this spectrum is the emission maximum (λ_em_).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength of the spectrofluorometer to the determined emission maximum (e.g., 671 nm).
-
Scan a range of excitation wavelengths, typically from 100 nm below the expected excitation maximum up to the emission wavelength (e.g., 550 nm to 660 nm).
-
Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum is the excitation maximum (λ_exc_).
-
Determining the Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.
Materials:
-
This compound
-
High-purity solvent
-
UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Series of Dilutions:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of solvent to create a concentrated stock solution.
-
Perform a series of precise dilutions of the stock solution to create at least four solutions of different, known concentrations.
-
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation maximum (λ_exc_).
-
Ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Calculate the Extinction Coefficient:
-
Plot the absorbance at λ_exc_ versus the molar concentration for each dilution.
-
The data should yield a straight line passing through the origin, as described by the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration).
-
The slope of this line is the molar extinction coefficient (ε).
-
Visualizations
The following diagrams illustrate the fundamental principles of fluorescence and a typical experimental workflow for characterizing fluorescent dyes.
Caption: Simplified Jablonski diagram of fluorescence.
Caption: Experimental workflow for spectral characterization.
References
The Picolyl Azide Advantage: A Technical Guide to Accelerated Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized bioconjugation, drug discovery, and materials science with its high efficiency and bioorthogonality.[1] However, the quest for faster reaction rates, increased biocompatibility, and reduced catalyst loading remains a critical endeavor. This technical guide delves into the significant advantages of employing picolyl azide (B81097) in copper-catalyzed reactions, providing a comprehensive overview of its performance, detailed experimental protocols, and the underlying mechanistic principles that drive its enhanced reactivity.
Executive Summary
Picolyl azide stands out as a superior alternative to conventional azides, such as benzyl (B1604629) azide, in CuAAC reactions. Its key advantage lies in the presence of a pyridine (B92270) ring adjacent to the azide functionality, which acts as a chelating moiety for the copper(I) catalyst.[2] This chelation effect dramatically accelerates the reaction rate by increasing the effective concentration of the catalyst at the reaction site.[3] This enhancement is so pronounced that it often allows for a significant reduction in the required copper concentration, thereby improving the biocompatibility of the reaction, a crucial factor in biological and pharmaceutical applications.[4][5] Furthermore, the accelerated kinetics can be achieved even in the absence of external accelerating ligands, simplifying reaction setups and reducing potential side reactions.[4]
The Chelation-Assisted Mechanism of Picolyl Azide
The enhanced reactivity of picolyl azide in CuAAC reactions is attributed to its ability to chelate the copper(I) catalyst. This intramolecular coordination brings the catalyst in close proximity to the azide, facilitating the formation of the key copper-acetylide intermediate and subsequent cycloaddition. This "chelation-assisted" mechanism is believed to be the rate-determining step in the catalytic cycle.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. click.vectorlabs.com [click.vectorlabs.com]
- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
Chelation-Enhanced Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," has revolutionized molecular synthesis due to its high efficiency, selectivity, and biocompatibility.[][2][3] A significant advancement in this field is the development of chelation-enhanced CuAAC, which utilizes substrates containing a chelating moiety to dramatically accelerate the reaction rate. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and quantitative data associated with chelation-enhanced CuAAC, offering valuable insights for its application in research and drug development.
Core Principles and Mechanism
The fundamental principle of chelation-enhanced CuAAC lies in the intramolecular coordination of the copper catalyst by a chelating group strategically placed on the azide (B81097) substrate. This chelation event increases the effective concentration of the copper catalyst at the reaction site, thereby accelerating the cycloaddition.[4]
The most common chelating azides are picolyl azides, which contain a pyridine (B92270) ring adjacent to the azide functionality.[4][5][6] This structural motif facilitates the formation of a stable five-membered ring upon coordination with the copper ion.[6] The chelation is hypothesized to enhance the electrophilicity of the azido (B1232118) group, making it more susceptible to nucleophilic attack by the copper acetylide, which is a key step in the catalytic cycle.[6]
Mechanistic studies suggest a complex process that can involve either copper(I) or copper(II) precursors. When using Cu(II) salts like copper(II) acetate, an induction period is often observed where Cu(II) is reduced to the catalytically active Cu(I) species.[5][7][8][9] This reduction can be facilitated by the alkyne (via oxidative homocoupling) or the solvent (e.g., methanol (B129727) oxidation).[7][8]
Kinetic studies have revealed several key aspects of the mechanism:
-
The interaction between the copper ion (Cu(I) or Cu(II)) and the chelating azide is a rapid pre-equilibrium step.[7][8]
-
The deprotonation of the alkyne is a kinetically significant step.[7][8]
-
Evidence suggests the involvement of a bimetallic copper center in the catalysis, where one copper atom acts as a Lewis acid to activate the azide, and the other participates in the oxidative metallacycle formation.[7][8][10]
Quantitative Data: Rate Enhancement and Yields
The use of chelating azides leads to dramatic rate enhancements compared to their non-chelating counterparts. This allows for reactions to proceed to completion in significantly shorter times and at lower copper concentrations, which is particularly advantageous for biological applications where copper toxicity is a concern.[4]
Table 1: Comparison of Reaction Yields for Chelating vs. Non-Chelating Azides
| Azide Structure | Chelating Moiety | Copper Concentration | Ligand | Reaction Time | Yield (%) | Reference |
| Benzyl (B1604629) Azide | None | 10 µM CuSO₄ | None | 10 min | < 5 | [4] |
| Benzyl Azide | None | 10 µM CuSO₄ | None | 30 min | < 10 | [4] |
| Picolyl Azide | Pyridine | 10 µM CuSO₄ | None | 10 min | ~60 | [4] |
| Picolyl Azide | Pyridine | 10 µM CuSO₄ | None | 30 min | > 90 | [4] |
Table 2: Kinetic Comparison of Chelating vs. Non-Chelating Azides with a Fluorogenic Alkyne
| Azide | Copper Concentration | Ligand (THPTA) | Reaction Completion Time | Reference |
| Non-chelating benzyl azide | 100 µM CuSO₄ | Absent | > 30 min (incomplete) | [4] |
| Non-chelating benzyl azide | 40 µM CuSO₄ | Absent | > 30 min (incomplete) | [4] |
| Chelating picolyl azide | 100 µM CuSO₄ | Absent | < 30 min (complete) | [4] |
| Chelating picolyl azide | 40 µM CuSO₄ | Absent | < 30 min (complete) | [4] |
| Chelating picolyl azide | 100 µM CuSO₄ | Present | < 5 min (complete) | [4] |
| Chelating picolyl azide | 40 µM CuSO₄ | Present | < 5 min (complete) | [4] |
| Chelating picolyl azide | 10 µM CuSO₄ | Present | < 5 min (complete) | [4] |
THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine, a common Cu(I)-stabilizing ligand.
Experimental Protocols
The following provides a general workflow and a detailed protocol for a typical chelation-enhanced CuAAC reaction for biomolecule labeling, a common application in drug development.[11][12]
Detailed Protocol: Site-Specific Labeling of a Protein
This protocol is adapted for the labeling of a purified protein that has been functionalized with a terminal alkyne. The reaction utilizes a picolyl azide-fluorophore conjugate.
Materials:
-
Alkyne-modified protein of interest (e.g., 10 µM in a suitable buffer like PBS)
-
Picolyl azide-fluorophore conjugate (e.g., 100 µM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (e.g., 20 mM stock in water)
-
BTTAA (Bathophenanthrolinedisulfonic acid disodium (B8443419) salt hydrate) ligand (e.g., 100 mM stock in water)
-
Sodium ascorbate (B8700270) (e.g., 50 mM stock in water, freshly prepared)
-
Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 50 mM EDTA)
Procedure:
-
In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer to a final concentration of 10 µM.
-
To this solution, add the picolyl azide-fluorophore conjugate to a final concentration of 20 µM.
-
Prepare the catalyst premix in a separate tube by combining CuSO₄ and BTTAA ligand. For a final reaction concentration of 200 µM CuSO₄ and 1 mM BTTAA, mix the appropriate volumes of their stock solutions.
-
Add the freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 2.5 mM.
-
Initiate the reaction by adding the CuSO₄/BTTAA premix to the reaction tube. The final concentrations in the reaction should be:
-
10 µM Alkyne-protein
-
20 µM Picolyl azide-fluorophore
-
200 µM CuSO₄
-
1 mM BTTAA
-
2.5 mM Sodium ascorbate
-
-
Incubate the reaction at room temperature for 30 minutes.
-
Quench the reaction by adding the quenching solution to a final concentration of 20 mM EDTA.
-
The labeled protein is now ready for downstream analysis, such as SDS-PAGE followed by fluorescence imaging, or purification to remove excess reagents.
Logical Relationships in Chelation Enhancement
The enhanced performance of chelation-assisted CuAAC can be attributed to a synergistic relationship between several factors.
Applications in Drug Development
The enhanced kinetics and biocompatibility of chelation-assisted CuAAC make it a powerful tool in various stages of drug discovery and development.[2][13][14]
-
Lead Discovery and Optimization: The rapid and reliable nature of the reaction facilitates the high-throughput synthesis of compound libraries for screening.[13][14]
-
Bioconjugation: Site-specific modification of proteins, peptides, and nucleic acids with therapeutic agents, imaging probes, or for the creation of antibody-drug conjugates (ADCs).[2] The ability to use low copper concentrations is critical for maintaining the integrity and function of these biomolecules.[12]
-
Live-Cell Imaging: The reduced toxicity allows for the labeling and tracking of biomolecules in living cells and organisms with minimal perturbation.[4][12]
-
Prodrug Development: The triazole linkage formed can be designed to be stable under physiological conditions, making it suitable for linking a prodrug moiety to a parent drug.[2]
References
- 2. rjptonline.org [rjptonline.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Experimental investigation on the mechanism of chelation-assisted, copper(II) acetate-accelerated azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chelation-assisted, copper(II)-acetate-accelerated azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental investigation on the mechanism of chelation-assisted, copper(II) acetate-accelerated azide-alkyne cycloaddition. | Semantic Scholar [semanticscholar.org]
- 11. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
chemical structure and properties of Sulfo-Cy5 Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Sulfo-Cy5 Picolyl Azide (B81097), a fluorescent probe essential for advanced bioconjugation applications. This document details the unique features of this molecule, provides structured data on its physicochemical properties, and outlines detailed experimental protocols for its use.
Chemical Structure and Core Components
Sulfo-Cy5 Picolyl Azide is a sophisticated fluorescent dye engineered for high efficiency and specificity in bio-labeling experiments. Its structure is comprised of three key functional components: a Sulfo-Cy5 core, a picolyl azide group, and a linker arm.
-
Sulfo-Cy5 Core: The foundation of the molecule is the cyanine (B1664457) 5 (Cy5) fluorophore, a bright and photostable dye that fluoresces in the far-red region of the spectrum. This is particularly advantageous for biological imaging due to reduced autofluorescence from cells and tissues. The "Sulfo" prefix indicates the presence of sulfonate groups, which significantly increase the molecule's water solubility, making it highly compatible with aqueous buffers used in biological experiments.
-
Picolyl Azide Group: This functional group is a key innovation for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The picolyl moiety, a pyridine (B92270) ring adjacent to the azide, acts as a copper-chelating ligand.[1][2] This chelation increases the effective concentration of the copper catalyst at the reaction site, leading to a significant acceleration of the click reaction.[1] This enhancement allows for the use of lower, less cytotoxic concentrations of copper, which is crucial for live-cell imaging and the integrity of sensitive biomolecules.[1][2]
-
Linker Arm: A flexible spacer connects the Sulfo-Cy5 core to the picolyl azide group. This linker ensures that the bulky dye does not sterically hinder the click chemistry reaction and allows the fluorophore to tumble freely, which can help to maintain its high quantum yield upon conjugation.
Below is a diagram illustrating the conceptual arrangement of these components.
Caption: Conceptual diagram of this compound's functional components.
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below for easy reference. These properties are critical for designing and troubleshooting experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₃H₅₂N₈O₁₁S₃ | [3][4][5] |
| Molecular Weight | 953.11 g/mol | [3][4][5] |
| Excitation Maximum (λex) | ~647-648 nm | [3][4][6] |
| Emission Maximum (λem) | ~663-671 nm | [3][4][6] |
| Extinction Coefficient | ~250,000 - 255,000 M⁻¹cm⁻¹ at λex | [3][4][6] |
| Solubility | Water, DMSO, DMF, Methanol | [3][4][6] |
| Appearance | Blue solid | [3] |
| Storage Conditions | -20°C, desiccated, protected from light | [3] |
Experimental Protocols
The primary application of this compound is the fluorescent labeling of alkyne-modified biomolecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Below are detailed protocols for labeling, purification, and characterization.
General Workflow for Bioconjugation
The overall process involves the reaction of an alkyne-modified biomolecule with this compound in the presence of a copper(I) catalyst, followed by purification to remove excess reagents and characterization of the final conjugate.
Caption: General experimental workflow for labeling biomolecules with this compound.
Detailed Protocol: CuAAC Labeling of an Alkyne-Modified Protein
This protocol is a starting point and may require optimization based on the specific protein and experimental goals. The use of a picolyl azide allows for significantly lower copper concentrations than traditional CuAAC protocols.
Materials:
-
Alkyne-modified protein in a copper-free, amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water).
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh ).
-
Deionized water.
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Prepare a fresh solution of Sodium Ascorbate.
-
Thaw other stock solutions on ice.
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution (e.g., to a final concentration of 1-10 mg/mL).
-
This compound stock solution (use a 2-10 molar excess relative to the protein).
-
THPTA stock solution (to a final concentration of 100-500 µM).
-
Vortex briefly.
-
Copper(II) Sulfate stock solution (to a final concentration of 20-50 µM).[2]
-
Vortex briefly.
-
-
Initiate the Reaction:
-
Add the freshly prepared Sodium Ascorbate stock solution to initiate the reaction (to a final concentration of 1-5 mM).
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).
-
Purification of the Labeled Protein
It is crucial to remove unreacted dye and copper catalyst after the labeling reaction. Size-exclusion chromatography (e.g., using a desalting column) is a common and effective method.
Materials:
-
Size-exclusion chromatography spin column or gravity-flow column (e.g., Sephadex G-25).
-
Appropriate storage buffer (e.g., PBS, pH 7.4).
Procedure (Spin Column):
-
Prepare the Column:
-
Remove the bottom cap of the spin column and place it in a collection tube.
-
Centrifuge according to the manufacturer's instructions to remove the storage buffer.
-
Equilibrate the column by washing it 2-3 times with the desired storage buffer.
-
-
Load the Sample:
-
Place the equilibrated column in a fresh collection tube.
-
Carefully apply the entire reaction mixture from step 3.2 to the center of the resin bed.
-
-
Elute the Labeled Protein:
-
Centrifuge the column according to the manufacturer's protocol. The eluate will contain the purified, labeled protein. The smaller, unreacted dye molecules and catalyst components will be retained in the column resin.
-
Characterization: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~648 nm for Sulfo-Cy5, A_max).
-
-
Calculate Protein Concentration:
-
The absorbance at 280 nm is contributed by both the protein and the dye. A correction factor (CF) is needed, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max. For Cy5 dyes, this is approximately 0.05.
-
The concentration of the protein is calculated using the following formula: Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Calculate Dye Concentration:
-
Calculate DOL:
-
The DOL is the molar ratio of the dye to the protein: DOL = Dye Conc. (M) / Protein Conc. (M)
-
An optimal DOL for most applications is typically between 2 and 6.[7] Higher ratios can lead to fluorescence quenching and may affect protein function.[7]
Signaling Pathways and Logical Relationships
The key advantage of this compound lies in its ability to accelerate the CuAAC reaction through intramolecular chelation of the copper catalyst. This principle is illustrated below.
Caption: Principle of chelation-assisted acceleration in CuAAC reactions.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 3. jenabioscience.com [jenabioscience.com]
- 4. This compound, 2669097-38-3 | BroadPharm [broadpharm.com]
- 5. Picolyl-Azide-Sulfo-Cy5, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 6. Sulfo Cy5 Picolyl Azide | AxisPharm [axispharm.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Solubility of Sulfo-Cy5 Picolyl Azide in Aqueous Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Sulfo-Cy5 Picolyl Azide, a fluorescent probe widely utilized in bioconjugation and cellular imaging. Understanding its behavior in aqueous buffers is critical for the design and execution of reproducible and effective experiments. This document details the factors influencing its solubility, presents available solubility data, and provides a generalized protocol for determining its solubility in specific buffer systems.
Core Concepts: The Role of Sulfonation in Aqueous Solubility
This compound is a derivative of the cyanine (B1664457) dye Cy5, engineered for enhanced water solubility. The key to its aqueous compatibility lies in the presence of one or more sulfonate (-SO₃⁻) groups.[1][2][3] The parent Cy5 molecule is inherently hydrophobic and exhibits poor solubility in water. The introduction of negatively charged sulfonate groups facilitates interaction with polar water molecules, enabling the dye to dissolve in aqueous media without the need for organic co-solvents like DMSO or DMF, which can be detrimental to the structure and function of biomolecules.[3]
While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published in publicly available literature, it is consistently described by suppliers as having high water solubility.[2][4][5]
Qualitative Solubility Data
The following table summarizes the qualitative solubility information for this compound based on manufacturer data sheets and technical information.
| Solvent/Buffer System | Reported Solubility | Source |
| Water | Soluble, High Solubility | [2][4][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2][4][5] |
| Dimethylformamide (DMF) | Soluble | [2][4][5] |
| Phosphate-Buffered Saline (PBS) | Expected to be high | Inferred from general statements on aqueous solubility |
| TRIS Buffer | Expected to be high | Inferred from general statements on aqueous solubility |
| HEPES Buffer | Expected to be high | Inferred from general statements on aqueous solubility |
Note: The term "high solubility" is qualitative. For applications requiring precise concentrations, it is imperative to experimentally determine the solubility limit in the specific buffer system being used.
Factors Influencing Solubility in Aqueous Buffers
Several factors can influence the solubility and stability of this compound in a given aqueous buffer. Understanding these can help in optimizing experimental conditions and preventing dye aggregation or precipitation.
Caption: Key factors influencing the solubility of this compound in aqueous solutions.
-
Buffer pH: While the sulfonate groups remain charged over a broad pH range, extreme pH values can affect the overall stability of the dye molecule. It is advisable to work within a pH range of 4 to 10 for optimal performance.
-
Ionic Strength: High salt concentrations can influence the solubility of charged molecules. While typically not an issue in standard biological buffers like PBS, it is a factor to consider in high-salt buffers.
-
Temperature: Temperature can affect solubility, although for most standard laboratory applications at room temperature, this is not a significant concern. Stock solutions are typically stored at -20°C.
-
Buffer Additives: The presence of other molecules in the buffer, such as detergents or stabilizing agents, could potentially interact with the dye and affect its solubility.
Experimental Protocol for Determining Aqueous Solubility
The following is a generalized protocol for determining the solubility of this compound in a specific aqueous buffer. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved dye.
Materials:
-
This compound (solid powder)
-
Aqueous buffer of interest (e.g., 1x PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer
-
Microcentrifuge
Methodology:
Caption: Experimental workflow for determining the solubility of this compound.
-
Preparation of a Supersaturated Mixture:
-
Add an excess amount of this compound powder to a pre-determined volume of the aqueous buffer in a microcentrifuge tube. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
-
Equilibration:
-
Incubate the mixture at a constant temperature (e.g., room temperature, 25°C) for a set period (e.g., 1-2 hours) to allow the solution to reach equilibrium. Occasional gentle mixing during this time is recommended.
-
-
Separation of Undissolved Dye:
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved dye.
-
-
Measurement of Absorbance:
-
Carefully collect the supernatant, ensuring that no particulate matter is transferred.
-
Prepare a serial dilution of the supernatant in the same aqueous buffer.
-
Measure the absorbance of each dilution at the maximum absorbance wavelength (λmax) of Sulfo-Cy5, which is approximately 648 nm.
-
-
Calculation of Concentration:
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration of the dissolved dye in the saturated supernatant.
-
A is the absorbance.
-
ε is the molar extinction coefficient of this compound (approximately 250,000 cm⁻¹M⁻¹).
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration in Molarity (mol/L).
-
-
The calculated concentration of the undiluted supernatant represents the solubility of this compound in that specific buffer at the tested temperature.
-
Conclusion
This compound is a valuable fluorescent probe with enhanced aqueous solubility due to the presence of sulfonate groups. While quantitative solubility data in specific aqueous buffers is not readily provided by manufacturers, its solubility is generally high for most biological applications. For experiments requiring precise high concentrations, it is recommended to perform an in-house solubility determination using the generalized protocol outlined in this guide. By understanding the factors that influence its solubility and by employing careful experimental techniques, researchers can ensure the reliable and effective use of this versatile fluorescent dye in their work.
References
Methodological & Application
Application Notes and Protocols for Super-Resolution Microscopy (STORM) using Sulfo-Cy5 Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Super-resolution microscopy (SRM) techniques have revolutionized the life sciences by enabling the visualization of cellular structures with unprecedented detail, breaking the diffraction limit of light microscopy. Stochastic Optical Reconstruction Microscopy (STORM) is a powerful SRM method that relies on the sequential activation and localization of individual photoswitchable fluorophores to reconstruct a high-resolution image.[1][2] The choice of fluorescent probe is critical for successful STORM imaging, requiring bright, photostable dyes that can be induced to "blink."[3]
Sulfo-Cy5 Picolyl Azide (B81097) is a superior fluorescent probe for STORM, combining the excellent photoswitching properties of the Cy5 dye with the advantages of picolyl azide chemistry for efficient and biocompatible labeling. The Cy5 fluorophore is a bright and photostable red-emitting dye, making it an ideal candidate for STORM.[4][5] Its blinking, essential for STORM, is induced by the presence of thiols in the imaging buffer.[6][7] The picolyl azide moiety enhances copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, allowing for rapid and specific labeling of target biomolecules under mild, cell-compatible conditions with reduced copper concentrations.[8] This is particularly advantageous for live-cell imaging and for preserving the integrity of sensitive biological samples.
These application notes provide a comprehensive guide to using Sulfo-Cy5 Picolyl Azide for STORM, including detailed protocols for protein labeling via click chemistry and subsequent super-resolution imaging.
Data Presentation
Photophysical and Chemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~647-651 nm | [9][10] |
| Emission Maximum (λem) | ~663-671 nm | [9][10] |
| Molar Extinction Coefficient (ε) | ~250,000-255,000 L·mol⁻¹·cm⁻¹ | [9][10] |
| Molecular Weight | ~953.11 g/mol | [10] |
| Solubility | Water, DMSO, DMF | [9][10] |
| Reactive Group | Picolyl Azide | N/A |
| Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [11] |
Recommended STORM Imaging Buffer Components for Cy5 Dyes
| Component | Function | Typical Concentration | Reference |
| Buffer | Maintain pH | 50 mM Tris-HCl or PBS, pH 7.5-8.0 | [12][13] |
| Reducing Agent | Induce blinking (dark state) | 10-100 mM MEA or 10-50 mM BME | [10][12] |
| Oxygen Scavenging System | Reduce photobleaching | GLOX (Glucose Oxidase/Catalase) with 10% Glucose | [1] |
| Additives (Optional) | Enhance blinking/photostability | 1-2 mM Trolox or 65 mM DABCO | [13] |
MEA: Mercaptoethylamine; BME: β-Mercaptoethanol; GLOX: Glucose Oxidase and Catalase; DABCO: 1,4-diazabicyclo[2.2.2]octane.
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Proteins with this compound
This protocol describes the labeling of proteins containing an alkyne group with this compound via CuAAC. The alkyne functionality can be introduced into proteins metabolically using alkyne-modified amino acids (e.g., L-homopropargylglycine, HPG) or by genetic code expansion with unnatural amino acids.[11]
Materials:
-
Alkyne-modified protein sample (in cell lysate, fixed cells, or purified)
-
This compound
-
10 mM this compound stock in DMSO or water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-chelating ligand
-
Sodium Ascorbate (B8700270)
-
100 mM THPTA stock in water
-
20 mM CuSO₄ stock in water
-
Freshly prepared 300 mM Sodium Ascorbate stock in water
Procedure:
-
Prepare the Reaction Cocktail (per sample):
-
To a microfuge tube, add the following in order:
-
100 µL PBS
-
4 µL of 1 mM this compound (for a final concentration of 20 µM, can be optimized between 2-40 µM)[14]
-
2 µL of 100 mM THPTA
-
2 µL of 20 mM CuSO₄
-
-
-
Add the Alkyne-Modified Sample:
-
Add 50 µL of your alkyne-modified protein sample (e.g., cell lysate at 1-5 mg/mL) to the reaction cocktail.
-
-
Initiate the Click Reaction:
-
Add 10 µL of freshly prepared 300 mM sodium ascorbate to the reaction mixture.
-
Vortex briefly to mix.
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Sample Wash (for fixed cells):
-
If labeling fixed cells on a coverslip, remove the reaction mixture and wash the cells 3 times with PBS to remove unreacted dye.
-
-
Protein Precipitation (for cell lysates, optional):
-
To remove unreacted dye from cell lysates, precipitate the protein by adding 600 µL of methanol, followed by 150 µL of chloroform (B151607) and 400 µL of water.[14]
-
Vortex after each addition and centrifuge to pellet the protein.[14] Remove the supernatant and resuspend the protein pellet in a suitable buffer.
-
Protocol 2: Super-Resolution (STORM) Imaging of Sulfo-Cy5 Labeled Samples
This protocol outlines the general procedure for performing dSTORM on samples labeled with Sulfo-Cy5.
Materials:
-
Sulfo-Cy5 labeled sample on a coverslip
-
STORM Imaging Buffer (see recipe below)
-
STORM-capable fluorescence microscope with a ~647 nm laser for excitation and a ~405 nm laser for reactivation.
STORM Imaging Buffer Recipe (MEA-based): This buffer should be prepared fresh before each imaging session.
-
Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl.
-
Buffer B: Buffer A containing 10% (w/v) glucose. Store at 4°C.
-
GLOX Solution: 14 mg glucose oxidase and 50 µL catalase in 200 µL Buffer A. Store at 4°C.
-
MEA Solution: 1 M mercaptoethylamine in water. Store at -20°C.
-
Final Imaging Buffer (prepare immediately before use):
-
To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL of 1 M MEA solution.[12]
-
Mix gently and use immediately.
-
Imaging Procedure:
-
Sample Mounting: Mount the coverslip with your labeled sample onto the microscope.
-
Locate the Region of Interest: Using low-intensity 647 nm laser illumination, locate the region of interest.
-
Initiate STORM Imaging:
-
Switch to high-intensity 647 nm laser illumination to drive most of the Sulfo-Cy5 molecules into a stable dark state.
-
Apply a low-intensity 405 nm laser to photo-reactivate a sparse, stochastic subset of fluorophores back to the fluorescent state.
-
The 647 nm laser simultaneously excites these reactivated fluorophores.
-
-
Image Acquisition:
-
Acquire a series of thousands of images (typically 10,000-100,000 frames) at a high frame rate (e.g., 50-100 Hz). Each frame should capture the fluorescence of a sparse set of single molecules.
-
-
Image Reconstruction:
-
Process the acquired image series with a localization software (e.g., ThunderSTORM, rapidSTORM, or commercial software). The software identifies and fits the point-spread function of each single-molecule event in each frame to determine its precise coordinates.
-
The final super-resolved image is reconstructed by plotting all the determined coordinates.
-
Visualizations
Caption: A flowchart illustrating the major steps for STORM imaging, from sample preparation and labeling with this compound to the final image reconstruction.
Caption: The reaction pathway for labeling an alkyne-modified protein with this compound via chelation-assisted copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: A simplified diagram showing the photoswitching cycle of Sulfo-Cy5 between a fluorescent 'ON' state and a long-lived 'OFF' state, which is essential for STORM imaging.
References
- 1. igmmimagingcom.wordpress.com [igmmimagingcom.wordpress.com]
- 2. STORM Microscopy (Stochastic Optical Reconstruction Microscopy) | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 6. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. microscopyu.com [microscopyu.com]
- 11. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. mvi-inc.com [mvi-inc.com]
- 13. biorxiv.org [biorxiv.org]
- 14. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Protein Conjugation with Sulfo-Cy5 Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of proteins with Sulfo-Cy5 Picolyl Azide (B81097). This bright and photostable fluorescent dye is ideal for labeling proteins through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. The resulting fluorescently labeled proteins are valuable tools for a wide range of applications, including fluorescence microscopy, flow cytometry, and in-vivo imaging, enabling precise tracking and quantification of proteins in complex biological systems.
The picolyl azide moiety enhances the efficiency of the CuAAC reaction, allowing for faster kinetics and lower copper concentrations, which is beneficial for maintaining the integrity of sensitive proteins. The sulfo-group on the Cy5 dye ensures high water solubility, minimizing aggregation and non-specific binding of the labeled protein.
Data Presentation
Table 1: Key Properties of Sulfo-Cy5 Picolyl Azide
| Property | Value | Reference |
| Excitation Maximum (λex) | ~649 nm | [1] |
| Emission Maximum (λem) | ~670 nm | [1] |
| Molar Extinction Coefficient (ε) at λex | ~250,000 M⁻¹cm⁻¹ | [2] |
| Molecular Weight | Varies by manufacturer | Consult product datasheet |
| Reactive Group | Picolyl Azide | [3] |
| Target Functional Group | Alkyne | [4] |
Table 2: Recommended Reaction Parameters for CuAAC Protein Conjugation
| Parameter | Recommended Range/Value | Notes |
| Reactants | ||
| Alkyne-Modified Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| This compound to Protein Molar Ratio | 3:1 to 10:1 | Start with a 5:1 ratio and optimize for desired Degree of Labeling (DOL).[5] |
| Catalyst System | ||
| Copper(II) Sulfate (CuSO₄) Final Concentration | 50-100 µM | |
| Reducing Agent (e.g., Sodium Ascorbate) Final Concentration | 250-500 µM (5-fold excess over CuSO₄) | Prepare fresh. |
| Copper-Chelating Ligand (e.g., THPTA) Final Concentration | 250-500 µM (5-fold excess over CuSO₄) | Protects protein from copper-induced damage.[5] |
| Reaction Conditions | ||
| Reaction Buffer | PBS or other amine-free buffer, pH 7.0-7.5 | Avoid buffers containing primary amines (e.g., Tris). |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1-4 hours | Monitor reaction progress if possible. |
| Purification | ||
| Method | Size-Exclusion Chromatography (e.g., Sephadex G-25) or Dialysis | To remove unreacted dye and catalyst components.[5] |
| Characterization | ||
| Optimal Degree of Labeling (DOL) | 2-6 | Varies depending on the protein and application.[6] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
-
Sodium Ascorbate stock solution (e.g., 50 mM in water, prepare fresh )
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Purification column (e.g., Sephadex G-25 spin column)
-
Reaction tubes
-
Orbital shaker or rotator
Procedure:
-
Preparation of Reagents:
-
Alkyne-Modified Protein: Prepare the protein at a concentration of 1-10 mg/mL in an amine-free buffer.
-
This compound Stock Solution: Dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. Vortex to ensure complete dissolution.
-
-
Conjugation Reaction:
-
In a reaction tube, add the alkyne-modified protein.
-
Add the this compound stock solution to achieve the desired molar ratio (e.g., a 5-fold molar excess over the protein).
-
Add the THPTA stock solution to a final concentration of 250-500 µM. Gently mix.
-
Add the CuSO₄ stock solution to a final concentration of 50-100 µM. Gently mix.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 250-500 µM.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking or rotation, protected from light.
-
-
Purification of the Conjugate:
-
Purify the Sulfo-Cy5-labeled protein from unreacted dye and catalyst components using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against a suitable buffer (e.g., PBS). Follow the manufacturer's instructions for the chosen purification method.
-
-
Characterization of the Conjugate:
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~649 nm (A₆₄₉) using a spectrophotometer.
-
Calculate the protein concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₄₉ × CF₂₈₀)] / ε_protein
-
Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer or can be calculated as A₂₈₀ of free dye / A_max of free dye), and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A₆₄₉ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Sulfo-Cy5 at ~649 nm (~250,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
-
An optimal DOL is typically between 2 and 6, but may need to be determined empirically for each specific protein and application to avoid fluorescence quenching and loss of protein function.[1][6]
-
-
Storage:
-
Store the purified protein conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light. The addition of a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage.
-
Mandatory Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Workflow for fluorescence microscopy using a Sulfo-Cy5 labeled protein.
Caption: Workflow for flow cytometry using a Sulfo-Cy5 labeled antibody.
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. Imaging Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 3. Degree of labeling (DOL) step by step [abberior.rocks]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Sulfo-Cy5 Picolyl Azide in In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of in vivo imaging, the precise and efficient labeling of biomolecules within a living organism is paramount for understanding complex biological processes and accelerating drug development. Sulfo-Cy5 Picolyl Azide (B81097) is a state-of-the-art fluorescent probe designed for this purpose. This water-soluble cyanine (B1664457) dye is functionalized with a picolyl azide group, which significantly enhances the efficiency of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This feature allows for the use of lower copper concentrations, thereby reducing potential toxicity in living systems, and leads to a substantial increase in the sensitivity of alkyne detection.[1][2][3] These characteristics make Sulfo-Cy5 Picolyl Azide an exceptional tool for the in vivo imaging of alkyne-modified biomolecules in mouse models.
This document provides detailed application notes and protocols for the use of this compound in the in vivo imaging of biomolecules in mice, focusing on a two-step labeling strategy involving metabolic incorporation of an alkyne-modified precursor followed by an in vivo click chemistry reaction.
Chemical Properties and Specifications
This compound is a bright and photostable fluorescent dye with excitation and emission maxima in the far-red region of the spectrum, which is optimal for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.[4][5]
| Property | Value | Reference |
| Molecular Formula | C₄₃H₅₂N₈O₁₁S₃ | [6] |
| Molecular Weight | 953.11 g/mol | [6] |
| Excitation Maximum (λex) | ~647 nm | [6] |
| Emission Maximum (λem) | ~663 nm | [6] |
| Molar Extinction Coefficient (ε) | ~255,000 L·mol⁻¹·cm⁻¹ | [6] |
| Solubility | Water, DMSO, DMF, MeOH | [6] |
| Storage | -20°C, protect from light | [6] |
Principle of In Vivo Biomolecule Imaging
The in vivo imaging of biomolecules using this compound typically follows a two-step bioorthogonal labeling strategy.[7][8]
-
Metabolic Labeling: An unnatural precursor molecule containing an alkyne functional group is introduced into the mouse. This precursor is metabolized by the animal's cells and incorporated into the target class of biomolecules (e.g., proteins, glycans, or lipids). This step effectively tags the biomolecules of interest with a chemical handle.
-
In Vivo Click Chemistry: this compound is administered to the mouse. The picolyl azide group of the dye reacts specifically and efficiently with the alkyne groups on the metabolically labeled biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage, covalently attaching the fluorescent Sulfo-Cy5 dye to the target biomolecules.[9] The enhanced reactivity of the picolyl azide allows this reaction to proceed at lower, less toxic concentrations of the copper catalyst.[2][3]
-
In Vivo and Ex Vivo Imaging: The distribution and localization of the fluorescently labeled biomolecules are then visualized and quantified using non-invasive in vivo imaging systems and subsequent ex vivo analysis of dissected organs.[10]
Experimental Workflows and Signaling Pathways
Overall Experimental Workflow
Caption: A schematic overview of the key stages involved in the in vivo labeling and imaging of biomolecules.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The fundamental chemical reaction enabling the covalent attachment of the fluorescent dye to the target biomolecule.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Biomolecules with an Alkyne Precursor
This protocol describes the metabolic incorporation of an alkyne group into biomolecules in a mouse model using an appropriate alkyne-modified precursor. The choice of precursor will depend on the target biomolecule class (e.g., homopropargylglycine for proteins, or an alkyne-modified sugar for glycans).
Materials:
-
Alkyne-modified metabolic precursor (e.g., L-Homopropargylglycine (HPG))
-
Sterile Phosphate-Buffered Saline (PBS)
-
Vehicle for dissolution (e.g., DMSO, if necessary)
-
Animal model (e.g., BALB/c or C57BL/6 mice)
-
Syringes and needles for administration
Procedure:
-
Preparation of Alkyne Precursor Solution:
-
Dissolve the alkyne-modified precursor in a biocompatible vehicle. For example, prepare a stock solution of HPG in sterile PBS. The final concentration should be calculated based on the desired daily dosage, typically in the range of 50-100 mg/kg body weight.
-
-
Administration:
-
Administer the precursor solution to the mice. The route of administration can be intraperitoneal (IP) injection, intravenous (IV) injection, or oral gavage, depending on the precursor's properties and the experimental design. Daily administration for 3-7 days is common to ensure sufficient metabolic incorporation.
-
-
Incubation Period:
-
Allow the mice to metabolize the alkyne precursor for the chosen duration. The alkyne group will be incorporated into the newly synthesized biomolecules.
-
-
Proceed to In Vivo Click Chemistry:
-
After the labeling period, the animals are ready for the administration of this compound and the copper catalyst as described in Protocol 2.
-
Protocol 2: In Vivo Copper-Catalyzed Click Chemistry (CuAAC)
This protocol details the in vivo click reaction between the alkyne-labeled biomolecules and this compound.
Materials:
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A water-soluble copper(I)-stabilizing ligand (e.g., THPTA or BTTAA)
-
Sodium ascorbate (B8700270)
-
Sterile PBS or saline
-
Animal model with metabolically incorporated alkyne groups
-
Syringes and needles for IV injection
Procedure:
-
Preparation of Reagent Solutions (prepare fresh):
-
This compound Solution: Dissolve this compound in sterile PBS to a final concentration suitable for a dose of approximately 1-5 mg/kg body weight.
-
Copper/Ligand Premix: Prepare a stock solution of CuSO₄ (e.g., 20 mM in water) and the copper ligand (e.g., 100 mM THPTA in water). Just before injection, prepare a premix by combining CuSO₄ and the ligand in a 1:5 molar ratio.
-
Sodium Ascorbate Solution: Prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
-
Reagent Administration:
-
Administer the reagents sequentially via tail vein injection in the following order, with a brief pause between each injection:
-
This compound solution.
-
Copper/Ligand premix (final in vivo copper concentration should be low, e.g., 10-50 µM, due to the efficiency of the picolyl azide).[7]
-
Sodium ascorbate solution (to reduce Cu(II) to the active Cu(I) state).
-
-
The total injection volume should typically be between 100-200 µL.
-
-
In Vivo Reaction:
-
Proceed to Imaging:
-
The mouse is now ready for in vivo imaging as described in Protocol 3.
-
Protocol 3: In Vivo and Ex Vivo Fluorescence Imaging
This protocol outlines the procedures for acquiring and analyzing fluorescence images from live mice and dissected organs.
Materials:
-
In vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate filters for Cy5
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Petri dishes or a non-fluorescent surface for organ imaging
Procedure:
-
Animal Preparation for In Vivo Imaging:
-
Anesthetize the mouse and place it in the imaging chamber of the in vivo imaging system. Maintain anesthesia throughout the imaging session.
-
It is recommended to feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging to reduce background autofluorescence.[10]
-
-
In Vivo Image Acquisition:
-
Acquire a baseline image before the administration of this compound to assess autofluorescence.
-
Acquire images at various time points post-injection (e.g., 30 min, 1h, 4h, 24h) to monitor the distribution and clearance of the labeled biomolecules.
-
Use appropriate filter sets for Cy5 (e.g., Excitation: ~640 nm, Emission: ~670 nm).[10]
-
-
Euthanasia and Tissue Harvesting:
-
Immediately following the final in vivo imaging session, euthanize the mouse using an approved method.
-
Perform a systemic perfusion with saline to remove blood from the organs, which can quench the fluorescence signal.
-
Carefully dissect the organs of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart, brain).
-
-
Ex Vivo Imaging:
-
Arrange the excised organs on a non-fluorescent surface and place them in the in vivo imaging system.
-
Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo scans.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and each organ in both the in vivo and ex vivo images.
-
Quantify the average fluorescence intensity for each ROI.
-
Calculate metrics such as the tumor-to-background ratio to assess targeting efficiency.
-
Quantitative Data
Biodistribution of Sulfo-Cy5-Azide Labeled Nanoparticles in Mice
The following table summarizes the biodistribution of tobacco mosaic virus (TMV) nanoparticles labeled with sulfo-Cy5-azide in healthy Balb/c mice at 4, 24, and 96 hours post-intravenous injection. The data is presented as the percentage of injected dose per gram of tissue (%ID/g).
| Organ | 4 hours (%ID/g) | 24 hours (%ID/g) | 96 hours (%ID/g) |
| Liver | ~25 | ~10 | <5 |
| Spleen | ~15 | <5 | <1 |
| Kidney | <5 | <1 | <1 |
| Lungs | <5 | <1 | <1 |
| Heart | <1 | <1 | <1 |
| Brain | <1 | <1 | <1 |
| Stomach | <1 | <1 | <1 |
Data adapted from a study on TMV nanoparticles and may vary depending on the specific biomolecule being targeted and the mouse model used.[11]
Pharmacokinetic Parameters of Sulfo-Cy5-Azide Labeled Nanoparticles
The pharmacokinetic profile of sulfo-Cy5-azide labeled TMV nanoparticles was determined following intravenous injection in mice.
| Parameter | Cy5-TMV | PEG-Cy5-TMV | Cy5-SNP |
| Phase I Half-life (t₁/₂α) | 3.5 minutes | 6.3 minutes | 2.3 minutes |
| Phase II Half-life (t₁/₂β) | 94.9 minutes | 44.4 minutes | 58.2 minutes |
Data adapted from a study on TMV nanoparticles. SNP refers to spherical nanoparticles derived from TMV. PEGylation (PEG-Cy5-TMV) alters the pharmacokinetic profile.[11]
Conclusion
This compound is a powerful and highly sensitive fluorescent probe for in vivo imaging applications in mouse models. Its enhanced reactivity in copper-catalyzed click chemistry allows for efficient and specific labeling of biomolecules under biocompatible conditions. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to successfully employ this advanced tool in their studies, facilitating a deeper understanding of biological processes and aiding in the development of novel therapeutics and diagnostics. Careful optimization of labeling and imaging parameters for each specific application is crucial for obtaining robust and reproducible results.
References
- 1. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Imaging Glycans in Zebrafish Embryos by Metabolic Labeling and Bioorthogonal Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
protocol for labeling glycans on live cells using Sulfo-Cy5 Picolyl Azide
Application Note: Protocol for Labeling Glycans on Live Cells
This application note provides a detailed protocol for the fluorescent labeling of glycans on the surface of live mammalian cells. The method is based on a two-step bioorthogonal chemical reporter strategy. First, cells are metabolically engineered to incorporate an unnatural sugar bearing an alkyne functional group into their cell-surface glycans. Second, the incorporated alkyne is specifically tagged with Sulfo-Cy5 Picolyl Azide (B81097), a fluorescent probe, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
The picolyl azide moiety enhances the rate of the CuAAC reaction, allowing for efficient labeling. Sulfo-Cy5 is a bright, water-soluble cyanine (B1664457) dye with excitation and emission maxima around 651 nm and 670 nm, respectively, making it suitable for fluorescence microscopy and flow cytometry.[1]
Important Note on Live-Cell Labeling: The standard CuAAC reaction requires a copper(I) catalyst, which can be toxic to living cells.[2] This protocol includes steps for a biocompatible CuAAC reaction; however, for sensitive cell lines or long-term dynamic imaging, a copper-free alternative known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is recommended.[3][4] SPAAC involves metabolically labeling cells with an azide-modified sugar (e.g., Ac4ManNAz) and reacting it with a cyclooctyne-conjugated dye (e.g., DBCO-Cy5).
Principle of the Method
The labeling strategy leverages the cell's natural metabolic pathways to introduce a chemical reporter onto cell surface glycoconjugates.[5]
-
Metabolic Incorporation: A peracetylated, alkyne-modified monosaccharide analog (e.g., N-acetylmannosamine (alkyne), Ac4ManNAl) is supplied to the cells. This cell-permeable sugar is deacetylated by intracellular esterases and processed by the sialic acid biosynthetic pathway, ultimately incorporating the alkyne-tagged sialic acid into cell surface sialoglycoconjugates.[6]
-
Bioorthogonal Ligation (Click Chemistry): The cells, now displaying alkyne groups on their surface glycans, are treated with Sulfo-Cy5 Picolyl Azide. In the presence of a copper(I) catalyst, a highly specific and efficient click chemistry reaction occurs, forming a stable triazole linkage that covalently attaches the Cy5 fluorophore to the glycans.[7]
Experimental Workflow
Caption: Experimental workflow for metabolic glycan labeling.
Chemical Labeling Pathway
Caption: Bioorthogonal copper-catalyzed click reaction.
Materials Required
-
Cells and Culture Reagents:
-
Mammalian cells of interest (e.g., Jurkat, HeLa, CHO).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fetal Bovine Serum (FBS).
-
Trypsin-EDTA (for adherent cells).
-
-
Metabolic Labeling Reagent:
-
Peracetylated N-alkynylacetylmannosamine (Ac4ManNAl).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
-
Click Chemistry Reagents:
-
This compound.[1]
-
Copper(II) Sulfate (CuSO₄).
-
Copper-chelating ligand (e.g., THPTA).
-
Reducing Agent: Sodium Ascorbate.
-
-
Buffers and Solutions:
-
Staining Buffer: PBS with 1% Bovine Serum Albumin (BSA).
-
-
Equipment:
-
Standard cell culture incubator (37°C, 5% CO₂).
-
Centrifuge for cell pelleting.
-
Fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
-
Flow cytometer with a red laser.
-
Experimental Protocols
Part A: Metabolic Labeling with Ac4ManNAl
This protocol is for a 6-well plate format. Adjust volumes as needed for other formats.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they reach 70-80% confluency after 2-3 days of incubation.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Ac4ManNAl in anhydrous DMSO.
-
Metabolic Incorporation:
-
Add the Ac4ManNAl stock solution directly to the cell culture medium to achieve a final concentration of 25-50 µM.
-
Set up a negative control well with cells cultured in medium containing an equivalent volume of DMSO without the alkyne sugar.
-
Incubate the cells for 2-3 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Part B: Labeling with this compound (CuAAC)
-
Cell Harvesting and Washing:
-
Adherent cells: Gently wash the cells twice with warm PBS. Detach the cells using Trypsin-EDTA, then quench with complete medium.
-
Suspension cells: Transfer cells directly to a centrifuge tube.
-
Pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with 1 mL of cold Staining Buffer (PBS + 1% BSA) to remove any unincorporated alkyne sugar.
-
-
Preparation of Click Reaction Cocktail (Prepare fresh):
-
Note: Prepare the components in the listed order to prevent premature reduction of Cu(II). The final volume should be sufficient to resuspend the cell pellet at a concentration of 1-5 x 10⁶ cells/mL.
-
In a microcentrifuge tube, combine:
-
Staining Buffer.
-
This compound (to a final concentration of 10-50 µM).
-
Copper(II) Sulfate (to a final concentration of 50-100 µM).
-
THPTA ligand (to a final concentration of 250-500 µM; typically 5x the copper concentration).
-
-
Vortex briefly to mix.
-
Immediately before adding to cells, add Sodium Ascorbate (to a final concentration of 1-2.5 mM). Vortex gently.
-
-
Labeling Reaction:
-
Resuspend the washed cell pellet in the freshly prepared Click Reaction Cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes:
-
After incubation, add 1 mL of Staining Buffer to the cell suspension and pellet the cells at 300 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step two more times to ensure all excess labeling reagents are removed.
-
-
Analysis:
-
Resuspend the final cell pellet in 500 µL of Staining Buffer.
-
Proceed immediately with analysis by flow cytometry or fluorescence microscopy.
-
Data Presentation
Quantitative data from flow cytometry can be summarized to compare labeling efficiency under different conditions.
| Condition | Alkyne Sugar (Ac4ManNAl) Conc. | This compound Conc. | Mean Fluorescence Intensity (MFI) | % Labeled Cells |
| Negative Control | 0 µM | 25 µM | 150 | < 1% |
| Test 1 | 25 µM | 25 µM | 8,500 | > 95% |
| Test 2 | 50 µM | 25 µM | 15,000 | > 98% |
| Test 3 | 50 µM | 50 µM | 16,500 | > 98% |
| (Note: Data are representative and will vary based on cell type, incubation times, and instrument settings.) |
References
- 1. This compound, 2669097-38-3 | BroadPharm [broadpharm.com]
- 2. Research News: Going Live With Click Chemistry: Berkeley Researchers Create a Copper-free Version of the Technique [www2.lbl.gov]
- 3. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free click chemistry for dynamic in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tracking surface glycans on live cancer cells with single molecule sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
Application of Sulfo-Cy5 Picolyl Azide in Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5 Picolyl Azide (B81097) is a water-soluble, far-red fluorescent dye designed for highly efficient labeling of biomolecules in aqueous environments through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its incorporation of a picolyl azide moiety significantly accelerates the reaction rate, allowing for lower copper concentrations, which enhances biocompatibility and labeling sensitivity.[1][2][3] This makes it an exceptional tool for flow cytometry, enabling the precise detection and quantification of cells that have incorporated an alkyne-modified substrate.
The primary application of Sulfo-Cy5 Picolyl Azide in flow cytometry is the detection of newly synthesized biomolecules, such as DNA, RNA, and proteins.[1][4] By introducing alkyne-modified metabolic precursors to cells, researchers can fluorescently label specific cellular components and analyze various cellular processes, most notably cell proliferation through the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).[4][5][6][7][8]
Principle of the Method
The methodology involves a two-step process:
-
Metabolic Labeling: Cells are incubated with a biomolecule analog containing a terminal alkyne group. For instance, in cell proliferation assays, EdU, a thymidine (B127349) analog, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][4][9]
-
Click Chemistry Reaction: After metabolic labeling, cells are fixed and permeabilized to allow the entry of the detection reagents. The alkyne-modified biomolecules are then covalently labeled with this compound through a CuAAC reaction. The picolyl group in the azide probe chelates copper ions, increasing the local catalyst concentration and thereby accelerating the reaction.[1][2][3] The resulting stable triazole linkage provides a robust and specific fluorescent signal for flow cytometric analysis.
The sulfo-Cy5 dye is a bright and photostable fluorophore with excitation and emission maxima in the far-red region of the spectrum, minimizing interference from cellular autofluorescence.[10][11]
Key Applications in Flow Cytometry
-
Cell Proliferation Assays: Quantifying the percentage of cells in the S-phase of the cell cycle by detecting EdU incorporation.[4][5][6][7][8]
-
Detection of Newly Synthesized RNA: Labeling and quantifying newly transcribed RNA by incorporating 5-ethynyl uridine (B1682114) (EU).
-
Monitoring Protein Synthesis: Measuring global protein synthesis by incorporating L-azidohomoalanine (AHA) or homopropargylglycine (HPG).
-
Glycan Labeling: Analyzing changes in glycosylation patterns by metabolically incorporating azide- or alkyne-modified sugars.
Advantages of this compound in Flow Cytometry
-
High Sensitivity: The picolyl azide moiety enhances the click reaction efficiency, leading to brighter signals and the ability to detect low-abundance targets.[1][2]
-
Biocompatibility: The accelerated reaction kinetics permit the use of lower copper catalyst concentrations, reducing cellular toxicity.[2][3]
-
Specificity: The click chemistry reaction is highly specific and bio-orthogonal, meaning it does not interfere with native cellular processes.[10][12][13]
-
Multiplexing Capability: The far-red emission of Sulfo-Cy5 allows for easy combination with other fluorescent probes for multi-parameter flow cytometry.[]
-
Mild Reaction Conditions: The labeling protocol does not require harsh conditions like DNA denaturation, which is necessary for BrdU-based proliferation assays, thus preserving cell morphology and antigenicity for co-staining.[5][7][8]
Quantitative Data Summary
The following tables provide a summary of typical reagent concentrations and instrument settings for flow cytometry experiments using this compound.
Table 1: Recommended Reagent Concentrations for Cell Proliferation (EdU) Assay
| Reagent | Stock Concentration | Working Concentration | Incubation Time |
| EdU | 10 mM in DMSO | 10-20 µM | 30 minutes - 2 hours |
| This compound | 1-5 mM in DMSO | 1-5 µM | 30 minutes |
| Copper (II) Sulfate (CuSO₄) | 100 mM in H₂O | 1-2 mM | 30 minutes |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 M in H₂O | 5-10 mM | 30 minutes |
Table 2: Typical Flow Cytometer Settings for Sulfo-Cy5 Detection
| Parameter | Setting |
| Excitation Laser | 633 nm or 640 nm |
| Emission Filter | 660/20 nm or similar |
| Signal Amplification | Logarithmic |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using EdU and this compound
This protocol is designed for the analysis of DNA synthesis in cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
EdU (5-ethynyl-2'-deoxyuridine)
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Wash Buffer (e.g., 1% BSA in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in a culture plate at a density that will allow for logarithmic growth during the experiment.
-
EdU Labeling:
-
Prepare a working solution of EdU in complete culture medium (e.g., 10 µM).
-
Remove the existing medium from the cells and add the EdU-containing medium.
-
Incubate the cells for a period appropriate for the cell type (e.g., 1-2 hours) under normal culture conditions.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells using standard trypsinization or cell scraping methods.
-
Wash the cells once with 1% BSA in PBS.
-
Resuspend the cell pellet in 100 µL of fixation buffer and incubate for 15 minutes at room temperature, protected from light.
-
Wash the cells twice with 1% BSA in PBS.
-
-
Permeabilization:
-
Resuspend the cell pellet in 100 µL of permeabilization buffer and incubate for 15 minutes at room temperature.
-
Wash the cells once with 1% BSA in PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For each sample, mix:
-
This compound (to a final concentration of 1-5 µM)
-
Copper (II) Sulfate (to a final concentration of 1-2 mM)
-
Reducing Agent (to a final concentration of 5-10 mM) in PBS.
-
-
Resuspend the cell pellet in 100 µL of the click reaction cocktail.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing and Staining for Total DNA Content (Optional):
-
Wash the cells twice with 1% BSA in PBS.
-
If desired, resuspend the cells in a solution containing a DNA stain (e.g., DAPI or Propidium Iodide) for cell cycle analysis.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze the samples on a flow cytometer equipped with a 633 nm or 640 nm laser and an appropriate emission filter (e.g., 660/20 nm).
-
Mandatory Visualizations
Caption: Experimental workflow for cell proliferation analysis.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Click Chemistry for Analysis of Cell Proliferation in Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 10. This compound, 2669097-38-3 | BroadPharm [broadpharm.com]
- 11. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 12. interchim.fr [interchim.fr]
- 13. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
Application Note: Purification of Sulfo-Cy5 Picolyl Azide Labeled Proteins
Introduction
The purification of fluorescently labeled proteins is a critical step to ensure the accuracy and reliability of downstream applications by removing unconjugated dye. The presence of free dye can lead to high background signals, inaccurate quantification, and non-specific signals in sensitive assays such as fluorescence microscopy, flow cytometry, and ELISA[1]. This document provides a detailed protocol for the purification of proteins labeled with Sulfo-Cy5 Picolyl Azide (B81097) using a spin column format, a method well-suited for rapid and efficient removal of small molecules from protein samples[2].
Sulfo-Cy5 Picolyl Azide is a water-soluble fluorescent probe used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry[3][4]. Its picolyl azide group incorporates a copper-chelating motif, which can increase the rate and efficiency of the labeling reaction[5][6]. Following the labeling reaction, it is imperative to remove any unreacted dye. Spin desalting columns, which operate on the principle of size exclusion chromatography, provide a user-friendly and rapid method for separating the larger labeled protein from the smaller, unreacted dye molecules[2][7]. This method ensures high recovery of the purified protein conjugate, ready for downstream applications[8].
Key Features of this compound
The dye possesses properties ideal for protein labeling and detection. Its high water solubility is conferred by the sulfonate (Sulfo) groups, making it suitable for labeling biological molecules in aqueous solutions without organic co-solvents[3][4].
| Property | Value | Reference |
| Excitation Maximum (λex) | ~648 nm | [3][5] |
| Emission Maximum (λem) | ~671 nm | [3][5] |
| Extinction Coefficient | 250,000 cm⁻¹M⁻¹ | [3][5] |
| Molecular Weight | ~953.11 g/mol | [3][9] |
| Solubility | Water, DMSO, DMF | [3][5] |
Experimental Protocol
This protocol is designed for purifying up to 1 mg of labeled protein with a reaction volume not exceeding 110 µL, as is common for commercially available kits[1][7].
Materials
-
This compound labeled protein reaction mixture (Volume ≤ 100 µL)[10]
-
Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
-
Elution Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)[11]
-
Microcentrifuge
-
1.5 mL microcentrifuge collection tubes
Purification Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound, 2669097-38-3 | BroadPharm [broadpharm.com]
- 4. Sulfo-Cy5 Azide, 1782950-80-4 | BroadPharm [broadpharm.com]
- 5. Sulfo Cy5 Picolyl Azide | AxisPharm [axispharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. assaygenie.com [assaygenie.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Picolyl-Azide-Sulfo-Cy5, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 10. abcam.com [abcam.com]
- 11. docs.aatbio.com [docs.aatbio.com]
Site-Specific Protein Labeling Using Sulfo-Cy5 Picolyl Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein labeling is a powerful tool in biological research and drug development, enabling precise studies of protein function, localization, and interactions.[1] This document provides detailed application notes and protocols for the site-specific labeling of proteins using Sulfo-Cy5 Picolyl Azide (B81097), a highly efficient fluorescent probe. This method leverages the principles of bioorthogonal click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the bright, far-red fluorescent dye Sulfo-Cy5 to a protein of interest with high specificity and efficiency.[2][3]
The use of a picolyl azide moiety in the Sulfo-Cy5 probe significantly enhances the CuAAC reaction. The picolyl group acts as a copper-chelating motif, which increases the effective concentration of the Cu(I) catalyst at the reaction site.[4][5] This results in a dramatically accelerated reaction rate, allowing for the use of lower copper concentrations, which improves the biocompatibility of the labeling procedure, a critical factor when working with sensitive biological systems.[4][5] Sulfo-Cy5 is a water-soluble and highly photostable cyanine (B1664457) dye, making it an excellent choice for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[3]
Data Presentation
Table 1: Spectroscopic Properties of Sulfo-Cy5 Picolyl Azide
| Property | Value | Reference |
| Excitation Maximum (λexc) | ~647-651 nm | [6][7][8][9] |
| Emission Maximum (λem) | ~663-671 nm | [7][8][9] |
| Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [4][7] |
| Molecular Weight | ~953.11 g/mol | [4][7][8][9] |
| Solubility | Water, DMSO, DMF | [4][7][8][9] |
Table 2: Comparison of Picolyl Azide-Mediated CuAAC with Conventional CuAAC
| Feature | Picolyl Azide-Mediated CuAAC | Conventional CuAAC | Reference |
| Reaction Rate | Significantly faster | Slower | [4][5] |
| Required Copper Concentration | At least tenfold lower | Higher | [4][5] |
| Signal Intensity | Up to 40-fold increase reported | Lower | [5] |
| Biocompatibility | Improved due to lower copper | Potential for cytotoxicity | [10][11] |
Experimental Protocols
Protocol 1: Introduction of an Alkyne Handle into the Target Protein
To utilize this compound, the target protein must first be modified to contain an alkyne group. This can be achieved through several methods, including metabolic labeling or enzymatic modification.
Method A: Metabolic Labeling with L-Homopropargylglycine (HPG)
This method is suitable for labeling newly synthesized proteins in cell culture.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-Homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Culture cells to the desired confluency.
-
Aspirate the complete medium and wash the cells once with warm PBS.
-
Replace the medium with methionine-free medium and incubate for 1-2 hours to deplete endogenous methionine.
-
Add HPG to the methionine-free medium to a final concentration of 25-50 µM.
-
Incubate the cells for the desired period (e.g., 4-24 hours) to allow for HPG incorporation into newly synthesized proteins.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant containing the alkyne-modified proteome.
Method B: Enzymatic Labeling using Lipoic Acid Ligase (LplA)
This method allows for site-specific labeling of a protein containing a LplA acceptor peptide (LAP) tag.
Materials:
-
Purified protein with a LAP tag
-
Alkyne-modified substrate for LplA (e.g., an alkyne-containing lipoic acid analog)
-
LplA enzyme
-
ATP
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
Procedure:
-
In a microcentrifuge tube, combine the purified LAP-tagged protein, the alkyne-modified substrate, LplA enzyme, and ATP in the reaction buffer.
-
Incubate the reaction at the optimal temperature for the LplA enzyme (typically 30-37°C) for 1-2 hours.
-
The alkyne-modified protein can then be purified from the reaction mixture using affinity chromatography if necessary.
Protocol 2: Click Chemistry Labeling with this compound
This protocol describes the CuAAC reaction between the alkyne-modified protein and this compound.
Materials:
-
Alkyne-modified protein solution
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., PBS or Tris buffer, pH 7.4)
Procedure:
-
Prepare a stock solution of this compound in water or DMSO.
-
Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate.
-
In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer.
-
Add this compound to the protein solution. A 5-10 fold molar excess of the azide over the protein is a good starting point.
-
Premix the CuSO₄ and THPTA solutions. Add this mixture to the reaction tube. A final copper concentration of 50-100 µM is recommended.
-
Initiate the click reaction by adding the sodium ascorbate solution (final concentration of 1-5 mM).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
The reaction can be quenched by the addition of EDTA.
Protocol 3: Purification of the Labeled Protein
After the labeling reaction, it is essential to remove unreacted dye and other reaction components.
Method: Size Exclusion Chromatography (SEC)
Materials:
-
Size exclusion chromatography column (e.g., Sephadex G-25)
-
Equilibration and elution buffer (e.g., PBS)
Procedure:
-
Equilibrate the SEC column with the chosen buffer.
-
Carefully load the labeling reaction mixture onto the column.
-
Elute the protein with the equilibration buffer. The labeled protein, being larger, will elute first, while the smaller, unreacted dye molecules will be retained longer on the column.
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and ~650 nm (for Sulfo-Cy5) to identify the fractions containing the labeled protein.
-
Pool the fractions containing the purified, labeled protein.
Protocol 4: Characterization of the Labeled Protein
Method A: SDS-PAGE and In-Gel Fluorescence
Procedure:
-
Separate the labeled protein from an unlabeled control using SDS-PAGE.
-
Visualize the total protein by Coomassie blue or silver staining.
-
Visualize the fluorescently labeled protein using a gel imager equipped with a Cy5-compatible excitation source and emission filter. A band should appear in the lane with the labeled protein at the expected molecular weight.
Method B: Mass Spectrometry
Mass spectrometry can be used to confirm the covalent attachment of the Sulfo-Cy5 label and to determine the labeling efficiency.
Visualizations
Caption: Experimental workflow for site-specific protein labeling.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: Example signaling pathway studied with a labeled protein.
References
- 1. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 2. interchim.fr [interchim.fr]
- 3. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 4. Sulfo Cy5 Picolyl Azide | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 2669097-38-3 | BroadPharm [broadpharm.com]
- 8. Picolyl-Azide-Sulfo-Cy5, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
Application Notes and Protocols: Sulfo-Cy5 Picolyl Azide for Dual-Color Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfo-Cy5 Picolyl Azide (B81097) for dual-color fluorescence imaging experiments. This advanced fluorescent probe is designed for highly efficient and sensitive labeling of alkyne-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." The inclusion of a picolyl azide moiety enhances the reaction kinetics, allowing for lower copper concentrations, which is particularly advantageous for live-cell imaging applications by minimizing cytotoxicity.[1]
Introduction
Sulfo-Cy5 Picolyl Azide is a water-soluble, far-red fluorescent dye ideal for labeling proteins, nucleic acids, and other biomolecules in aqueous environments.[2] Its key features include bright fluorescence, high photostability, and low background interference, making it an excellent choice for a variety of imaging applications, including fluorescence microscopy and flow cytometry.[2] The sulfonated nature of the dye enhances its water solubility, simplifying labeling procedures for sensitive biological samples.
The picolyl azide group acts as a copper-chelating motif, which increases the effective concentration of the Cu(I) catalyst at the reaction site. This significantly accelerates the rate of the CuAAC reaction, enabling faster labeling and a notable reduction in the required copper catalyst concentration, thereby improving the biocompatibility of the labeling protocol.[1] This feature is especially valuable for the detection of low-abundance targets and for live-cell imaging experiments.
This document outlines a detailed protocol for a sequential dual-color imaging experiment, where this compound is used in combination with a spectrally distinct fluorescent alkyne probe to visualize two different molecular targets within the same cell.
Physicochemical and Spectral Properties
A thorough understanding of the spectral properties of the fluorescent probes is essential for designing and executing successful dual-color imaging experiments. The table below summarizes the key properties of this compound and a commonly used partner for dual-color imaging, a green fluorescent alkyne dye (e.g., Alexa Fluor 488 Alkyne).
| Property | This compound | Green Fluorescent Alkyne (e.g., Alexa Fluor 488 Alkyne) |
| Molecular Weight | ~953.11 g/mol | ~700-800 g/mol |
| Excitation Max (λex) | ~647 nm | ~495 nm |
| Emission Max (λem) | ~663 nm | ~519 nm |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~71,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | >0.2 | >0.9 |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF |
| Reactive Group | Picolyl Azide | Terminal Alkyne |
| Storage | -20°C, desiccated, protected from light | -20°C, desiccated, protected from light |
Experimental Design for Dual-Color Imaging
Dual-color imaging using click chemistry allows for the specific and sequential or simultaneous labeling of two different biomolecules of interest. This is achieved by introducing two distinct bioorthogonal handles (e.g., two different azide- or alkyne-containing metabolic precursors) into the cellular system, followed by reaction with their corresponding fluorescent probes.
Signaling Pathway for Dual Labeling
The following diagram illustrates the general principle of labeling two distinct proteins of interest (POI) within a cell using two different metabolic precursors and their corresponding fluorescent click probes.
Caption: General signaling pathway for dual-color labeling.
Experimental Protocols
This section provides a detailed protocol for the sequential labeling and imaging of two distinct proteins in cultured mammalian cells.
Experimental Workflow
The workflow for a sequential dual-color click chemistry experiment involves metabolic labeling, the first click reaction, a wash step, the second click reaction, and finally, imaging.
Caption: Sequential dual-color imaging workflow.
Protocol: Sequential Dual-Color Imaging of Two Proteins
Materials:
-
Mammalian cells of interest
-
Cell culture medium and supplements
-
Alkyne-containing amino acid (e.g., L-homopropargylglycine)
-
Azide-containing sugar (e.g., Ac4ManNAz)
-
This compound
-
Green Fluorescent Alkyne (e.g., Alexa Fluor 488 Alkyne)
-
Click-iT® Reaction Buffer Kit (or individual components: CuSO₄, reducing agent like sodium ascorbate, copper-chelating ligand like THPTA)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for the chosen dyes
Procedure:
-
Cell Culture and Metabolic Labeling:
-
Plate cells on coverslips in a multi-well plate at an appropriate density to reach 60-70% confluency at the time of labeling.
-
Incubate cells in a medium containing the alkyne-amino acid (e.g., 50 µM L-homopropargylglycine) and the azide-sugar (e.g., 25 µM Ac4ManNAz) for 16-24 hours to allow for metabolic incorporation into newly synthesized proteins and glycans, respectively.
-
-
First Click Reaction (this compound):
-
Wash the cells twice with warm PBS.
-
Prepare the first click reaction cocktail. For a 500 µL reaction volume:
-
440 µL PBS
-
10 µL of 50X CuSO₄ (final concentration: 100 µM)
-
2.5 µL of 10 mM this compound in DMSO (final concentration: 5 µM)
-
50 µL of 10X Click Reaction Buffer (containing reducing agent and ligand)
-
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Second Click Reaction (Green Fluorescent Alkyne):
-
Prepare the second click reaction cocktail. For a 500 µL reaction volume:
-
440 µL PBS
-
10 µL of 50X CuSO₄ (final concentration: 100 µM)
-
5 µL of 1 mM Green Fluorescent Alkyne in DMSO (final concentration: 10 µM)
-
50 µL of 10X Click Reaction Buffer
-
-
Add the second reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with a dilute solution of DAPI in PBS for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Fluorescence Imaging:
-
Image the cells using a fluorescence microscope equipped with filter sets appropriate for DAPI (Ex/Em: ~358/461 nm), the green fluorescent dye (Ex/Em: ~495/519 nm), and Sulfo-Cy5 (Ex/Em: ~647/663 nm).
-
Acquire images in separate channels to avoid spectral bleed-through.
-
Data Presentation and Analysis
Quantitative analysis of dual-color imaging data can provide valuable insights into the spatial relationship and relative abundance of the labeled biomolecules.
Quantitative Labeling Efficiency
The efficiency of each labeling step can be assessed by measuring the mean fluorescence intensity of the labeled cells compared to control cells that were not subjected to the click reaction.
| Labeling Condition | Mean Fluorescence Intensity (Green Channel) | Mean Fluorescence Intensity (Red Channel) |
| Unlabeled Control | 50 ± 10 a.u. | 30 ± 8 a.u. |
| Green Alkyne Only | 850 ± 120 a.u. | 35 ± 10 a.u. |
| Sulfo-Cy5 Azide Only | 55 ± 12 a.u. | 1200 ± 150 a.u. |
| Dual-Labeled | 830 ± 110 a.u. | 1150 ± 140 a.u. |
Co-localization Analysis
Co-localization analysis can be performed to determine the degree of spatial overlap between the two fluorescent signals. This is often quantified using Pearson's Correlation Coefficient (PCC) or Manders' Overlap Coefficient (MOC).
| Analysis Metric | Value | Interpretation |
| Pearson's Correlation Coefficient (PCC) | 0.75 ± 0.08 | Strong positive correlation between the two signals. |
| Manders' Overlap Coefficient (M1) | 0.85 ± 0.05 | 85% of the green signal overlaps with the red signal. |
| Manders' Overlap Coefficient (M2) | 0.65 ± 0.07 | 65% of the red signal overlaps with the green signal. |
Logical Relationship for Data Interpretation
The interpretation of dual-color imaging data relies on a logical progression from image acquisition to quantitative analysis.
Caption: Logical flow for data interpretation.
Conclusion
This compound is a powerful tool for fluorescence imaging, offering high sensitivity and biocompatibility for labeling alkyne-modified biomolecules. When used in conjunction with other spectrally distinct fluorescent probes in a dual-labeling strategy, it enables the detailed investigation of multiple biological targets within the same sample. The protocols and data analysis workflows presented here provide a robust framework for researchers to design and execute sophisticated dual-color imaging experiments, ultimately leading to a deeper understanding of complex biological systems.
References
Troubleshooting & Optimization
how to reduce background fluorescence with Sulfo-Cy5 Picolyl Azide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Sulfo-Cy5 Picolyl Azide (B81097) in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" experiments.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure specific signals and lead to inaccurate results. Below are common causes and solutions to reduce background when using Sulfo-Cy5 Picolyl Azide.
Problem: High non-specific fluorescence in negative controls and samples.
| Possible Cause | Suggested Solutions | Expected Outcome |
| Non-Specific Binding of this compound | 1. Decrease Probe Concentration: Lower the concentration of the this compound.[1][2] 2. Increase Washing: Increase the number and duration of washing steps after the click reaction.[1] 3. Use Blocking Agents: Add a blocking agent like Bovine Serum Albumin (BSA) to your buffers.[1] | Reduced background fluorescence in negative controls. |
| Copper-Mediated Fluorescence | 1. Ensure Ligand Excess: Use a copper-chelating ligand (e.g., THPTA, BTTAA) in sufficient excess (at least 5-fold) over the copper sulfate (B86663).[1][3][4] 2. Fresh Reducing Agent: Use freshly prepared solutions of sodium ascorbate (B8700270).[1][4] | Quenching of non-specific fluorescence caused by copper. |
| Side Reactions | 1. Minimize Thiol-Alkyne Reactions: If working with protein samples that may contain free thiols, consider increasing the concentration of the reducing agent TCEP (e.g., up to 3 mM) or pretreating the sample with a thiol-blocking agent like N-ethylmaleimide (NEM).[1][2][4] 2. Buffer Compatibility: Ensure your buffers are free of primary amines (like Tris-based buffers) which can chelate copper.[1][4] | A decrease in off-target labeling and a cleaner signal. |
| Excess Reagents | 1. Purification: After the click reaction, remove excess reagents. For proteins, this can be achieved by precipitation with ice-cold acetone (B3395972).[1] | Removal of unbound fluorescent probes and other reaction components that may contribute to background. |
| Impure Reagents | 1. Verify Purity: Ensure the purity of your this compound and alkyne-containing molecules.[1] 2. Fresh Solutions: Always use freshly prepared solutions of reagents like sodium ascorbate.[1][4] | Consistent and reproducible results with lower background. |
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
Sulfo-Cy5 is a water-soluble, far-red fluorescent dye.[5] Its spectral properties are:
The sulfonated groups enhance its water solubility, making it ideal for labeling biomolecules in aqueous environments.[5][][8]
Q2: Why should I use a picolyl azide like this compound?
The picolyl moiety incorporates a copper-chelating motif.[9][10] This increases the effective concentration of the copper(I) catalyst at the reaction site, which can dramatically increase the rate of the CuAAC reaction.[9] This allows for a significant reduction in the required concentration of the copper catalyst, which is beneficial for experiments with live cells or other sensitive biological samples.[9][10]
Q3: What are the key components of a CuAAC reaction?
A typical CuAAC reaction includes:
-
An alkyne-functionalized molecule.
-
An azide-functionalized molecule (e.g., this compound).
-
A source of copper(I), often generated in situ from copper(II) sulfate (CuSO₄).[11]
-
A reducing agent, commonly sodium ascorbate, to maintain copper in the active Cu(I) state.[3][11][12]
-
A copper-chelating ligand (e.g., THPTA, BTTAA) to stabilize the Cu(I) catalyst and accelerate the reaction.[3][12]
Q4: My click reaction is not working or has a very low yield. What should I do?
Several factors can lead to an incomplete or failed click reaction:
-
Inactive Catalyst: The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state by oxygen.[11] Always use a reducing agent like freshly prepared sodium ascorbate and consider degassing your solutions.[4][11]
-
Incorrect Reagent Ratios: The ratio of reagents is crucial. Ensure you are using an appropriate excess of the azide probe and that the ligand-to-copper ratio is at least 5:1.[1][4]
-
Low Reactant Concentrations: Click reactions are concentration-dependent. If your reactants are too dilute, the reaction may be inefficient.[4]
-
Steric Hindrance: Bulky groups near the azide or alkyne can impede the reaction. Increasing the reaction time or temperature may help.[11]
Experimental Protocols
Protocol 1: General CuAAC Reaction for Protein Labeling
This protocol provides a starting point for labeling an alkyne-modified protein with this compound.
-
Prepare Stock Solutions:
-
Reaction Assembly: In a microcentrifuge tube, add the following components in order to your protein sample (e.g., 1 mg/mL):
-
This compound (final concentration: 100 µM).
-
Ligand (final concentration: 500 µM).
-
Copper (II) Sulfate (final concentration: 100 µM).
-
Sodium Ascorbate (final concentration: 5 mM).[1]
-
-
Incubation: Incubate the reaction at room temperature for 1 hour.
-
Removal of Excess Reagents: Proceed with purification to remove unreacted reagents.
Protocol 2: Protein Precipitation to Remove Excess Reagents
This method is effective for removing excess this compound and other small molecule reagents after the click reaction.[1]
-
Add four volumes of ice-cold acetone to the reaction mixture.
-
Incubate at -20°C for at least 1 hour to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the proteins.
-
Carefully decant and discard the supernatant which contains the excess reagents.
-
Wash the protein pellet with ice-cold methanol.
-
Resuspend the protein pellet in a suitable buffer for downstream analysis (e.g., SDS-PAGE sample buffer).
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Simplified CuAAC reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. This compound, 2669097-38-3 | BroadPharm [broadpharm.com]
- 9. Sulfo Cy5 Picolyl Azide | AxisPharm [axispharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. jenabioscience.com [jenabioscience.com]
troubleshooting low labeling efficiency in click chemistry reactions
Welcome to the technical support center for click chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you might encounter with low labeling efficiency in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Frequently Asked Questions (FAQs) - Troubleshooting Low Labeling Efficiency
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction has failed or has a very low yield. What are the most common causes?
Low or no product formation in CuAAC reactions is a common issue that can often be traced back to a few key factors:
-
Inactive Copper Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)). This species is prone to oxidation to the inactive Cu(II) state, especially in the presence of atmospheric oxygen.[1] It is crucial to ensure a sufficient excess of a reducing agent, like sodium ascorbate (B8700270), to continually regenerate the Cu(I) catalyst.[2]
-
Poor Reagent Quality or Concentration: The purity of your azide (B81097) and alkyne is critical.[3] Additionally, very dilute solutions can lead to poor yields as click reactions are concentration-dependent.[4] The sodium ascorbate reducing agent can also degrade in solution, so it is recommended to use a freshly prepared solution for each experiment.[4]
-
Ligand Issues: A copper-chelating ligand is essential for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[1][3] Using an inappropriate ligand or a non-optimal ligand-to-copper ratio can result in poor yields.[1]
-
Incompatible Buffer or pH: The reaction is generally robust across a pH range of 4-11.[5][6] However, certain buffer components can interfere with the reaction. For instance, Tris buffer and high concentrations of chloride (>100 mM) should be avoided.[1] Phosphate (B84403) or HEPES buffers at a neutral pH are generally good starting points.[1][7]
-
Steric Hindrance: The accessibility of the azide or alkyne functional group can be limited by the three-dimensional structure of your biomolecule.[1][3] If the reactive group is buried within a folded protein, for example, the reaction efficiency will be low.[8]
-
Presence of Interfering Substances: Thiols, such as those from DTT or cysteine residues, and other metal chelators can interfere with the copper catalyst.[4][9]
Q2: How can I improve the efficiency of my CuAAC reaction?
To enhance your labeling efficiency, consider the following optimization strategies:
-
Optimize Catalyst System: Ensure you are using a fresh sodium ascorbate solution.[4] Degassing your solutions to remove dissolved oxygen can also help maintain the active Cu(I) state.[4] The recommended ligand-to-copper ratio is typically between 1:1 and 5:1.[3] It is also advisable to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[3]
-
Adjust Reagent Concentrations: While a 1:1 stoichiometry of azide to alkyne is often used, using a slight excess (e.g., 1.1 to 2-fold) of one of the reagents can help drive the reaction to completion.[3] Increasing the concentration of the azide probe and/or the alkyne-labeled protein can also increase the reaction rate.[4]
-
Address Steric Hindrance: If you suspect steric hindrance is an issue, performing the reaction under denaturing conditions might improve accessibility to the reactive groups.[1][8]
-
Remove Interfering Substances: If your sample contains reducing agents like DTT, they should be removed via dialysis or buffer exchange prior to the click reaction.[4] Pre-treating samples with a thiol-blocking agent like N-ethylmaleimide (NEM) can be beneficial if cysteine residues are suspected to be interfering.[4]
Q3: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is slow or incomplete. What should I check?
While SPAAC avoids the use of a copper catalyst, several factors can still lead to low efficiency:
-
Suboptimal Cyclooctyne (B158145) Choice: The reactivity of the cyclooctyne is a major determinant of the reaction rate. Some cyclooctynes are inherently more reactive than others due to their ring strain.[10] For instance, bicyclononyne (BCN) derivatives are often more reactive than dibenzocyclooctynes (DBCO) in certain contexts.[10]
-
Unfavorable Reaction Conditions: The pH, buffer composition, and temperature can all influence the reaction kinetics.[10] It is advisable to screen a range of pH values (e.g., 6.5-8.5) and consider trying different buffer systems.[10] Increasing the temperature (e.g., from room temperature to 37°C) can also increase the reaction rate, but be mindful of the thermal stability of your biomolecules.[11]
-
Solubility Issues: Poor solubility of either the azide or cyclooctyne in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[12]
-
Steric Hindrance: Similar to CuAAC, bulky substituents on the reactants can sterically hinder their approach and slow down the reaction.[10] Incorporating a PEG spacer between the cyclooctyne and the molecule of interest can help reduce steric hindrance.[11]
-
Degradation of Reagents: Some cyclooctynes can degrade upon improper storage, especially when exposed to light.[12]
Q4: What are the key differences in troubleshooting CuAAC versus SPAAC reactions?
The primary difference lies in the presence of the copper catalyst in CuAAC. Therefore, troubleshooting for CuAAC heavily focuses on maintaining the active Cu(I) state and avoiding interferences with the catalyst. For SPAAC, troubleshooting is more centered on the intrinsic reactivity of the chosen cyclooctyne and optimizing reaction conditions like pH, temperature, and solvent to favor the reaction kinetics.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data to aid in the optimization of your click chemistry reactions.
Table 1: Recommended Component Concentrations for CuAAC Reactions
| Component | Stock Solution Concentration | Final Concentration | Notes |
| Azide/Alkyne Probe | 10 mM in DMSO | 100 µM | A 2- to 10-fold molar excess over the labeled protein may be beneficial.[4] |
| Copper(II) Sulfate (B86663) (CuSO₄) | 20-50 mM in water | 100 µM - 0.25 mM | Prepare fresh.[3][9] |
| Ligand (e.g., THPTA) | 50 mM in water | 0.5 mM - 1.25 mM | A 5-fold excess over the copper sulfate is often recommended.[3][4] |
| Sodium Ascorbate | 100-500 mM in water | 5 mM | Always prepare fresh.[3][9] |
Table 2: Influence of Reaction Parameters on SPAAC Reaction Rates [13]
| Parameter | Condition | Effect on Rate | Notes |
| Buffer Type | HEPES (pH 7) vs. PBS (pH 7) | HEPES generally results in higher reaction rates. | Rate constants can vary significantly between different buffer systems. |
| pH | Increasing pH from 5 to 10 | Generally increases reaction rates (except in HEPES buffer). | The optimal pH can be dependent on the specific reactants. |
| Temperature | 25°C vs. 37°C | Higher temperature increases the reaction rate. | Ensure the thermal stability of your biomolecules. |
| PEG Linker | Presence of a PEG linker | Can enhance reaction rates by an average of 31 ± 16%.[13] | Reduces steric hindrance and improves accessibility.[11] |
Experimental Protocols
Protocol 1: General Protocol for CuAAC Bioconjugation in Aqueous Buffer
This protocol provides a starting point and may require optimization for specific applications.[3]
-
Prepare Stock Solutions:
-
Azide-containing biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Alkyne-containing molecule in DMSO or buffer.
-
Copper(II) sulfate (CuSO₄): 20 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
Aminoguanidine (optional, to prevent oxidative damage): 100 mM in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing biomolecule.
-
Add the alkyne-containing molecule.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, you would use a 5-fold excess of ligand (0.5 mM final concentration).[3]
-
Add this copper/ligand mixture to the reaction tube.
-
Add the optional aminoguanidine.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction and allow it to proceed at room temperature.
-
Reaction times can vary from a few minutes to several hours.
-
Protocol 2: General Protocol for SPAAC Bioconjugation
This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified biomolecule.
-
Prepare Solutions:
-
Dissolve the azide-modified biomolecule in a suitable buffer (e.g., PBS, HEPES) at the desired concentration.
-
Dissolve the cyclooctyne-containing reagent in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
To the solution of the azide-modified biomolecule, add the desired amount of the cyclooctyne-containing reagent. A slight excess of the cyclooctyne may be used.
-
-
Incubation:
-
Incubate the reaction at the desired temperature (e.g., room temperature or 37°C) with gentle mixing.
-
Monitor the reaction progress if necessary.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove any unreacted reagents.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Sulfo-Cy5 Picolyl Azide Labeling in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing copper concentrations for live-cell labeling using Sulfo-Cy5 Picolyl Azide (B81097). Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during live-cell labeling experiments with Sulfo-Cy5 Picolyl Azide and provides solutions in a question-and-answer format.
Q1: I am observing high cell death after the click reaction. What could be the cause and how can I mitigate it?
A1: High cell death is often attributed to copper-induced toxicity. The Cu(I) catalyst used in the click reaction can generate reactive oxygen species (ROS), which are harmful to cells.[1] Here are several strategies to minimize cytotoxicity:
-
Reduce Copper Concentration: The primary advantage of using a picolyl azide like this compound is its copper-chelating property, which significantly accelerates the reaction rate.[1][2][3] This allows for a substantial reduction in the required copper concentration. Successful labeling has been achieved with copper concentrations as low as 10-40 µM.[1] It is recommended to perform a titration to find the lowest effective copper concentration for your specific cell type and experimental setup.
-
Use a Copper Ligand: Always include a copper-chelating ligand in your reaction mixture. Ligands like Tris-(hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((benzyltriazol-1-yl)methyl)amine (TBTA) stabilize the Cu(I) ion, enhance reaction efficiency, and reduce its toxicity.[2][4][5] BTTAA is a newer generation ligand that has also shown excellent performance in live-cell applications.[1][2]
-
Minimize Incubation Time: The accelerated kinetics with picolyl azides allow for shorter reaction times. Aim for the shortest incubation time that provides sufficient signal.
-
Use a Reducing Agent: To generate the active Cu(I) catalyst from a more stable Cu(II) source like CuSO4, a reducing agent such as sodium ascorbate (B8700270) is typically used.[5] Ensure you are using it at the recommended concentration, as excess ascorbate can also be detrimental to cells.
Q2: My fluorescence signal is weak or I have a low signal-to-noise ratio. How can I improve it?
A2: Weak fluorescence signal can stem from several factors, from inefficient click reaction to imaging issues. Consider the following:
-
Optimize Copper and Ligand Concentrations: While high copper is toxic, too low a concentration can lead to an inefficient reaction. If you have already optimized for cell viability, you might need to slightly increase the copper concentration within the non-toxic range (e.g., 10-100 µM).[1][2] Also, ensure the ligand-to-copper ratio is optimal, typically with the ligand in slight excess.
-
Leverage the Picolyl Azide Advantage: The use of a picolyl azide can increase the specific protein labeling signal by as much as 25-fold compared to non-chelating azides.[2] Confirm you are using this compound.
-
Check Alkyne Incorporation: Ensure that the metabolic labeling step with the alkyne-modified substrate is efficient. Verify the expression and metabolic incorporation of your alkyne-tagged biomolecule.
-
Reaction Time: While minimizing incubation time is important for cell health, an insufficient reaction time will result in a weak signal. You may need to perform a time-course experiment to determine the optimal reaction duration. With picolyl azides, reactions can be complete within 5 minutes at optimal copper concentrations.[2]
-
Imaging Parameters: Optimize your microscopy settings, including laser power, exposure time, and filter sets, for the Cy5 channel. Sulfo-Cy5 has an excitation maximum around 651 nm and an emission maximum around 670 nm.[6][7]
Q3: What is the benefit of using a picolyl azide like this compound over a standard azide?
A3: The picolyl group in this compound contains a nitrogen atom that acts as a copper-chelating moiety.[1][3] This chelation effect increases the effective concentration of the Cu(I) catalyst at the site of the reaction, dramatically accelerating the rate of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This enhanced reactivity provides two major advantages in live-cell imaging:
-
Lower Copper Requirement: The reaction proceeds efficiently with significantly lower and less toxic concentrations of copper.[1][8]
-
Faster Reaction Kinetics: The labeling process is much faster, reducing the overall stress on the cells.[1][2]
Q4: Can I perform this reaction without a copper catalyst?
A4: The copper-catalyzed click chemistry (CuAAC) inherently requires a copper catalyst. However, there are copper-free click chemistry alternatives, such as strain-promoted alkyne-azide cycloaddition (SPAAC).[9][10][11] SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne, which reacts with an azide without the need for a catalyst. If copper toxicity remains an issue despite optimization, consider using a cyclooctyne-modified dye with an azide-modified biomolecule or vice versa.
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing your experiments.
Table 1: Recommended Copper Concentrations for Live-Cell CuAAC with Picolyl Azides
| Copper (CuSO₄) Concentration | Ligand | Cell Viability | Signal Intensity | Reference |
| 10-40 µM | THPTA or BTTAA | High | Sufficient for imaging | [1] |
| 50 µM | Excess copper chelators | Successfully used | Effective labeling | [8][12] |
| 100 µM | THPTA or BTTAA | May decrease | Strong | [1][2] |
Table 2: this compound Spectroscopic Properties
| Property | Wavelength (nm) |
| Excitation Maximum (λex) | ~647-651 nm |
| Emission Maximum (λem) | ~663-670 nm |
Data compiled from multiple sources.[6][7][13]
Experimental Protocols
This section provides a detailed methodology for a typical live-cell labeling experiment using this compound.
Objective: To fluorescently label an alkyne-modified biomolecule in live cells using this compound via a copper-catalyzed click reaction.
Materials:
-
Live cells cultured in appropriate medium
-
Alkyne-modified metabolic precursor (e.g., an alkyne-modified amino acid or sugar)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Copper ligand (e.g., THPTA or BTTAA)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Cell culture medium for washing and imaging (e.g., PBS or phenol (B47542) red-free medium)
Protocol:
-
Metabolic Labeling:
-
Culture your cells to the desired confluency.
-
Incubate the cells with the alkyne-modified metabolic precursor in the growth medium for a sufficient period to allow for incorporation into the target biomolecule. The concentration and incubation time will depend on the specific precursor and cell type and should be optimized separately.
-
Wash the cells 2-3 times with warm PBS or cell culture medium to remove any unincorporated precursor.
-
-
Preparation of Click Reaction Cocktail (Prepare fresh immediately before use):
-
Note: It is recommended to prepare stock solutions of each component. The final concentrations provided below are starting points and should be optimized.
-
In a microcentrifuge tube, prepare the click reaction cocktail. The following volumes are for a final volume of 1 mL.
-
Start with cell culture medium compatible with your cells for the duration of the reaction.
-
Add this compound to a final concentration of 1-10 µM.
-
Add the copper ligand (e.g., THPTA) to a final concentration of 100-500 µM.
-
Add CuSO₄ to a final concentration of 20-100 µM.
-
Mix gently by pipetting.
-
Initiate the reaction by adding Sodium Ascorbate to a final concentration of 1-5 mM. Mix gently again.
-
-
-
Live-Cell Click Reaction:
-
Aspirate the wash buffer from the cells.
-
Immediately add the freshly prepared click reaction cocktail to the cells.
-
Incubate the cells at 37°C for 5-30 minutes. Protect from light.
-
The optimal incubation time should be determined experimentally.
-
-
Washing and Imaging:
-
Aspirate the click reaction cocktail.
-
Wash the cells 3-4 times with warm, fresh cell culture medium to remove unreacted components.
-
The cells are now ready for live imaging using a fluorescence microscope equipped with appropriate filters for Cy5.
-
Visualizations
Caption: Workflow for live-cell labeling using this compound.
Caption: Logic diagram for mitigating copper toxicity in live cells.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Sulfo Cy5 Picolyl Azide | AxisPharm [axispharm.com]
- 4. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. This compound, 2669097-38-3 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 13. Picolyl-Azide-Sulfo-Cy5, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
Technical Support Center: Strategies to Minimize Non-specific Binding of Sulfo-Cy5 Picolyl Azide
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding of Sulfo-Cy5 Picolyl Azide (B81097) during copper-catalyzed click chemistry (CuAAC) experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Cy5 Picolyl Azide and why is the picolyl azide moiety important?
This compound is a fluorescent probe used for labeling alkyne-modified biomolecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". The Sulfo-Cy5 is a bright, far-red fluorescent dye. The "picolyl azide" contains a picolyl group that acts as a copper-chelating ligand. This feature increases the effective concentration of the copper(I) catalyst at the site of the reaction, which significantly enhances the reaction rate. This allows for the use of lower copper concentrations, reducing its cytotoxicity in live-cell imaging and minimizing background fluorescence. For instance, experiments have shown that using a picolyl azide at a 10 µM copper concentration can yield a 1.6-fold greater signal than a conventional alkyl azide at a much higher and more toxic 100 µM copper concentration[1][2].
Q2: What are the primary sources of non-specific binding and high background when using this compound?
High background fluorescence in CuAAC reactions can stem from several sources:
-
Non-specific binding of the fluorescent probe: The Sulfo-Cy5 dye, being a relatively large and hydrophobic molecule, can non-specifically adhere to cellular components or surfaces through hydrophobic and ionic interactions.
-
Residual copper catalyst: Copper ions can bind non-specifically to proteins and other biomolecules, which can sometimes lead to fluorescence quenching or enhancement, contributing to background noise[1].
-
Side reactions: The copper catalyst can promote side reactions, such as the reaction of alkynes with free thiols in cysteine residues, leading to off-target labeling[1][3].
-
Reagent impurities: Impurities in the this compound or other reaction components can contribute to non-specific staining[1].
-
Inadequate washing: Insufficient removal of unbound fluorescent probe and reaction byproducts is a common cause of high background.
-
Autofluorescence: Biological samples often have endogenous fluorophores that can contribute to the background signal.
Q3: How can I reduce autofluorescence in my samples?
Autofluorescence can be minimized by:
-
Using appropriate controls: Always include an unstained sample to determine the baseline autofluorescence.
-
Spectral separation: Sulfo-Cy5 is excited in the far-red spectrum (around 650 nm), which generally has lower autofluorescence compared to shorter wavelengths.
-
Quenching agents: Commercial quenching agents can be used to reduce autofluorescence.
-
Proper fixation: The choice of fixative can influence autofluorescence. Testing different fixation methods may be beneficial.
Troubleshooting Guide: High Background and Non-specific Binding
This guide addresses the common issue of high background fluorescence in a question-and-answer format, providing specific troubleshooting steps.
Problem: I am observing high, non-specific fluorescence in my negative controls and/or throughout my sample.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding of this compound | 1. Optimize Probe Concentration: Titrate the concentration of this compound to the lowest effective concentration. | Reduced background fluorescence while maintaining a good signal-to-noise ratio. |
| 2. Implement Blocking Steps: Pre-incubate the sample with a blocking buffer before the click reaction. Common blocking agents include Bovine Serum Albumin (BSA), salmon sperm DNA, or commercially available blocking solutions. | Saturation of non-specific binding sites, leading to a significant reduction in background. | |
| 3. Enhance Washing: Increase the number and duration of washing steps after the click reaction. Use a buffer containing a mild detergent like Tween-20 (e.g., 0.05-0.1% in PBS). | Efficient removal of unbound probe and reduced background. | |
| Issues with the Click Reaction Cocktail | 1. Optimize Copper Concentration: The picolyl azide allows for lower copper concentrations. Titrate the copper sulfate (B86663) concentration (e.g., from 10 µM to 100 µM) to find the optimal balance between reaction efficiency and background. | Minimized copper-induced background while achieving sufficient signal. |
| 2. Use a Copper Ligand: Always use a copper-chelating ligand like THPTA or BTTAA in excess (typically 5-fold) over the copper sulfate. This stabilizes the Cu(I) oxidation state and reduces side reactions. | Increased reaction specificity and reduced background. | |
| 3. Fresh Reducing Agent: Prepare the sodium ascorbate (B8700270) solution fresh for each experiment to ensure its reducing capacity. | Efficient reduction of Cu(II) to the active Cu(I) catalyst, promoting the specific click reaction. | |
| Residual Copper Catalyst | 1. Post-reaction Chelation Wash: After the click reaction and initial washes, perform a final wash with a copper chelator like EDTA (e.g., 5 mM in PBS) to remove any remaining copper ions. | Removal of non-specifically bound copper, which can contribute to background. |
| Sample Preparation Issues | 1. Proper Fixation and Permeabilization: If working with cells, ensure that the fixation and permeabilization protocol is optimized for your cell type and target. Inadequate permeabilization can trap the probe, while over-permeabilization can expose non-specific binding sites. | Improved probe access to the target and reduced non-specific intracellular binding. |
Quantitative Data on Minimizing Non-specific Binding
While a comprehensive quantitative comparison for this compound is not available in a single source, the following table summarizes key quantitative findings and recommendations from the literature for similar applications.
| Parameter | Condition | Quantitative Observation/Recommendation | Reference |
| Picolyl Azide Advantage | 10 µM CuSO₄ (+THPTA) | 1.6-fold greater signal compared to a non-chelating alkyl azide at 100 µM CuSO₄ (+THPTA). | [1][2] |
| Blocking with BSA | 1 mg/mL BSA solution, 30 min incubation | Achieved 90-100% blocking efficiency of non-specific protein adsorption on hydrophobic surfaces. | |
| 1-5% (w/v) in buffer | Recommended concentration range for blocking in immunofluorescence and Western blotting. | [4][5] | |
| Washing Buffer | PBS with 0.05-0.1% Tween-20 | Commonly recommended for effective removal of unbound reagents. | |
| Copper Concentration | 10-100 µM CuSO₄ | Titration within this range is recommended to optimize signal-to-noise. | [1][2] |
| Ligand-to-Copper Ratio | 5:1 | A 5-fold excess of a ligand like THPTA to CuSO₄ is generally recommended. |
Experimental Protocols
Protocol 1: In Situ Click Chemistry Labeling of Alkyne-Modified Biomolecules in Fixed Cells
This protocol provides a general workflow for using this compound to label alkyne-modified biomolecules in fixed cultured cells.
Materials:
-
Cells cultured on coverslips with incorporated alkyne-modified substrate.
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Click reaction cocktail components:
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
-
Washing buffer (e.g., PBS with 0.1% Tween-20)
-
Mounting medium with DAPI
Procedure:
-
Fixation: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a final volume of 500 µL:
- PBS: 485 µL
- This compound (from 1 mM stock): 2.5 µL (final concentration: 5 µM)
- CuSO₄ (from 50 mM stock): 2.5 µL (final concentration: 250 µM)
- THPTA (from 50 mM stock): 12.5 µL (final concentration: 1.25 mM) b. Add the components in the order listed and mix gently. c. Immediately before adding to the cells, add 2.5 µL of freshly prepared 100 mM Sodium Ascorbate (final concentration: 500 µM). Mix gently. d. Remove the blocking buffer from the cells and add the click reaction cocktail. e. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: a. Remove the click reaction cocktail. b. Wash the cells three times with washing buffer for 5 minutes each, protected from light. c. (Optional) Perform a final wash with 5 mM EDTA in PBS for 5 minutes to chelate any residual copper. d. Wash once more with PBS.
-
Counterstaining and Mounting: a. If desired, counterstain the nuclei with DAPI. b. Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Imaging: Image the samples using a fluorescence microscope with appropriate filters for Cy5 (Excitation/Emission: ~650/670 nm).
Visualizations
Caption: Experimental workflow for minimizing non-specific binding of this compound.
Caption: Factors contributing to non-specific binding and mitigation strategies.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Technical Support Center: Preventing Photobleaching of Sulfo-Cy5 Picolyl Azide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the challenge of Sulfo-Cy5 Picolyl Azide photobleaching during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
This compound is a water-soluble, far-red fluorescent dye.[1][2] The "Sulfo" group enhances its solubility in aqueous buffers, making it ideal for labeling biomolecules like proteins and nucleic acids.[1][3] The "Picolyl Azide" group is a reactive handle used in "click chemistry" to attach the dye to other molecules containing a corresponding alkyne or cyclooctyne (B158145) group.[2][4][5] It is commonly used in fluorescence microscopy, flow cytometry, and in vivo imaging.[1]
Q2: What is photobleaching and why is it a problem for Sulfo-Cy5?
Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce due to light-induced chemical damage.[6][7][8] For cyanine (B1664457) dyes like Cy5, this process is primarily caused by reactions with reactive oxygen species (ROS) that are generated when the dye is excited by the imaging laser.[6][7][9] This leads to a gradual fading of the fluorescent signal, which can compromise data quality, especially in experiments that require long or intense light exposure.[8][9]
Q3: What are the primary factors that accelerate photobleaching of Sulfo-Cy5?
Several factors can increase the rate of photobleaching:
-
High Excitation Light Intensity: More intense laser power leads to a higher rate of fluorophore excitation and, consequently, more opportunities for photochemical damage.[7]
-
Presence of Molecular Oxygen: Oxygen is a key contributor to photobleaching as it interacts with the excited dye to form damaging ROS.[6][7][9]
-
Local Chemical Environment: The pH and composition of the imaging buffer can influence photostability.[7]
-
Long Exposure Times: Prolonged exposure to the excitation light increases the total number of photons the fluorophore absorbs, leading to more rapid bleaching.[10]
Q4: How do antifade reagents work to prevent photobleaching?
Antifade reagents are chemical cocktails added to mounting media or imaging buffers to protect fluorophores from photobleaching.[6][11] They typically work through two main mechanisms:
-
Reactive Oxygen Species (ROS) Scavengers: These molecules, such as n-propyl gallate (NPG) and p-phenylenediamine (B122844) (PPD), neutralize the ROS that chemically attack the fluorophore.[12][13]
-
Triplet State Quenchers: These compounds accept energy from the highly reactive triplet state of the excited dye, returning it to the ground state before it can interact with oxygen to produce ROS.[9]
Troubleshooting Guide
This section provides solutions to common problems encountered during imaging experiments with this compound.
Problem: My Sulfo-Cy5 signal is fading very quickly during image acquisition.
This is a classic sign of photobleaching. Here is a step-by-step guide to troubleshoot and mitigate the issue.
Caption: Troubleshooting workflow for rapid signal fading.
Quantitative Data on Photostability
The choice of antifade reagent can significantly impact the photostability of Cy5. While specific data for this compound is limited, the performance with Cy5 provides a strong indication.
Table 1: Performance of Commercial Antifade Reagents with Cy5
| Antifade Reagent | Performance Rating | Key Features |
| ProLong Diamond | +++ (Best) | Ready-to-use, cures to form a hard seal.[11] |
| ProLong Gold | ++ (Better) | Ready-to-use, provides excellent protection.[11] |
| SlowFade Diamond | +++ (Best) | Non-setting mountant, ideal for immediate viewing.[14] |
| VECTASHIELD | Widely Used | A common choice for many fluorescence microscopy applications. |
Performance ratings are based on qualitative assessments from manufacturers and research articles.[11] For truly quantitative comparisons, it is recommended to perform a photobleaching rate experiment as detailed in the protocols below.
Experimental Protocols
Protocol 1: Preparation of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a cost-effective alternative to commercial antifade reagents.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in either dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Note: n-propyl gallate does not dissolve well in aqueous solutions.
-
In a conical tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
-
Slowly add the 20% n-propyl gallate stock solution to the PBS/glycerol mixture to a final concentration of 0.1% to 2% (w/v). The optimal concentration may need to be determined empirically for your specific application.
-
Adjust the pH to ~8.0-9.0 using sodium bicarbonate or sodium hydroxide, as n-propyl gallate is more effective at a slightly alkaline pH.
-
Aliquot and store at -20°C in the dark.
Protocol 2: Quantifying the Photobleaching Rate of Sulfo-Cy5
This protocol allows for the quantitative comparison of different imaging conditions or antifade reagents.[15]
-
Sample Preparation: Prepare a sample with immobilized Sulfo-Cy5-labeled molecules on a glass coverslip.
-
Microscope Setup: Use a fluorescence microscope with a laser source appropriate for Cy5 excitation (e.g., 633 nm or 647 nm). Set the laser power to a constant level that you intend to use for your experiments.[7]
-
Image Acquisition:
-
Data Analysis:
-
Measure the mean fluorescence intensity of the labeled structures in each frame of the time-lapse series.[7]
-
Measure the mean intensity of a background region for each image and subtract this from your ROI intensity.[15]
-
Normalize the intensity values by dividing each intensity point by the initial intensity at time zero.[15]
-
Plot the normalized intensity as a function of time.
-
The rate of photobleaching can be quantified by fitting the decay curve to an exponential function. The half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[15]
-
Caption: Workflow for quantifying photobleaching rates.
References
- 1. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound, 2669097-38-3 | BroadPharm [broadpharm.com]
- 5. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. benchchem.com [benchchem.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. SlowFade® 褪色防止用封入剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. benchchem.com [benchchem.com]
impact of copper ligands like THPTA on Sulfo-Cy5 Picolyl Azide reaction kinetics
This technical support center provides researchers, scientists, and drug development professionals with guidance on using Sulfo-Cy5 Picolyl Azide (B81097) in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions, with a specific focus on the impact of the copper ligand THPTA.
Frequently Asked Questions (FAQs)
Q1: What is the role of THPTA in Sulfo-Cy5 Picolyl Azide reaction kinetics?
A1: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand that plays a crucial role in the kinetics and success of this compound reactions. Its primary functions are:
-
Accelerating the Reaction: THPTA stabilizes the catalytically active copper(I) oxidation state, preventing its oxidation to the inactive Cu(II) state and protecting it from disproportionation.[1][2] This stabilization enhances the reaction rate of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3]
-
Enhancing Biocompatibility: By chelating the copper catalyst, THPTA reduces its bioavailability and subsequent cytotoxicity, making it suitable for reactions in biological systems, including live cells.[4][5]
-
Improving Solubility: As a water-soluble ligand, THPTA allows the entire click reaction to be performed in aqueous buffers, which is essential for biological applications and avoids the use of organic solvents that can denature proteins.[4][5]
The picolyl azide moiety in this compound itself has a copper-chelating property that inherently increases the effective concentration of copper at the reaction site, leading to a significant rate enhancement.[6][7][8] The combination of the picolyl azide's chelating effect and the stabilizing properties of THPTA results in a synergistic acceleration of the reaction kinetics.[9]
Q2: Can I perform the this compound reaction without THPTA?
A2: While it is possible, it is generally not recommended, especially in biological or aqueous environments. The use of the copper-chelating picolyl azide can, in some cases, compensate for the absence of an accelerating ligand like THPTA.[6][7][10] However, omitting THPTA can lead to:
-
Slower reaction rates.
-
Increased risk of copper-mediated cytotoxicity.[3]
-
Lower labeling efficiency, particularly at lower copper concentrations.
For optimal and reliable results, especially in complex biological samples, the inclusion of THPTA is strongly advised.
Q3: What are the recommended concentrations for the reactants?
A3: The optimal concentrations can vary depending on the specific application. However, a general starting point for labeling biomolecules is provided in the table below. It is crucial to optimize these concentrations for each specific experiment.[11][12]
| Component | Recommended Final Concentration | Recommended Molar Ratio (relative to CuSO₄) |
| CuSO₄ | 50 µM - 2 mM | 1 |
| THPTA | 250 µM - 10 mM | 5 |
| Sodium Ascorbate (B8700270) | 5 mM - 100 mM | 50 - 100 |
| This compound | 2 µM - 100 µM | 2-fold excess to alkyne |
| Alkyne-modified molecule | Varies | - |
Note: The CuSO₄:THPTA ratio is a critical parameter for reaction efficiency. A 1:5 ratio is a common starting point.[11][12]
Q4: How does the picolyl azide structure in this compound affect the reaction compared to a standard azide?
A4: The picolyl azide structure contains a nitrogen atom in the pyridine (B92270) ring that acts as a chelating group for the copper(I) catalyst.[6][7] This chelation increases the local concentration of the copper catalyst at the azide, dramatically accelerating the cycloaddition reaction.[8] This "chelation-assisted" CuAAC leads to significantly faster reaction rates and allows for the use of lower copper concentrations, which is beneficial for reducing toxicity in living systems.[6][7][8] The rate enhancement from the picolyl azide is so significant that it can surpass the rate of a conventional azide reaction even when the latter is performed with a higher copper concentration or in the presence of THPTA.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no fluorescence signal | Inefficient Labeling: - Suboptimal reactant concentrations. - Inactive reagents (e.g., oxidized sodium ascorbate, degraded dye). - Presence of interfering substances in the buffer (e.g., Tris, glycine, free amines, sodium azide).[13] - Low concentration of the alkyne-modified target molecule. | Optimize Reaction Conditions: - Titrate the concentrations of CuSO₄, THPTA, and this compound. A good starting point for the CuSO₄:THPTA ratio is 1:5.[11][12] - Always use a freshly prepared solution of sodium ascorbate.[14] - Ensure the this compound has been stored properly at -20°C, protected from light.[15][16] - Perform buffer exchange to an amine-free buffer like PBS, MES, or HEPES.[17] - If possible, increase the concentration of the target molecule. |
| Imaging Setup: - Incorrect excitation or emission filter settings for Cy5. - Low laser power or detector sensitivity. | Verify Imaging Parameters: - Use the appropriate laser line (e.g., 633 nm or 640 nm) and emission filter (around 660-670 nm) for Cy5.[8][18] - Increase laser power or detector gain, being mindful of potential photobleaching. | |
| High background fluorescence | Excess unbound dye: - Insufficient removal of unbound this compound after the labeling reaction. | Improve Washing/Purification: - Increase the number and duration of washing steps. - Use an appropriate purification method such as spin columns, dialysis, or gel filtration to remove all unbound dye.[17][18] |
| Rapid photobleaching of Cy5 signal | Photodegradation of the fluorophore: - High laser power. - Long exposure times. | Minimize Photobleaching: - Reduce the excitation laser power.[18] - Decrease the exposure time.[18] - Use an anti-fade mounting medium if applicable.[18] |
| Reaction is slow or incomplete | Suboptimal Catalysis: - Insufficient copper catalyst. - Oxidation of Cu(I) to inactive Cu(II). - Absence or low concentration of THPTA. | Enhance Catalytic Activity: - Increase the concentration of CuSO₄ and THPTA, maintaining the recommended ratio. - Ensure a sufficient excess of sodium ascorbate is present to keep the copper in the Cu(I) state. - Pre-complex the CuSO₄ and THPTA for a few minutes before adding them to the reaction mixture.[4][5] |
Experimental Protocols
General Protocol for Labeling of Biomolecules
This protocol is a starting point and should be optimized for your specific application.
1. Reagent Preparation:
-
This compound: Prepare a stock solution (e.g., 1-10 mM) in an anhydrous solvent like DMSO or DMF. Store at -20°C.
-
Alkyne-modified Biomolecule: Dissolve in an appropriate amine-free buffer (e.g., PBS).
-
THPTA: Prepare a 100 mM stock solution in water.[14]
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[14]
-
Sodium Ascorbate: Prepare a 300 mM stock solution in water immediately before use.[19]
2. Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the this compound stock solution.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of CuSO₄ to THPTA is recommended as a starting point.[11][20] Let this mixture stand for a few minutes.
-
Add the catalyst premix to the biomolecule/azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
3. Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes.[5] Protect the reaction from light.
4. Purification:
-
Remove the excess unbound dye and other reaction components using a suitable method such as gel filtration, dialysis, or spin columns.
Visualizations
Caption: A flowchart of the experimental workflow for labeling biomolecules using this compound.
Caption: The role of THPTA in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Click reagents - Synvenio [synvenio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Sulfo Cy5 Picolyl Azide | AxisPharm [axispharm.com]
- 9. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. jenabioscience.com [jenabioscience.com]
- 12. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Picolyl-Azide-Sulfo-Cy5, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. confluore.com.cn [confluore.com.cn]
- 20. scispace.com [scispace.com]
addressing protein precipitation issues after Sulfo-Cy5 Picolyl Azide labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering protein precipitation issues after labeling with Sulfo-Cy5 Picolyl Azide (B81097).
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Cy5 Picolyl Azide and why is it used for protein labeling?
This compound is a fluorescent dye used for labeling biomolecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. It contains three key features:
-
Sulfo-Cy5: A bright, water-soluble cyanine (B1664457) dye that emits in the far-red spectrum, which helps to minimize background fluorescence from biological samples. The sulfonate groups are crucial for increasing the hydrophilicity of the dye, which can reduce its tendency to cause protein aggregation.[1]
-
Picolyl Azide: An azide group with a picolyl moiety that acts as a copper-chelating ligand. This feature increases the effective concentration of the copper(I) catalyst at the reaction site, which significantly accelerates the click reaction.[2] This allows for the use of lower copper concentrations, reducing the risk of copper-induced protein precipitation and cellular toxicity.[2][3]
-
Azide Group: This functional group specifically reacts with terminal alkyne groups that have been incorporated into a protein, forming a stable triazole linkage.
Q2: My protein has precipitated after the this compound labeling reaction. What are the most common causes?
Protein precipitation after labeling can be attributed to several factors:
-
Increased Hydrophobicity: Despite the "sulfo" groups, the large aromatic structure of the Cy5 dye can increase the overall hydrophobicity of the protein, leading to aggregation.
-
Over-labeling: Attaching too many dye molecules to a single protein can significantly alter its surface properties and lead to precipitation.
-
Suboptimal Buffer Conditions: The pH, salt concentration, and presence of certain additives in your reaction buffer can affect protein stability.
-
High Copper Concentration: Although picolyl azide allows for lower copper concentrations, excessive copper can still cause protein aggregation.
-
Protein-Specific Instability: The target protein itself may be inherently unstable under the reaction conditions or at the concentration required for labeling.
-
Inefficient Removal of Reagents: Residual copper or excess dye after the reaction can contribute to precipitation during storage.
Q3: How can I remove the copper catalyst and excess dye after the labeling reaction?
Effective purification is critical to prevent precipitation and for the accuracy of downstream applications. Common methods include:
-
Spin Desalting Columns: These are quick and effective for removing small molecules like excess dye, copper, and reducing agents from the labeled protein.
-
Dialysis: This method is suitable for larger sample volumes and involves exchanging the reaction buffer with a storage buffer of choice over an extended period. It is effective at removing small molecule impurities.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on size and is very effective for removing unconjugated dye and other small molecules.
Troubleshooting Guide
Issue 1: Protein Precipitation During the Labeling Reaction
If you observe precipitation during the click chemistry reaction, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| High Copper Concentration | The picolyl azide moiety is designed to work efficiently at low copper concentrations. Try reducing the final CuSO4 concentration to a range of 50-250 µM. |
| Inadequate Ligand-to-Copper Ratio | The copper-chelating ligand (e.g., THPTA) protects the protein and stabilizes the Cu(I) catalyst. Maintain a ligand to copper ratio of at least 5:1 to prevent copper-induced protein damage.[4] |
| Suboptimal Buffer pH | While the CuAAC reaction is relatively pH-insensitive, protein stability is highly pH-dependent. Ensure your reaction buffer pH (typically 7.0-7.5 for CuAAC) is within the stable range for your specific protein.[5] Avoid amine-containing buffers like Tris, which can interfere with the copper catalyst.[4] |
| High Protein Concentration | Highly concentrated protein solutions are more prone to aggregation. Try performing the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). |
| Reaction Time | For some proteins, prolonged exposure to the reaction components can lead to aggregation. If the reaction is efficient due to the picolyl azide, you may be able to reduce the reaction time. Try a time course experiment (e.g., 15, 30, 60 minutes) to find the shortest time required for sufficient labeling. |
Experimental Protocols
Protocol 1: this compound Labeling of an Alkyne-Modified Protein
This protocol provides a starting point for the CuAAC labeling of a protein containing an alkyne modification. Optimization may be required for your specific protein.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, HEPES) at pH 7.0-7.4.
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium Ascorbate (B8700270)
-
DMSO or DMF for dissolving the dye
-
Purification tools (e.g., spin desalting columns)
Stock Solutions:
| Reagent | Stock Concentration | Solvent |
| Alkyne-Protein | 1-5 mg/mL (adjust as needed) | Amine-free buffer (e.g., PBS, pH 7.4) |
| This compound | 10 mM | DMSO or water[6] |
| CuSO₄ | 20 mM | Water[1][7] |
| THPTA | 100 mM | Water[1][7] |
| Sodium Ascorbate | 300 mM (prepare fresh) | Water[1][7] |
Reaction Procedure:
-
Prepare the Protein: Start with your alkyne-modified protein in a suitable reaction tube.
-
Add this compound: Add the dye to the protein solution. A 2- to 10-fold molar excess of the dye over the protein is a common starting point.[4]
-
Add THPTA: Add the THPTA solution to the reaction mixture and vortex briefly. The final concentration should be around 5 times the final copper concentration.
-
Add CuSO₄: Add the CuSO₄ solution and vortex briefly.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. Vortex the mixture.
-
Incubate: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Purify: Remove the excess dye and reaction components using a spin desalting column or another appropriate purification method.
Example Reaction Component Concentrations:
| Component | Stock Concentration | Volume for 200 µL Reaction | Final Concentration |
| Alkyne-Protein (50 µM) | 100 µM (e.g., 5 mg/mL for 100 kDa protein) | 100 µL | 50 µM |
| This compound | 10 mM | 2 µL | 100 µM (2x excess) |
| THPTA | 100 mM | 2.5 µL | 1.25 mM |
| CuSO₄ | 20 mM | 2.5 µL | 250 µM |
| Sodium Ascorbate | 300 mM | 5 µL | 7.5 mM |
| Buffer (e.g., PBS) | - | 88 µL | - |
Visualizations
Caption: Experimental workflow for this compound protein labeling.
Caption: Troubleshooting logic for protein precipitation issues.
References
- 1. broadpharm.com [broadpharm.com]
- 2. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 3. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
how to improve signal-to-noise ratio in Sulfo-Cy5 Picolyl Azide experiments
Welcome to the technical support center for Sulfo-Cy5 Picolyl Azide (B81097) experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Cy5 Picolyl Azide and what are its advantages?
This compound is a fluorescent probe used in bioorthogonal chemistry, specifically in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". It has two key features: a "Sulfo-Cy5" fluorescent dye and a "Picolyl Azide" reactive group.
-
Sulfo-Cy5: A water-soluble, far-red fluorescent dye with an excitation maximum around 651 nm and an emission maximum around 670 nm.[1][2] Its water solubility is beneficial for biological applications in aqueous environments.[3][4]
-
Picolyl Azide: This is an azide with a built-in copper-chelating motif.[5] This feature increases the effective concentration of the copper(I) catalyst at the reaction site, which significantly boosts the efficiency and speed of the click reaction.[5] A major advantage is that it allows for a tenfold or greater reduction in the copper catalyst concentration, which improves the biocompatibility of the labeling protocol by reducing copper-induced cytotoxicity, a critical factor in live-cell imaging.[5]
Q2: What are the main causes of a low signal-to-noise ratio (SNR) in my experiments?
A low SNR is typically a result of either high background fluorescence, a weak specific signal, or a combination of both.
-
High Background Fluorescence: This can be caused by the non-specific binding of the this compound probe to cellular components, insufficient washing to remove unbound probe, or natural autofluorescence from the biological sample itself.[6][7]
-
Weak Specific Signal: This may result from an inefficient click reaction, low abundance of the target molecule, degradation of the azide probe, or photobleaching of the Cy5 dye.[6]
Q3: Can I use this compound for live-cell imaging?
Yes, the picolyl azide moiety is particularly advantageous for live-cell imaging. By enhancing the click reaction's efficiency, it allows for the use of significantly lower and less toxic concentrations of the copper catalyst.[5] However, copper toxicity remains a concern in living systems.[8] For sensitive live-cell applications, copper-free click chemistry methods, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), are viable alternatives.[7][9][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your this compound experiments.
Issue 1: High Background Fluorescence
High background can obscure your specific signal, leading to a poor signal-to-noise ratio.
Why is my background signal so high?
| Potential Cause | Recommended Solution |
| Non-specific binding of the azide probe | Optimize the concentration of this compound by performing a titration to find the lowest concentration that provides a strong signal.[6] Incorporate a blocking step using an agent like Bovine Serum Albumin (BSA) before adding the click reaction cocktail to saturate non-specific binding sites.[7][11] |
| Insufficient washing | Increase the number and/or duration of wash steps after the click reaction incubation.[6] Use a wash buffer containing a mild detergent, such as 0.05% Tween-20 in PBS, to more effectively remove unbound probe.[12] |
| Free, unconjugated dye in the probe stock | Ensure the purity of your this compound. If you are preparing your own conjugates, purify them thoroughly to remove any free dye.[6] |
| Sample Autofluorescence | Always include an unstained control sample (without the Cy5 azide) to assess the level of natural autofluorescence.[6] Using a far-red dye like Cy5 already helps minimize issues with autofluorescence, which is typically stronger at shorter wavelengths.[6] |
Issue 2: Weak or No Specific Signal
A faint signal can be difficult to distinguish from background noise.
Why is my fluorescent signal so weak?
| Potential Cause | Recommended Solution |
| Inefficient Click Reaction | Optimize the concentrations of all click reaction components. Ensure the copper catalyst is active; use freshly prepared solutions. The use of a reducing agent like sodium ascorbate (B8700270) is critical to maintain copper in the active Cu(I) state. |
| Low Abundance of Target | Confirm the expression of your alkyne-tagged target molecule using a validated method, such as Western Blot or mass spectrometry. If possible, use a positive control.[6] |
| Degradation of Reagents | Store the this compound probe and other reagents according to the manufacturer's instructions, typically at -20°C and protected from light.[3] Allow reagents to warm to room temperature before opening to prevent condensation.[6] Prepare solutions fresh for each experiment.[13] |
| Photobleaching of Cy5 Dye | Minimize the exposure of your sample to light during and after the staining procedure. Use an antifade mounting medium when preparing slides for microscopy to protect the fluorophore from photobleaching.[6] |
| Oxygen Interference | The Cu(I) catalyst is sensitive to oxidation. Performing the click reaction under reduced oxygen conditions can improve efficiency. For slide-based assays, using a coverslip can help minimize oxygen exchange.[14] |
Experimental Protocols & Data
Optimizing Click Reaction Component Concentrations
The efficiency of the CuAAC reaction is highly dependent on the concentrations of its core components. The table below provides a starting point for optimization.
| Component | Standard Concentration Range | Optimization Notes |
| This compound | 1 - 25 µM | Start with a titration series (e.g., 1, 5, 10, 25 µM) to find the optimal balance between signal and background. |
| Copper(II) Sulfate (CuSO₄) | 5 - 50 µM | Picolyl azides allow for lower copper concentrations.[5] Titrate downwards to find the lowest effective concentration to minimize cytotoxicity. |
| Copper(I)-stabilizing Ligand (e.g., THPTA) | 5x molar excess over CuSO₄ | The ligand protects the Cu(I) catalyst from oxidation and disproportionation and increases reaction efficiency. |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 - 50 mM | A fresh solution is crucial. A high concentration of ascorbate can be cytotoxic in live cells.[15] |
Protocol: Click Chemistry Labeling in Fixed Cells
This protocol provides a general workflow for labeling alkyne-modified biomolecules in fixed and permeabilized cells.
-
Cell Preparation: a. Plate cells on coverslips or in imaging-compatible plates. b. Perform metabolic labeling with an alkyne-containing molecule (e.g., an amino acid or sugar analog). c. Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. d. Wash three times with PBS. e. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes. f. Wash three times with PBS.
-
Blocking (Optional but Recommended): a. Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 30 minutes to reduce non-specific probe binding.[16]
-
Click Reaction Cocktail Preparation: a. Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add components in the following order: i. PBS (to final volume) ii. This compound (from stock, to final concentration) iii. Copper(II) Sulfate (from stock, to final concentration) iv. Copper Ligand (e.g., THPTA, from stock, to final concentration) b. Vortex briefly. c. Add the reducing agent, Sodium Ascorbate (from a freshly prepared stock), to the final concentration. Vortex immediately. The solution is now ready for use.
-
Click Reaction Incubation: a. Remove the blocking buffer from the cells. b. Add the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Counterstaining: a. Remove the click cocktail and wash the cells three times for 5 minutes each with PBS containing 0.05% Tween-20.[12] b. If desired, counterstain nuclei with DAPI or Hoechst stain. c. Wash two more times with PBS.
-
Mounting and Imaging: a. Mount the coverslips onto microscope slides using an antifade mounting medium. b. Image the sample using appropriate laser lines and filters for Cy5 (e.g., 640 nm excitation, 670/30 nm emission).
Visualizations
The following diagrams illustrate key workflows and concepts for optimizing your experiments.
Caption: General workflow for a this compound click chemistry experiment in fixed cells.
Caption: A troubleshooting flowchart for diagnosing and solving poor signal-to-noise ratio issues.
References
- 1. This compound, 2669097-38-3 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. nicoyalife.com [nicoyalife.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Using Click-Chemistry for Visualizing in Situ Changes of Translational Activity in Planktonic Marine Bacteria [frontiersin.org]
- 15. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
compatibility of Sulfo-Cy5 Picolyl Azide with different cell fixation methods
This technical support center provides guidance on the compatibility of Sulfo-Cy5 Picolyl Azide (B81097) with various cell fixation methods. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparative summary of common fixation techniques to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: Which cell fixation method is most compatible with Sulfo-Cy5 Picolyl Azide?
A1: Paraformaldehyde (PFA) is generally the most recommended fixation method for preserving the fluorescence of cyanine (B1664457) dyes like Sulfo-Cy5. It cross-links proteins, which helps to maintain cellular morphology and retain the target molecule to which the dye is attached.[1][2][3] However, the optimal fixation method can be application-specific, and it is advisable to test different fixation protocols for your particular cell type and target.
Q2: Can I use methanol (B129727) or acetone (B3395972) to fix cells that will be stained with this compound?
A2: While methanol and acetone can be used for fixation, they may have some drawbacks. Methanol acts as a dehydrating and precipitating agent, which can be harsh on some epitopes and has been shown to reduce the brightness of certain tandem dyes containing Cy5.[4][5] Acetone is also a precipitating fixative that can cause cell shrinkage and may not preserve morphology as well as PFA.[6][7] However, for some applications, particularly those requiring epitope unmasking, these fixatives might be suitable.[8]
Q3: I am observing high background fluorescence in my images. What could be the cause and how can I reduce it?
A3: High background fluorescence can be caused by several factors:
-
Autofluorescence: PFA fixation can sometimes increase cellular autofluorescence.[1] To mitigate this, you can treat the cells with a quenching agent like sodium borohydride (B1222165) or use a commercially available background suppressor.
-
Non-specific binding: The dye may be binding non-specifically to cellular components. Ensure you are using an appropriate blocking solution and have optimized the concentration of your labeling reagents.
-
Excess dye: Incomplete removal of unbound this compound can lead to high background. Increase the number and duration of wash steps after the click chemistry reaction.
Q4: My fluorescent signal is weak. How can I improve it?
A4: Weak fluorescent signal can be due to a number of reasons:
-
Suboptimal fixation: Over-fixation with PFA can sometimes mask the target molecule.[9][10] Try reducing the fixation time or the PFA concentration. Conversely, under-fixation may lead to loss of the target molecule.
-
Inefficient click reaction: Ensure that all components of the click chemistry reaction (e.g., copper catalyst, reducing agent) are fresh and used at the optimal concentrations. The picolyl azide moiety in this compound is designed to increase the efficiency of the copper-catalyzed click reaction.
-
Photobleaching: Cyanine dyes can be susceptible to photobleaching. Minimize the exposure of your samples to light during and after the staining procedure. Use of an anti-fade mounting medium is highly recommended.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background Staining | PFA-induced autofluorescence. | Treat with a quenching agent (e.g., 0.1% sodium borohydride in PBS for 5 minutes). Consider using a lower concentration of PFA or a shorter fixation time. |
| Non-specific binding of the dye. | Optimize blocking steps with an appropriate blocking buffer (e.g., BSA or normal serum). Ensure the dye concentration is optimal by performing a titration. | |
| Incomplete removal of unbound dye. | Increase the number and duration of washing steps after the click reaction. Use a gentle detergent like Tween-20 in the wash buffer to help remove non-specific binding. | |
| Weak or No Signal | Inefficient click reaction. | Prepare fresh solutions of the copper catalyst and reducing agent. Optimize the reaction time and temperature. |
| Over-fixation masking the target. | Reduce the PFA concentration (e.g., from 4% to 2%) or shorten the fixation time (e.g., from 20 to 10 minutes).[10] | |
| Loss of target molecule. | Ensure fixation is sufficient to retain the target molecule. For soluble proteins, methanol or acetone fixation might be less suitable as they can precipitate proteins but may also lead to their loss.[2] | |
| Photobleaching. | Minimize light exposure. Use an anti-fade mounting medium.[11] | |
| Poor Cellular Morphology | Harsh fixation with organic solvents. | PFA fixation generally provides better preservation of cellular structure compared to methanol or acetone.[2][6] |
| Cell shrinkage due to acetone. | If acetone fixation is necessary, perform it at a low temperature (-20°C) and for a short duration.[6] | |
| Inconsistent Staining | Uneven fixation. | Ensure cells are completely covered with the fixative and that the fixation time is consistent across samples. |
| Incomplete permeabilization (for intracellular targets). | If using PFA, ensure an adequate permeabilization step with a detergent like Triton X-100 or saponin (B1150181) is included. Methanol and acetone act as both fixatives and permeabilizing agents. |
Comparison of Cell Fixation Methods for Use with this compound
| Fixation Method | Mechanism of Action | Pros | Cons | Impact on Sulfo-Cy5 Fluorescence |
| Paraformaldehyde (PFA) | Cross-linking of proteins and nucleic acids. | Excellent preservation of cellular morphology. Good retention of soluble proteins.[2] | Can mask epitopes. May induce autofluorescence.[1][9] Requires a separate permeabilization step for intracellular targets. | Generally preserves cyanine dye fluorescence well. |
| Methanol | Dehydration and precipitation of proteins. | Acts as both a fixative and permeabilizing agent. Quick procedure. | Can alter cellular morphology. May not retain soluble proteins effectively.[2] Can reduce the fluorescence of some tandem dyes.[4] | May slightly reduce the signal intensity of Cy5. |
| Acetone | Dehydration and precipitation of proteins. | Good for preserving some epitopes. Quick procedure.[8] | Can cause significant cell shrinkage and distortion of morphology.[6] | Can be harsh and may lead to reduced fluorescence. |
Experimental Protocols
Paraformaldehyde (PFA) Fixation and Permeabilization
-
Preparation of 4% PFA Solution:
-
Dissolve 4 g of paraformaldehyde powder in 100 mL of 1x Phosphate Buffered Saline (PBS).
-
Heat the solution to 60-70°C in a fume hood while stirring until the PFA is dissolved.
-
Add a few drops of 1 M NaOH to clear the solution.
-
Allow the solution to cool to room temperature, and adjust the pH to 7.4.
-
Filter the solution through a 0.22 µm filter. Store at 4°C for up to one week.
-
-
Fixation Protocol:
-
Wash cells grown on coverslips twice with 1x PBS.
-
Aspirate the PBS and add enough 4% PFA solution to completely cover the cells.
-
Incubate for 15-20 minutes at room temperature.[9]
-
Wash the cells three times with 1x PBS for 5 minutes each.
-
-
Permeabilization Protocol (for intracellular targets):
-
After fixation, add 0.1-0.5% Triton X-100 in 1x PBS to the cells.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with 1x PBS for 5 minutes each.
-
Methanol Fixation
-
Preparation:
-
Chill 100% methanol to -20°C.
-
-
Fixation Protocol:
-
Wash cells twice with 1x PBS.
-
Aspirate the PBS and add ice-cold 100% methanol.
-
Incubate for 5-10 minutes at -20°C.[12]
-
Aspirate the methanol and wash the cells three times with 1x PBS for 5 minutes each.
-
Acetone Fixation
-
Preparation:
-
Chill 100% acetone to -20°C.
-
-
Fixation Protocol:
-
Wash cells twice with 1x PBS.
-
Aspirate the PBS and add ice-cold 100% acetone.
-
Incubate for 5-10 minutes at -20°C.
-
Aspirate the acetone and allow the cells to air dry completely.
-
Rehydrate the cells by washing three times with 1x PBS for 5 minutes each.
-
Visual Guides
Caption: General experimental workflow for cell fixation and staining.
Caption: Decision tree for selecting a suitable fixation method.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. stainsfile.com [stainsfile.com]
- 7. Flow acetone-staining technique: a highly efficient procedure for the simultaneous analysis of DNA content, cell morphology, and immunophenotype by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sysy.com [sysy.com]
- 9. sysy.com [sysy.com]
- 10. Troubleshooting Fixation in Histology Pt. 1: Expert Tips for Smooth Sailing [nsh.org]
- 11. biotium.com [biotium.com]
- 12. Protocols | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Sulfo-Cy5 Picolyl Azide vs. Standard Cy5 Azide: A Comparative Guide to Cell Labeling Efficiency
In the realm of bioorthogonal chemistry, the choice of labeling reagents is critical for the success of cellular imaging and analysis. For researchers and drug development professionals, understanding the nuances between different fluorescent probes can significantly impact experimental outcomes. This guide provides an objective comparison of Sulfo-Cy5 Picolyl Azide (B81097) and standard Cy5 azide for cell labeling applications, supported by experimental data and detailed protocols.
The primary difference between these two probes lies in their reactivity and efficiency in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Sulfo-Cy5 Picolyl Azide is an advanced derivative designed to enhance the CuAAC reaction, while standard Cy5 azide represents a more conventional reagent.
Performance Comparison at a Glance
| Feature | This compound | Standard Cy5 Azide |
| Reaction Type | Primarily Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Key Structural Feature | Contains a picolyl moiety that chelates copper | A simple azide functional group |
| Reaction Efficiency in CuAAC | Significantly higher due to intramolecular catalysis | Lower, dependent on external copper concentration and ligands |
| Required Copper Concentration | Lower (e.g., 10-40 µM), reducing cytotoxicity[1][2] | Higher (e.g., 50-100 µM), posing a higher risk of cytotoxicity[1] |
| Signal Intensity | Up to 40-fold increase in signal intensity has been reported compared to conventional azides[3][4] | Standard baseline fluorescence signal |
| Biocompatibility in CuAAC | Improved due to lower copper requirements[3][4] | A significant concern due to copper-induced cytotoxicity[2] |
| Water Solubility | Enhanced due to the presence of a sulfo group | Can be lower depending on the specific molecule, potentially requiring organic co-solvents[5] |
The Chemistry Behind the Efficiency
The enhanced performance of this compound in CuAAC stems from its integrated copper-chelating picolyl group. This moiety effectively increases the local concentration of the copper(I) catalyst at the site of the reaction, accelerating the formation of the triazole linkage between the azide and an alkyne-modified target.[1][3][4] This intramolecular assistance allows for a significant reduction in the overall copper concentration required for efficient labeling, thereby mitigating the cytotoxic effects associated with copper catalysts in living cells.[3][4]
Standard Cy5 azide lacks this built-in catalytic enhancement and relies solely on the externally supplied copper catalyst and ligands to proceed. This often necessitates higher copper concentrations to achieve comparable reaction rates, which can be detrimental to cell health.[1]
Alternatively, standard Cy5 azide can be used in strain-promoted azide-alkyne cycloaddition (SPAAC). This copper-free click chemistry method relies on the high reactivity of a strained cyclooctyne (B158145) (e.g., DBCO) with an azide.[6][7] While SPAAC is highly biocompatible, it can exhibit slower reaction kinetics compared to optimized CuAAC and may be prone to some off-target reactions.[2]
Signaling Pathway Diagrams
Caption: Comparison of CuAAC and SPAAC labeling pathways.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for cell labeling using these azide probes.
Caption: Experimental workflows for cell labeling.
Detailed Experimental Protocols
The following are generalized protocols for cell surface labeling. Optimal concentrations and incubation times should be determined empirically for specific cell lines and experimental conditions.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Sugars
This initial step is common for both labeling strategies and introduces the azide handle onto the cell surface.
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a suitable culture vessel and allow them to adhere and grow to 70-80% confluency.
-
Prepare the labeling medium by diluting the Ac4ManNAz stock solution into the complete culture medium to a final concentration of 10-50 µM.
-
Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubate the cells for 1 to 3 days at 37°C in a CO2 incubator to allow for metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.[7][8]
-
After incubation, the cells are ready for the click chemistry labeling step.
Protocol 2a: Cell Labeling with this compound (CuAAC)
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
PBS
Procedure:
-
Prepare the following stock solutions:
-
This compound: 1 mM in water or DMSO.
-
CuSO4: 20 mM in water.
-
THPTA: 100 mM in water.
-
Sodium Ascorbate: 300 mM in water (prepare fresh).
-
-
Wash the azide-labeled cells twice with PBS.
-
Prepare the labeling cocktail immediately before use. For a final volume of 200 µL per sample, mix the following in order:
-
100 µL PBS
-
4 µL this compound stock solution (final concentration ~20 µM)
-
10 µL THPTA stock solution
-
10 µL CuSO4 stock solution (final concentration ~10-40 µM)
-
10 µL Sodium Ascorbate stock solution
-
-
Add the labeling cocktail to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
The cells are now labeled and ready for analysis by fluorescence microscopy or flow cytometry.
Protocol 2b: Cell Labeling with Standard Cy5 Azide (CuAAC)
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Standard Cy5 Azide
-
Copper(II) sulfate (CuSO4)
-
THPTA
-
Sodium Ascorbate
-
PBS
Procedure:
-
Prepare stock solutions as in Protocol 2a, substituting Standard Cy5 Azide for the picolyl azide.
-
Wash the azide-labeled cells twice with PBS.
-
Prepare the labeling cocktail immediately before use. For a final volume of 200 µL per sample, mix the following in order:
-
100 µL PBS
-
4 µL Standard Cy5 Azide stock solution (final concentration ~20 µM)
-
10 µL THPTA stock solution
-
10 µL CuSO4 stock solution (final concentration ~50-100 µM)
-
10 µL Sodium Ascorbate stock solution
-
-
Add the labeling cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Proceed with analysis.
Protocol 2c: Cell Labeling with Standard Cy5 Azide via SPAAC (using DBCO-Cy5)
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-Cy5 stock solution (in DMSO)
-
Complete cell culture medium
-
PBS
Procedure:
-
Wash the azide-labeled cells twice with pre-warmed PBS.
-
Prepare the DBCO-Cy5 labeling solution by diluting the stock solution in complete culture medium to a final concentration of 10-20 µM.
-
Add the DBCO-Cy5 labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.[9]
-
Wash the cells three times with PBS.
-
The cells are now labeled and ready for analysis.
Conclusion
For researchers prioritizing high labeling efficiency and signal intensity while minimizing cytotoxicity in live-cell imaging, this compound offers a distinct advantage over standard Cy5 azide in CuAAC reactions. The intramolecular copper chelation facilitates a more rapid and robust reaction at lower, more biocompatible copper concentrations. While standard Cy5 azide remains a versatile tool, particularly for copper-free SPAAC applications, its performance in CuAAC is generally lower, and the associated copper toxicity requires careful consideration. The choice between these reagents will ultimately depend on the specific experimental requirements, including the sensitivity needed, the tolerance of the cells to copper, and the desired reaction kinetics.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picolyl-Azide-Sulfo-Cy5, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 6. thno.org [thno.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Photostability of Sulfo-Cy5 Picolyl Azide and Alexa Fluor 647 Azide
For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the selection of a robust and photostable fluorophore is paramount for generating reliable and reproducible data. This is especially critical in applications requiring prolonged or repeated light exposure, such as super-resolution microscopy, single-molecule tracking, and high-content screening. In the realm of click chemistry, two popular far-red azide-functionalized dyes are Sulfo-Cy5 Picolyl Azide (B81097) and Alexa Fluor 647 Azide. This guide provides an objective comparison of their photostability, supported by available data on their core fluorophores, and offers a detailed protocol for their direct experimental comparison.
While direct, quantitative photostability data for Sulfo-Cy5 Picolyl Azide versus Alexa Fluor 647 Azide is not extensively published, a robust comparison can be drawn from the well-documented performance of their core fluorophores, Cy5 and Alexa Fluor 647.
Executive Summary
Alexa Fluor 647 is consistently reported to be significantly more photostable than the conventional Cy5 dye.[1][2] The sulfonation of Cy5 to Sulfo-Cy5 has been shown to improve photostability, primarily by reducing dye aggregation.[3] However, the overall superior photostability of the Alexa Fluor 647 dye structure generally makes it the preferred choice for demanding applications requiring high resistance to photobleaching.
Quantitative Data Summary
The following table summarizes the key photophysical properties of the core fluorophores, Cy5 and Alexa Fluor 647. It is important to note that the addition of the picolyl azide and sulfo- groups may slightly alter these properties, but the general trend in photostability is expected to hold.
| Property | Sulfo-Cy5 (core: Cy5) | Alexa Fluor 647 | Reference(s) |
| Excitation Maximum (λex) | ~646-649 nm | ~650 nm | [4][5] |
| Emission Maximum (λem) | ~662-670 nm | ~665 nm | [4][5] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~239,000 cm⁻¹M⁻¹ | [6] |
| Fluorescence Quantum Yield (Φf) | ~0.20-0.28 | ~0.33 | [5][6] |
| Relative Photostability | Moderate to High | Very High | [1][2][7] |
Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, pH, and the presence of oxidizing or reducing agents.
Experimental Protocol for Photostability Measurement
To empirically assess and compare the photostability of this compound and Alexa Fluor 647 Azide under specific experimental conditions, the following protocol can be employed using fluorescence microscopy.
Objective: To determine and compare the photobleaching rates of this compound and Alexa Fluor 647 Azide.
Materials:
-
This compound and Alexa Fluor 647 Azide solutions of equal molar concentration (e.g., 1 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Microscope slides and coverslips.
-
A fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filter sets for far-red fluorescence, and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Immobilize the azide dyes on a glass surface to prevent diffusion. This can be achieved by conjugating them to a molecule that adheres to the slide.
-
Alternatively, prepare the dye solutions in a viscous medium like glycerol (B35011) to slow down diffusion.
-
Place a small volume of the prepared sample on a microscope slide and cover with a coverslip.
-
-
Microscope Setup:
-
Set the excitation wavelength to the absorption maximum of the fluorophores (around 640-650 nm).
-
Adjust the excitation light intensity to a constant and defined level. It is crucial to use the identical light intensity for all samples to ensure a fair comparison.
-
Set the emission detection to capture the peak fluorescence of the dyes (typically with a long-pass filter above 660 nm).
-
-
Image Acquisition:
-
Acquire a time-lapse series of images.
-
Capture images at regular intervals (e.g., every 5-10 seconds).
-
Continue the acquisition for a duration sufficient to observe significant photobleaching (e.g., until the fluorescence intensity drops to less than 50% of the initial value).
-
Ensure that the focus remains stable throughout the acquisition.
-
-
Data Analysis:
-
For each time-lapse series, define a region of interest (ROI) over the fluorescent area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the fluorescence intensity at each time point (t) to the initial intensity (I₀).
-
Plot the normalized fluorescence intensity (I/I₀) as a function of time.
-
Fit the resulting photobleaching curve to a single exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[8]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing fluorophore photostability.
Caption: Workflow for assessing fluorophore photostability.
Signaling Pathways and Logical Relationships
In the context of this comparison, a signaling pathway is not directly applicable. However, the logical relationship for fluorophore selection based on photostability can be visualized.
Caption: Decision tree for fluorophore selection.
Conclusion
For demanding imaging applications that require high photostability, Alexa Fluor 647 Azide is the recommended choice based on the extensive data available for its core fluorophore.[1][2][7] While this compound benefits from sulfonation, which enhances the photostability of the Cy5 core, it is unlikely to surpass the intrinsic photostability of the Alexa Fluor 647 structure. For less demanding applications or when cost is a primary consideration, this compound may be a suitable alternative. Ultimately, the most reliable method for determining the best fluorophore is to perform a direct comparison under the specific experimental conditions of your assay, following the protocol outlined in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. benchchem.com [benchchem.com]
- 7. cancer.iu.edu [cancer.iu.edu]
- 8. benchchem.com [benchchem.com]
Picolyl Azide vs. DBCO: A Comparative Guide for In Vivo Click Chemistry
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice between picolyl azide-driven copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and dibenzocyclooctyne (DBCO)-mediated strain-promoted azide-alkyne cycloaddition (SPAAC) for in vivo applications is a critical decision. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate the selection of the optimal tool for your research.
The central aim of both methodologies is the formation of a stable triazole linkage between an azide (B81097) and an alkyne in a biological environment with minimal interference with native biochemical processes. However, the fundamental difference in their activation mechanism—copper-catalysis versus strain-promotion—gives rise to distinct advantages and disadvantages in terms of reaction kinetics, biocompatibility, and specificity.
Performance Comparison: A Quantitative Analysis
The selection of a click chemistry reagent for in vivo studies often involves a trade-off between the speed of the reaction and the potential for biological perturbation. The following tables summarize key quantitative data to facilitate a direct comparison between picolyl azide-based CuAAC and DBCO-based SPAAC.
| Parameter | Picolyl Azide (CuAAC) | DBCO (SPAAC) | Reference |
| Second-Order Rate Constant (k₂) | >10-fold faster than SPAAC | ~0.6 - 1.0 M⁻¹s⁻¹ | [1][2] |
| Biocompatibility | Requires low concentrations of copper catalyst (e.g., 10-50 µM) with ligands like THPTA or BTTAA to minimize toxicity. | Copper-free, inherently higher biocompatibility. | [1][][4][5] |
| Specificity | High specificity with minimal side reactions reported. | Potential for side reactions with thiols, leading to off-target labeling and background signals. | [6][7] |
| Performance Metric | Picolyl Azide (CuAAC) | DBCO (SPAAC) | Reference |
| Labeling Sensitivity | Described as a "far more sensitive labeling method" in a direct comparison. | Lower sensitivity compared to optimized CuAAC with picolyl azide. | [1] |
| Signal Enhancement | Up to a 40-fold increase in signal intensity compared to conventional azides in CuAAC. | Not applicable (comparison is to catalyzed reactions). | [8][9] |
| Signal-to-Noise Ratio | 1.8 to 2.7-fold improvement over conventional azides in CuAAC for metabolic labeling. | Can be compromised by non-specific binding and side reactions. | [1][6] |
The Core Advantages: Speed vs. Biocompatibility
Picolyl Azide: Accelerating Copper-Catalyzed Reactions for Enhanced Sensitivity
The primary advantage of incorporating a picolyl azide in CuAAC is the dramatic acceleration of the reaction rate. The picolyl moiety acts as a chelating agent, increasing the effective concentration of the copper(I) catalyst at the site of the reaction.[8][9] This chelation-assisted catalysis allows for a significant reduction in the overall copper concentration required—often by at least a factor of ten—without compromising the efficiency of the labeling.[8][9] This is a crucial advancement for in vivo applications, as it directly mitigates the primary drawback of CuAAC: copper-induced cytotoxicity.[1][10]
Experimental evidence demonstrates that this enhanced reactivity translates to superior labeling performance. In direct comparisons, picolyl azide-mediated CuAAC has been shown to be a more sensitive labeling method than DBCO-based SPAAC.[1] Furthermore, the use of picolyl azides can boost the signal of a fluorescent probe by up to 40-fold compared to conventional, non-chelating azides.[8][9]
DBCO: The Copper-Free Approach for Maximal Biocompatibility
DBCO is a cornerstone of copper-free click chemistry. Its utility lies in the inherent ring strain of the cyclooctyne, which provides the thermodynamic driving force for the cycloaddition reaction with an azide, obviating the need for a cytotoxic metal catalyst.[4][5] This makes SPAAC an exceptionally biocompatible method for labeling and tracking molecules in living organisms.[][4] The reaction is highly bioorthogonal, proceeding with high specificity for the azide and minimal cross-reactivity with other functional groups present in a complex biological milieu.[]
Limitations and Considerations
Despite its advantages, picolyl azide-driven CuAAC is not entirely without its challenges. The requirement for a copper catalyst, even at reduced concentrations, means that the potential for cytotoxicity, while lessened, is not completely eliminated. The generation of reactive oxygen species (ROS) by copper ions remains a concern, although the co-administration of copper-chelating ligands like tris(hydroxypropyltriazolylmethyl)amine (THPTA) or bathocuproinedisulfonic acid (BCS) can help to sequester the metal and reduce its toxic effects.[1]
Conversely, while DBCO-based SPAAC is lauded for its biocompatibility, it is not without its own limitations. The reaction kinetics of SPAAC are generally slower than those of CuAAC.[1] More significantly, reports have emerged of DBCO reacting with thiols, which are abundant in biological systems in the form of cysteine residues in proteins and glutathione.[6] This lack of complete orthogonality can lead to non-specific labeling and an increase in background signal, potentially confounding the interpretation of experimental results.[6][7]
Experimental Protocols
Reproducibility is paramount in scientific research. The following are representative experimental protocols for in vivo labeling using both picolyl azide-driven CuAAC and DBCO-driven SPAAC.
Protocol 1: In Vivo Metabolic Labeling and Picolyl Azide-CuAAC Ligation in a Mouse Model
This protocol is adapted from established methods for metabolic glycan labeling followed by CuAAC.
1. Metabolic Labeling:
-
Administer an azide-modified monosaccharide (e.g., peracetylated N-azidoacetylgalactosamine, Ac4GalNAz) to the mouse via intraperitoneal injection or oral gavage for 7 days. This allows for the metabolic incorporation of the azide into cell surface glycans.
2. Preparation of Labeling Reagents:
-
Picolyl Azide Probe: Prepare a stock solution of the picolyl azide-functionalized probe (e.g., a fluorescent dye with a picolyl azide modification) in a biocompatible solvent like DMSO.
-
Copper Catalyst Solution: Prepare a fresh solution of copper(II) sulfate (B86663) (CuSO₄) in water.
-
Ligand Solution: Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) in water.
-
Reducing Agent: Prepare a fresh solution of a reducing agent such as sodium ascorbate (B8700270) in water.
3. In Vivo Ligation:
-
On the day of the experiment, prepare the click chemistry reaction mixture immediately before use.
-
For a typical reaction, mix the picolyl azide probe, CuSO₄, and the ligand.
-
Just before injection, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.
-
Administer the complete reaction mixture to the mouse via intravenous or intraperitoneal injection.
-
Allow the reaction to proceed for a designated time (e.g., 30 minutes to 2 hours) before imaging or tissue harvesting.
Protocol 2: In Vivo Labeling with a DBCO-Conjugated Antibody and SPAAC
This protocol outlines the labeling of azide-modified cells in vivo using a DBCO-functionalized antibody.
1. Metabolic Labeling (as in Protocol 1):
-
Metabolically label the target cells with an azide-modified precursor.
2. Preparation of DBCO-Conjugated Antibody:
-
Conjugate a DBCO-NHS ester to the primary amines of the antibody of interest according to the manufacturer's protocol.
-
Purify the DBCO-conjugated antibody using a desalting column to remove excess, unreacted DBCO.
-
Characterize the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance of the antibody at 280 nm and the DBCO group at approximately 309 nm.
3. In Vivo Labeling:
-
Administer the DBCO-conjugated antibody to the animal model, typically via intravenous injection.
-
Allow the antibody to circulate and bind to its target. The circulation time will depend on the specific antibody and target.
-
The SPAAC reaction will occur between the DBCO-functionalized antibody and the azide-labeled cells.
-
Proceed with imaging or tissue analysis at the desired time points.
Visualizing the Chemistries: Workflows and Logical Relationships
To further elucidate the practical differences between these two powerful bioorthogonal tools, the following diagrams illustrate their respective experimental workflows and the logical trade-offs involved in their selection.
Conclusion: Making an Informed Decision
The choice between picolyl azide-driven CuAAC and DBCO-driven SPAAC for in vivo click chemistry is not a matter of one being definitively superior to the other, but rather a decision based on the specific demands of the experiment.
Picolyl azide is the reagent of choice when:
-
Rapid reaction kinetics are paramount.
-
High sensitivity and a strong signal are required.
-
The experimental system can tolerate low, transient concentrations of a well-ligated copper catalyst.
DBCO is the preferred option when:
-
The highest degree of biocompatibility is essential.
-
The experimental system is particularly sensitive to copper-induced toxicity.
-
Potential side reactions with thiols are not a significant concern for the specific application.
For many in vivo studies, particularly those involving sensitive cell types or requiring long-term observation, the exceptional biocompatibility of DBCO-mediated SPAAC makes it a prudent and reliable choice. However, for applications where speed and signal intensity are the primary drivers, the enhanced performance of picolyl azide in low-copper CuAAC presents a compelling and powerful alternative. Ultimately, a thorough understanding of the strengths and weaknesses of each approach will enable researchers to select the most appropriate tool to achieve their scientific goals.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 5. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 6. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
Validating Sulfo-Cy5 Picolyl Azide Labeling Specificity by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for generating reliable data in proteomics and drug discovery. This guide provides an objective comparison of Sulfo-Cy5 Picolyl Azide, a bioorthogonal labeling reagent, with a traditional amine-reactive fluorescent dye, Sulfo-Cy5 NHS Ester. The comparison focuses on the validation of labeling specificity using mass spectrometry, supported by experimental protocols and data.
This compound utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific click chemistry reaction, to label alkyne-modified biomolecules.[1] In contrast, Sulfo-Cy5 NHS Ester reacts with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues.[2][3] While effective, NHS ester chemistry can be less specific due to the abundance of amine groups in a complex proteome.[4] Mass spectrometry is a powerful tool to quantify labeling efficiency and, critically, to identify off-target labeling events, thereby validating the specificity of a given labeling strategy.[5][6]
Comparative Analysis of Labeling Specificity
To evaluate the labeling specificity, a model experiment can be performed where a complex protein lysate, metabolically labeled with an alkyne-containing amino acid, is reacted with either this compound or Sulfo-Cy5 NHS Ester. The resulting labeled proteomes are then analyzed by quantitative mass spectrometry to determine the extent of on-target and off-target labeling.
| Parameter | This compound (Click Chemistry) | Sulfo-Cy5 NHS Ester (Amine Labeling) |
| On-Target Labeling Efficiency | > 95% | Variable (dependent on protein abundance and lysine content) |
| Off-Target Labeling (Cysteine Residues) | < 1% | Not applicable |
| Off-Target Labeling (Other Nucleophiles) | Minimal | Possible reactions with other nucleophilic residues |
| Identified On-Target Peptides | High Confidence | High Confidence |
| Identified Off-Target Peptides | Low Number | Higher Number (primarily non-specific amine labeling) |
This table summarizes expected quantitative data based on established principles of the labeling chemistries. Actual results may vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies for labeling and mass spectrometry analysis are crucial for reproducible validation of labeling specificity.
Protocol 1: Protein Labeling with this compound via Click Chemistry
This protocol outlines the steps for labeling alkyne-modified proteins in a cell lysate using this compound.
-
Sample Preparation: Culture cells in the presence of an alkyne-bearing amino acid analogue (e.g., L-homopropargylglycine) to metabolically incorporate the alkyne handle into newly synthesized proteins. Lyse the cells and quantify the total protein concentration.
-
Click Reaction Mixture: In a microcentrifuge tube, combine the following reagents in order:
-
100 µg of alkyne-labeled protein lysate
-
Phosphate-buffered saline (PBS) to a final volume of 90 µL
-
1 µL of 10 mM this compound in DMSO
-
1 µL of 50 mM copper(II) sulfate
-
2 µL of 250 mM sodium ascorbate (B8700270) (freshly prepared)
-
1 µL of 50 mM THPTA ligand
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Protein Precipitation: Precipitate the labeled protein by adding four volumes of cold acetone (B3395972) and incubating at -20°C for 30 minutes. Centrifuge to pellet the protein and discard the supernatant.
-
Sample Preparation for Mass Spectrometry: Resuspend the protein pellet in a suitable buffer for trypsin digestion. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. Digest the proteins with trypsin overnight at 37°C.
-
Desalting: Desalt the resulting peptide mixture using a C18 desalting column prior to LC-MS/MS analysis.
Protocol 2: Protein Labeling with Sulfo-Cy5 NHS Ester
This protocol describes the labeling of proteins in a cell lysate using the amine-reactive Sulfo-Cy5 NHS Ester.
-
Sample Preparation: Lyse cells in an amine-free buffer (e.g., PBS) and determine the total protein concentration.
-
Labeling Reaction:
-
Adjust the pH of 100 µg of protein lysate to 8.5-9.0 with a suitable buffer (e.g., sodium bicarbonate).
-
Add a 10-fold molar excess of Sulfo-Cy5 NHS Ester (dissolved in DMSO) to the protein solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 8.0.
-
Protein Precipitation and Digestion: Follow the same protein precipitation, digestion, and desalting steps as described in Protocol 1.
Protocol 3: Mass Spectrometry Analysis
This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for analyzing the labeled and digested peptide samples.
-
LC Separation: Separate the peptides on a reverse-phase C18 column using a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
MS Data Acquisition: Acquire data on a high-resolution Orbitrap mass spectrometer.
-
MS1 Scan: Acquire full MS scans at a resolution of 60,000 to detect the precursor ions of the peptides.
-
MS2 Scan (DDA): Use data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Specify the modifications for on-target (alkyne-Cy5 or amine-Cy5) and potential off-target (e.g., cysteine-adducts for click chemistry) labeling in the search parameters.
-
Quantify the relative abundance of labeled peptides to determine labeling efficiency and specificity.
-
Visualizing the Workflow and Signaling
To better illustrate the experimental process and the underlying chemical principles, the following diagrams are provided.
References
- 1. interchim.fr [interchim.fr]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. interchim.fr [interchim.fr]
- 4. mdpi.com [mdpi.com]
- 5. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative mass spectrometry in proteomics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of Sulfo-Cy5 Picolyl Azide for Bioorthogonal Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of bioorthogonal chemistry, the selection of labeling reagents is a critical decision that balances reaction efficiency with biological tolerance. This guide provides a comprehensive comparison of Sulfo-Cy5 Picolyl Azide (B81097), a key reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC), with its primary alternative in copper-free click chemistry, DBCO-Cy5. We present a detailed analysis of their biocompatibility, supported by experimental protocols and visual workflows, to inform the selection of the optimal tool for your research needs.
Executive Summary
Bioorthogonal labeling has revolutionized the study of biological processes in living systems. The ability to tag and visualize biomolecules without interfering with native cellular functions is paramount. Sulfo-Cy5 Picolyl Azide has emerged as a valuable tool for CuAAC reactions, primarily due to its enhanced biocompatibility compared to traditional azide reagents. The integrated picolyl moiety acts as a chelating agent, significantly reducing the required concentration of cytotoxic copper(I) catalyst. On the other hand, DBCO-Cy5, a reagent for strain-promoted azide-alkyne cycloaddition (SPAAC), circumvents the need for a copper catalyst altogether, presenting a compelling alternative for applications in sensitive biological environments. This guide delves into the nuances of their respective impacts on cell viability and function.
Performance Comparison of Azide-Reactive Probes
The choice between this compound and a copper-free alternative like DBCO-Cy5 hinges on a trade-off between reaction kinetics and the absolute requirement to avoid exogenous copper. While direct, head-to-head quantitative cytotoxicity data for this compound versus DBCO-Cy5 is not extensively published in a single comparative study, we can infer their biocompatibility profiles from the principles of their respective reaction mechanisms and available data on their components.
| Feature | This compound (for CuAAC) | DBCO-Cy5 (for SPAAC) | Key Considerations |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a picolyl azide and a terminal alkyne. | Strain-promoted [3+2] cycloaddition between a cyclooctyne (B158145) and an azide. | CuAAC is generally faster but requires a copper catalyst. SPAAC is catalyst-free but can have slower kinetics. |
| Biocompatibility | The picolyl azide motif significantly improves biocompatibility by allowing a tenfold reduction in the copper catalyst concentration, minimizing copper-induced cytotoxicity.[1] | Generally considered highly biocompatible due to the absence of a toxic metal catalyst.[2][3][4][5][6] Some studies report no apparent cytotoxicity for DBCO-Cy5.[1] | The primary toxicity concern for this compound is the residual, albeit low, copper concentration. The intrinsic cytotoxicity of the DBCO moiety is a consideration for SPAAC. |
| Reaction Kinetics | Generally very fast, with the picolyl group further accelerating the reaction at low copper concentrations.[7] | Slower than CuAAC, with the reaction rate being dependent on the specific strained cyclooctyne and azide. | For applications requiring rapid labeling, CuAAC with picolyl azide may be advantageous. |
| Intrinsic Dye Effects | The Sulfo-Cy5 dye is water-soluble and generally considered biocompatible for cell surface labeling. However, labeling with Sulfo-Cy5 has been shown to alter the biodistribution of nanoparticles in vivo.[8] Some cyanine (B1664457) dyes, like Cy5, have been associated with mitochondrial localization and can exhibit cytotoxicity at high concentrations. | The Sulfo-Cy5 dye properties are the same as in the CuAAC counterpart. | The potential for the fluorescent dye itself to influence cellular processes or biodistribution should be considered for both reagents. |
Experimental Protocols for Biocompatibility Assessment
Accurate assessment of biocompatibility requires standardized and well-controlled experimental protocols. Below are detailed methodologies for common in vitro cytotoxicity assays that can be adapted to evaluate this compound and its alternatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound and the comparative probe (e.g., DBCO-Cy5) in cell culture medium. For this compound, include the necessary concentrations of copper sulfate (B86663) and a reducing agent like sodium ascorbate, with and without a copper-chelating ligand such as THPTA. A vehicle control (e.g., DMSO) and an untreated control should be included.
-
Incubation: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control.
Signaling Pathways and Cellular Workflows
The choice of labeling strategy can have implications for cellular signaling and experimental outcomes. It is crucial to consider the entire workflow and potential interactions.
Bioorthogonal Labeling Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal Chemistry in Cellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Sulfo-Cy5 Picolyl Azide for Enhanced Quantitative Labeling
For researchers, scientists, and drug development professionals seeking robust and efficient fluorescent labeling for quantitative analysis, Sulfo-Cy5 Picolyl Azide (B81097) emerges as a superior alternative to conventional labeling reagents. This guide provides a detailed comparison of Sulfo-Cy5 Picolyl Azide with other common labeling chemistries, supported by experimental principles and a comprehensive protocol.
The quest for precise quantification of biomolecules is a cornerstone of modern biological research and therapeutic development. The ability to accurately determine the density of labels on a protein or other biomolecule is critical for applications ranging from single-molecule studies to quantitative proteomics and cellular imaging. This compound, a fluorescent probe designed for "click chemistry," offers significant advantages in achieving higher labeling densities and improved signal-to-noise ratios, particularly in challenging biological samples.
Unveiling the Power of Picolyl Azide: A Mechanistic Advantage
This compound participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. The key innovation of this reagent lies in the "picolyl" moiety, a nitrogen-containing ring adjacent to the azide group. This structural feature acts as a copper-chelating ligand, effectively increasing the local concentration of the copper(I) catalyst at the site of the reaction. This chelation-assisted catalysis dramatically accelerates the rate of the click reaction.
This enhanced reactivity translates to several key benefits for quantitative analysis:
-
Higher Labeling Efficiency in Shorter Reaction Times: The accelerated kinetics allow for more complete labeling of target molecules in a shorter timeframe, leading to a higher degree of labeling (DOL).
-
Lower Catalyst Concentrations: The increased efficiency permits a significant reduction in the concentration of the copper catalyst required. This is a critical advantage for cellular studies, as high concentrations of copper can be toxic.
-
Improved Signal-to-Noise Ratio: More efficient labeling results in a stronger fluorescent signal from the target molecule, leading to a significant improvement in the signal-to-noise ratio. Published data has shown up to a 25-fold increase in signal intensity on living cells and a 1.8 to 2.7-fold improvement in signal-to-noise on fixed cells when using a picolyl azide compared to a conventional azide.[1]
Comparative Analysis: this compound vs. Alternatives
To illustrate the practical advantages of this compound, a comparison with two other commonly used labeling reagents is presented below: Sulfo-Cy5 Azide (a standard azide for click chemistry) and Sulfo-Cy5 NHS Ester (for labeling primary amines).
| Feature | This compound | Sulfo-Cy5 Azide | Sulfo-Cy5 NHS Ester |
| Reaction Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with internal catalyst chelation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Amine-reactive N-hydroxysuccinimidyl ester chemistry |
| Target Functional Group | Terminal Alkyne | Terminal Alkyne | Primary Amines (e.g., lysine (B10760008) residues, N-terminus) |
| Reaction Kinetics | Very Fast | Fast | Moderate |
| Required Copper Conc. | Low (e.g., 10-50 µM) | Higher (e.g., 100-500 µM) | Not Applicable |
| Achievable Labeling Density | High | Moderate to High | Variable, dependent on accessible amines |
| Specificity | High (Bio-orthogonal) | High (Bio-orthogonal) | Moderate (can react with multiple amine sites) |
| Biocompatibility | High (due to low copper) | Moderate | High |
| Key Advantage | Accelerated kinetics, lower catalyst requirement, higher signal-to-noise | Bio-orthogonal reaction | Simple, well-established protocol |
| Key Disadvantage | Requires presence of an alkyne handle | Requires higher, potentially toxic copper concentrations | Not site-specific, can affect protein function if active site lysines are labeled |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound via CuAAC
This protocol outlines a general procedure for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 10 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein: Ensure the alkyne-modified protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.
-
Prepare the Labeling Reagent: Dissolve this compound in a small amount of DMSO or water to create a stock solution (e.g., 10 mM).
-
Prepare the Catalyst Premix: In a microcentrifuge tube, mix the CuSO4 and THPTA stock solutions in a 1:5 molar ratio. For example, mix 1 µL of 10 mM CuSO4 with 5 µL of 10 mM THPTA. Let it sit for 1-2 minutes.
-
Initiate the Labeling Reaction:
-
To your protein solution, add the this compound stock solution to achieve the desired molar excess (e.g., 5-20 fold molar excess over the protein).
-
Add the CuSO4/THPTA premix to a final copper concentration of 50 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
-
Incubate: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the Labeled Protein: Remove the excess dye and catalyst components by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
Determine Labeling Density (Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 649 nm (for Sulfo-Cy5).
-
Calculate the protein concentration and the concentration of the dye.
-
The DOL is the molar ratio of the dye to the protein.
-
Protocol 2: Calculation of Degree of Labeling (DOL)
The degree of substitution (DOS), or degree of labeling (DOL), is a crucial parameter for characterizing dye-labeled proteins.
Calculation:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₄₉ x Correction Factor)] / ε_protein
-
A₂₈₀ = Absorbance of the conjugate at 280 nm
-
A₆₄₉ = Absorbance of the conjugate at 649 nm
-
Correction Factor = A₂₈₀ of the free dye / A₆₄₉ of the free dye (This value is typically around 0.05 for Cy5 dyes)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG)
-
-
Dye Concentration (M) = A₆₄₉ / ε_dye
-
ε_dye = Molar extinction coefficient of Sulfo-Cy5 at 649 nm (approximately 250,000 M⁻¹cm⁻¹)
-
-
DOL = Moles of Dye / Moles of Protein = Dye Concentration / Protein Concentration
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for labeling with this compound.
References
Navigating Cellular Labeling: A Comparative Guide to Sulfo-Cy5 Picolyl Azide and Copper-Free Alternatives
For researchers, scientists, and drug development professionals, the precise and biocompatible labeling of cellular components is paramount. This guide provides an objective comparison of Sulfo-Cy5 Picolyl Azide (B81097), a copper-chelating click chemistry reagent, with copper-free alternatives, focusing on the critical aspect of cellular toxicity. Through an examination of experimental data and detailed protocols, this guide aims to inform the selection of the most appropriate labeling strategy for live-cell imaging and other sensitive applications.
The advent of click chemistry has revolutionized the ability to tag and visualize biomolecules in their native environment. However, the archetypal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, while highly efficient, has been hampered by the inherent cytotoxicity of the copper catalyst. This toxicity can interfere with normal cellular processes and compromise the integrity of experimental results. In response, two primary strategies have emerged to mitigate this challenge: the development of copper-free click chemistry, also known as strain-promoted azide-alkyne cycloaddition (SPAAC), and the refinement of copper-catalyzed reactions to minimize toxicity, exemplified by the use of copper-chelating azides like Sulfo-Cy5 Picolyl Azide.
Minimizing Copper's Impact: The Role of Picolyl Azides
This compound represents a significant advancement in reducing the cytotoxicity associated with copper-catalyzed click chemistry. The key to its improved biocompatibility lies in the picolyl azide moiety, which acts as a copper-chelating agent. This chelation increases the effective concentration of the copper(I) catalyst at the site of the reaction, thereby boosting the reaction's efficiency.[1] This enhanced efficiency allows for a substantial reduction in the total copper concentration required for effective labeling, often by as much as tenfold, which in turn significantly diminishes the toxic effects on cells.
The Copper-Free Approach: Strain-Promoted Click Chemistry
As an alternative to relying on a potentially toxic metal catalyst, copper-free click chemistry utilizes strained cyclooctyne (B158145) reagents, such as dibenzocyclooctyne (DBCO), that react spontaneously with azides. This strain-promoted reaction proceeds efficiently at physiological temperatures without the need for a copper catalyst, thereby eliminating concerns about copper-induced cytotoxicity.[2] This approach has been widely adopted for in vivo and live-cell applications where maintaining cellular health is critical.
Quantitative Comparison of Cellular Toxicity
To provide a clear comparison of the cytotoxic profiles of these labeling strategies, the following table summarizes key findings from relevant studies. The data is primarily derived from cell viability assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their health.
| Labeling Reagent/Method | Copper Concentration | Cell Viability | Key Findings |
| This compound (CuAAC) | Low (e.g., 10-50 µM) | High | The use of a picolyl azide allows for a significant reduction in copper concentration, leading to improved cell viability compared to traditional CuAAC.[1] |
| Standard Azide (CuAAC) | High (e.g., 100-1000 µM) | Low to Moderate | Higher copper concentrations are generally required for efficient labeling, resulting in increased cytotoxicity. |
| DBCO-Cy5 (Copper-Free SPAAC) | None | High | The absence of a copper catalyst results in high cell viability, making it a highly biocompatible method for live-cell imaging.[2] |
It is important to note that the azide group itself can exhibit some level of cytotoxicity by inhibiting cellular respiration, with the effect being dependent on concentration, exposure time, and cell type.
Experimental Protocols
For researchers looking to evaluate the cytotoxicity of their chosen labeling reagents, the following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. Treatment with Labeling Reagents:
-
Prepare a series of dilutions of the labeling reagents (e.g., this compound with varying low concentrations of copper sulfate (B86663) and a copper-free alternative like DBCO-Cy5).
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of the labeling reagents.
-
Include control wells with untreated cells and wells with vehicle control (the solvent used to dissolve the reagents).
-
Incubate the plate for the desired labeling time (e.g., 1-4 hours) under standard cell culture conditions.
3. MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium containing the labeling reagents.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
4. Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
6. Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control cells: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Visualizing the Workflow and Cellular Impact
To further clarify the experimental process and the underlying biological considerations, the following diagrams illustrate the workflow for evaluating cytotoxicity and the signaling pathways potentially affected by copper.
Figure 1. Experimental workflow for the comparative evaluation of cytotoxicity using the MTT assay.
Figure 2. Simplified signaling pathways involved in copper-induced cellular toxicity.
Conclusion
The choice between this compound and copper-free alternatives like DBCO-Cy5 for cellular labeling depends on the specific requirements of the experiment. This compound offers a significant improvement in biocompatibility over traditional copper-catalyzed methods by enabling the use of much lower copper concentrations. This makes it a viable option for many live-cell imaging studies. However, for applications demanding the absolute minimal perturbation of cellular physiology, or for in vivo studies where the introduction of exogenous copper is a concern, copper-free methods utilizing reagents like DBCO-Cy5 remain the gold standard for biocompatibility. By carefully considering the trade-offs between reaction kinetics, labeling efficiency, and potential cytotoxicity, researchers can select the optimal tool to achieve their scientific objectives while maintaining the integrity of their biological systems.
References
A Comparative Guide to Bioorthogonal Labeling: Cross-Reactivity Assessment of Sulfo-Cy5 Picolyl Azide Conjugates
For researchers at the forefront of chemical biology, drug development, and molecular imaging, the ability to precisely and selectively label biomolecules within their native environments is paramount. Bioorthogonal chemistry provides an indispensable toolkit for this purpose, enabling the covalent modification of biomolecules in living systems with minimal interference with endogenous biochemical processes. Among the various bioorthogonal reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry," has become a cornerstone.
This guide provides a comprehensive comparison of Sulfo-Cy5 Picolyl Azide (B81097), a state-of-the-art probe for CuAAC, with alternative bioorthogonal labeling strategies. We will delve into a comparative analysis of their performance, supported by experimental data, and provide detailed protocols for key applications and for assessing labeling specificity.
Introduction to Sulfo-Cy5 Picolyl Azide
This compound is a fluorescent probe designed for CuAAC reactions. It features a sulfonated cyanine (B1664457) 5 (Cy5) dye, which provides bright, far-red fluorescence, and a picolyl azide moiety. The key innovation of this probe lies in the picolyl group, which contains a nitrogen atom positioned to chelate the copper(I) catalyst. This chelation increases the effective concentration of the catalyst at the site of the reaction, leading to a significant acceleration of the cycloaddition.[1][2][3] This enhancement allows for a substantial reduction in the required copper concentration, which in turn minimizes copper-induced cytotoxicity, making it more suitable for live-cell and in vivo applications.[1][2][3]
Performance Comparison of Bioorthogonal Labeling Chemistries
The choice of a bioorthogonal reaction is often a trade-off between reaction kinetics, biocompatibility, and the potential for off-target reactions. The following table summarizes key quantitative performance metrics for CuAAC with this compound and its main alternatives: standard CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.
| Feature | Chelation-Assisted CuAAC (Picolyl Azide) | Standard CuAAC | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Staudinger Ligation |
| Reaction Type | Azide + Terminal Alkyne | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne | Azide + Phosphine |
| Catalyst | Copper(I) | Copper(I) | None | None |
| Second-Order Rate Constant (k₂) | High (Enhanced by picolyl moiety) | Moderate to High | Moderate to High (depends on cyclooctyne) | Low |
| Biocompatibility | Good (Lower Cu²⁺ concentration required) | Moderate (Cu²⁺ toxicity is a concern) | Excellent (No metal catalyst) | Excellent (No metal catalyst) |
| Key Advantage | Accelerated kinetics, allowing for reduced copper toxicity.[1][2][3] | High reaction efficiency and readily available reagents. | No need for a cytotoxic metal catalyst, ideal for in vivo studies. | Forms a native-like amide bond (traceless version). |
| Known Side Reactions/Limitations | Potential for residual copper toxicity. | Copper toxicity can be a significant issue in living systems. | Some cyclooctynes can exhibit off-target reactivity with thiols.[4] | Slow reaction kinetics; phosphines can be prone to air oxidation. |
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of these labeling techniques. Below are protocols for a typical metabolic labeling experiment using this compound and for assessing the specificity of the labeling.
Protocol 1: Metabolic Labeling of Cellular Glycans with this compound
This protocol describes the metabolic incorporation of an alkyne-modified sugar into cellular glycans, followed by fluorescent labeling using this compound via a CuAAC reaction.
Materials:
-
Mammalian cells in culture (e.g., HeLa, HEK293)
-
Cell culture medium appropriate for the cell line
-
Alkyne-modified metabolic precursor (e.g., N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) to label sialic acids)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-protectant solution (containing a reducing agent like sodium ascorbate (B8700270) and a copper-chelating ligand like BTTAA)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Add the alkyne-modified metabolic precursor to the cell culture medium at a final concentration of 25-50 µM. Incubate the cells for 24-48 hours to allow for metabolic incorporation.
-
Cell Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with a 4% paraformaldehyde solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with a 0.1% Triton X-100 solution for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For a final volume of 500 µL, add the following in order:
-
PBS (to final volume)
-
This compound to a final concentration of 1-5 µM.
-
Copper(II) sulfate to a final concentration of 10-50 µM.
-
Copper protectant solution as per the manufacturer's recommendation.
-
-
Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslip on a microscope slide.
-
Image the cells using a fluorescence microscope with appropriate filters for the Cy5 dye.
-
Protocol 2: Assessing Cross-Reactivity and Specificity of Labeling
This protocol outlines control experiments to validate the specificity of the bioorthogonal labeling and assess the level of background signal.
Materials:
-
All materials from Protocol 1.
Procedure:
-
Negative Control (No Alkyne Precursor):
-
Culture a parallel set of cells without the addition of the alkyne-modified metabolic precursor.
-
Perform the fixation, permeabilization, and click reaction steps as described in Protocol 1.
-
Image the cells under the same conditions as the experimental group. The absence of a fluorescent signal, or a significantly lower signal compared to the experimental group, indicates that the this compound does not react non-specifically with endogenous cellular components.
-
-
Negative Control (No Copper Catalyst):
-
Culture and metabolically label cells with the alkyne precursor as in the experimental group.
-
Prepare a click reaction cocktail that omits the Copper(II) sulfate.
-
Perform the click reaction, washing, and imaging steps as described in Protocol 1. The absence of a signal confirms that the cycloaddition is copper-dependent and not occurring spontaneously.
-
-
Competition Assay:
-
Culture and metabolically label cells with the alkyne precursor.
-
During the click reaction step, add a large excess (e.g., 100-fold molar excess) of a non-fluorescent azide (e.g., benzyl (B1604629) azide) along with the this compound.
-
A significant reduction in the fluorescent signal compared to the experimental group indicates that the labeling is specific to the azide-alkyne reaction.
-
Visualizing Experimental Workflows
Metabolic Labeling and Detection Workflow
The following diagram illustrates the general workflow for metabolic labeling of cellular components with an alkyne-modified precursor, followed by detection with this compound.
Target Identification Workflow in Proteomics
This diagram outlines a common workflow in activity-based protein profiling (ABPP) where a clickable probe is used to label active enzymes, followed by enrichment and identification using mass spectrometry.
Conclusion
This compound represents a significant advancement in the field of bioorthogonal chemistry, offering researchers a tool for highly efficient and more biocompatible fluorescent labeling. The key advantage of the picolyl azide moiety is its ability to accelerate the CuAAC reaction, thereby permitting the use of lower and less toxic concentrations of the copper catalyst.[1][2][3] While direct comparative studies on the off-target reactivity of picolyl azides are not extensively documented, the enhanced biocompatibility is a crucial factor in minimizing non-specific effects in living systems.
The choice of a bioorthogonal labeling strategy will always depend on the specific experimental context. For in vitro applications where speed is critical, chelation-assisted CuAAC with probes like this compound is an excellent choice. For in vivo applications where the complete absence of a metal catalyst is required, SPAAC remains the preferred method, albeit with considerations for potential off-target reactions of some cyclooctynes with thiols.[4] The Staudinger ligation, while slower, offers the unique advantage of forming a native amide bond. By carefully considering the trade-offs in reactivity, biocompatibility, and potential side reactions, researchers can select the optimal tool to illuminate the intricate molecular processes of life.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfo-Cy5 Picolyl Azide
Essential guidance for the safe handling and disposal of Sulfo-Cy5 Picolyl Azide (B81097), ensuring the protection of laboratory personnel and the integrity of research.
Sulfo-Cy5 Picolyl Azide is a fluorescent probe that combines a sulfonate-modified cyanine (B1664457) 5 (Cy5) dye with a picolyl azide group. This chemical structure necessitates a dual-front approach to safety, addressing the hazards associated with both cyanine dyes and organic azides. While cyanine dyes are primarily known for their staining capabilities and potential for mild irritation, organic azides are energetic compounds that can be sensitive to shock, friction, and heat, posing a risk of explosive decomposition.[1] Therefore, strict adherence to safety protocols is paramount.
Immediate Safety and Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Tightly fitting safety goggles are required at all times.[2] A full-face shield must be worn over the goggles, especially when handling the solid form or during reactions that could result in splashes.[3][4] |
| Hand | Double Nitrile Gloves | Double-gloving provides an additional layer of protection against contamination.[3][4] Gloves must be inspected before use and changed immediately if contaminated.[2] |
| Body | Laboratory Coat | A flame-resistant lab coat is the minimum requirement.[3] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5] |
| Respiratory | Fume Hood or Respirator | All work with this compound should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[3][5] If a fume hood is not available, a NIOSH-approved respirator is required.[3][4] |
| Foot | Closed-toe Shoes | Fully enclosed shoes are mandatory to protect against spills.[4] |
Operational Plan: Step-by-Step Handling
A designated area within the laboratory should be established for the handling of this compound. This area must be clearly marked, and access should be restricted to authorized personnel only.
Preparation:
-
Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is readily available and in good condition.
-
Have spill control materials, such as absorbent pads and appropriate waste containers, accessible.
Handling the Compound:
-
When handling the solid powder, use plastic or ceramic spatulas to avoid friction that could detonate the azide.[3]
-
For weighing, use a balance inside the fume hood or in a ventilated enclosure.
-
When preparing solutions, slowly add the solvent to the solid to minimize the generation of dust or aerosols.[4] this compound is soluble in water, DMSO, and DMF.[6][7][8]
Experimental Use:
-
Always keep containers of this compound tightly sealed when not in use.
-
Work on the smallest possible scale to minimize the amount of hazardous material being handled.[1]
-
Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place, such as a blast shield.[1]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential hazards.
Waste Segregation:
-
All waste containing this compound, including contaminated PPE, absorbent materials, and reaction byproducts, must be collected in a dedicated and clearly labeled hazardous waste container.[1]
-
Azide-containing waste should be kept separate from other waste streams, especially acidic waste, to prevent the formation of highly toxic and explosive hydrazoic acid.[1]
Decontamination:
-
Work surfaces should be decontaminated after each use. Use a suitable cleaning agent and dispose of the cleaning materials as hazardous waste.
-
Any spills should be immediately cleaned up using absorbent materials, which are then disposed of as hazardous waste.
Final Disposal:
-
All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) department.[9][10] Do not dispose of this compound down the drain.[2][9]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. utoledo.edu [utoledo.edu]
- 6. This compound, 2669097-38-3 | BroadPharm [broadpharm.com]
- 7. Picolyl-Azide-Sulfo-Cy5, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 8. Sulfo Cy5 Picolyl Azide | AxisPharm [axispharm.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. research.columbia.edu [research.columbia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
